Product packaging for 3-(Pyridin-2-yl)benzoic acid(Cat. No.:CAS No. 4467-07-6)

3-(Pyridin-2-yl)benzoic acid

Cat. No.: B1366269
CAS No.: 4467-07-6
M. Wt: 199.2 g/mol
InChI Key: IRXFQXMHMRTLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyridin-2-yl)benzoic acid is a benzoic acid derivative with the molecular formula C12H9NO2 and an average molecular mass of 199.21 Da . This compound, identified by CAS Number 4467-07-6, features a molecular structure where a pyridin-2-yl ring is connected to the benzoic acid scaffold at the meta position . Its structure can be represented by the SMILES notation O=C(O)C1=CC=CC(C2=NC=CC=C2)=C1 or C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O . The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate precautions and refer to the Safety Data Sheet. This product is intended for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals. The product is typically stored sealed in a dry, room temperature environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B1366269 3-(Pyridin-2-yl)benzoic acid CAS No. 4467-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFQXMHMRTLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408908
Record name 3-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-07-6
Record name 3-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4467-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Pyridin-2-yl)benzoic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3-(Pyridin-2-yl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 4467-07-6) is a heterocyclic building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural composition, featuring a benzoic acid moiety linked to a pyridine ring, imparts specific physicochemical properties that are crucial for its role in drug design and synthesis. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for optimizing synthetic routes and predicting its behavior in biological systems. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating spectroscopic, crystallographic, and computational methodologies. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring a self-validating and robust analytical framework.

Foundational Physicochemical & Structural Properties

Before delving into advanced analytical techniques, a summary of the fundamental properties of this compound provides essential context. These values are foundational for sample preparation, solvent selection, and interpretation of subsequent analytical data.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂PubChem[2]
Molecular Weight 199.21 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 4467-07-6PubChem[2]
Physical Form SolidSigma-Aldrich[3]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem[2]
Hydrogen Bond Acceptors 3 (N from pyridine, 2 O from carboxyl)PubChem[2]
Predicted LogP (XLogP3) 2.2PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Expertise & Rationale

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for benzoic acid derivatives due to its ability to solubilize the compound and prevent the acidic proton from exchanging too rapidly, allowing for its observation. The predicted chemical shifts are based on the additive effects of the substituents on both the pyridine and benzene rings. The electron-withdrawing carboxylic acid group will shift aromatic protons ortho and para to it downfield, while the pyridine ring introduces its own characteristic shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary slightly.

Atom Position (Benzene Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H2'~8.2~131Ortho to COOH, deshielded
H4'~7.8~130Para to pyridinyl, ortho to COOH
H5'~7.6~129Meta to both groups
H6'~8.1~135Ortho to pyridinyl, meta to COOH
C1'-~132Substituted by COOH
C3'-~140Substituted by Pyridine
COOH ~13.0 (broad s) ~167 Acidic proton, highly deshielded
Atom Position (Pyridine Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H3~7.9~122
H4~7.8~137
H5~7.4~124
H6~8.7~150Alpha to Nitrogen, highly deshielded
C2-~156Substituted by Benzene ring
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the benzene and pyridine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.

Expertise & Rationale

For this compound, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic systems. The fragmentation pattern will be dictated by the weakest bonds and the formation of stable fragments. The primary fragmentation pathways are predicted to be the loss of the hydroxyl radical (•OH) and the subsequent loss of carbon monoxide (CO) from the acylium ion, a characteristic fragmentation of benzoic acids[4].

Predicted Fragmentation Pattern
  • m/z 199: Molecular ion [C₁₂H₉NO₂]⁺•

  • m/z 182: Loss of •OH from the carboxylic acid. [M - 17]⁺

  • m/z 154: Loss of CO from the m/z 182 fragment. [M - 17 - 28]⁺

  • m/z 153: Loss of H• from the m/z 154 fragment.

  • m/z 78: Pyridinyl cation fragment.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with predicted fragmentation and library data (e.g., NIST Mass Spectral Library)[4][5].

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Key Structural Insights from an Isomer (3-(Pyridin-4-yl)benzoic acid)

Analysis of the 3-(4-pyridyl) isomer reveals critical structural characteristics that are almost certainly shared by the 2-pyridyl target molecule[6][7]:

  • Non-Planarity: The molecule is not planar. A significant dihedral angle exists between the planes of the benzene and pyridine rings (reported as 32.14° for the isomer)[6]. This twist is a result of steric hindrance between the ortho-protons of the two rings.

  • Carboxylic Acid Orientation: The carboxyl group is slightly twisted relative to the benzene ring (11.95° for the isomer)[6].

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by strong intermolecular O—H···N hydrogen bonds between the carboxylic acid of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming infinite chains[6][7]. This is a defining feature of the supramolecular assembly.

Experimental Workflow: From Crystal to Structure

The process of obtaining a crystal structure is a self-validating system, with internal consistency checks at each stage.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement a Purification of Compound b Solvent Screening a->b c Slow Evaporation / Diffusion b->c d Obtain Single Crystal c->d e Mount Crystal on Diffractometer d->e f Data Collection (X-ray Exposure) e->f g Data Reduction & Integration f->g h Structure Solution (e.g., SIR97) g->h i Structure Refinement (e.g., SHELXL) h->i j Validation (CheckCIF) i->j k Final Structure (CIF file) j->k

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Growth (The Art): High-purity compound is essential. Single crystals are grown by slow evaporation of a saturated solution. Solvents like ethanol, methanol, or acetone/water mixtures are good starting points. The slow process allows molecules to pack in a highly ordered lattice.

  • Data Collection (The Measurement): A suitable single crystal is mounted and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution (The Puzzle): The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. Programs like SIR97 or SHELXT are used to solve the "phase problem" and generate an initial atomic model[6].

  • Structure Refinement (The Fine-Tuning): The initial model is refined against the experimental data using software like SHELXL[6]. This process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final R-factor (e.g., R1) is a measure of the quality of this fit, with values below 0.05 generally considered excellent[7].

Computational Structural Analysis

Computational modeling complements experimental data, providing insights into molecular properties, conformational preferences, and electronic structure that are difficult to measure directly[8][9].

Methodologies
  • Geometry Optimization (DFT): Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to calculate the lowest energy (most stable) conformation of the molecule in the gas phase[10]. This allows for the theoretical prediction of bond lengths, angles, and the dihedral angle between the rings, which can then be compared to crystallographic data.

  • NMR/IR Spectra Prediction: Once the geometry is optimized, the same level of theory can be used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. Comparing these predicted spectra with experimental data provides further validation of the structure.

  • Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the map would show negative potential (red/yellow) around the nitrogen and oxygen atoms (sites for electrophilic attack or hydrogen bonding) and positive potential (blue) around the acidic and aromatic protons.

integrated_analysis cluster_exp Experimental Techniques cluster_comp Computational Chemistry Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (EI, ESI) Compound->MS Xray X-ray Crystallography Compound->Xray DFT DFT Modeling (Geometry, Spectra) Compound->DFT NMR->DFT Validation Structure Definitive Structure NMR->Structure Connectivity MS->Structure Molecular Formula Xray->DFT Validation Xray->Structure 3D Arrangement DFT->Structure Conformation & Electronics

Caption: Integrated workflow for comprehensive structural elucidation.

Conclusion: A Self-Validating Approach

The structural analysis of this compound is not a linear process but an integrated, cyclical system of validation. The molecular formula determined by mass spectrometry must agree with the integration and carbon count from NMR. The solid-state conformation observed in X-ray crystallography should represent a low-energy state, verifiable by computational modeling. The predicted NMR shifts from the computed structure should, in turn, correlate with the experimental spectra. By employing this multi-technique, self-validating framework, researchers and drug developers can achieve an unambiguous and comprehensive understanding of this vital pharmaceutical intermediate, enabling more efficient synthesis, formulation, and development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yl)benzoic acid (CAS No. 4467-07-6) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a benzoic acid moiety attached to a pyridine ring, imparts a desirable combination of rigidity, hydrogen bonding capabilities, and aromatic interactions. These characteristics make it a valuable precursor in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) across various therapeutic areas[1]. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and handling. The information presented herein is intended to empower researchers and drug development professionals in their efforts to leverage this versatile molecule for the creation of novel therapeutics.

Chemical Identity and Molecular Structure

This compound is an aromatic carboxylic acid with a molecular formula of C₁₂H₉NO₂ and a molecular weight of approximately 199.21 g/mol [2]. The molecule consists of a benzoic acid ring substituted with a pyridine ring at the 3-position. The nitrogen atom within the pyridine ring provides a key site for hydrogen bonding and potential coordination with biological targets.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 4467-07-6[2]
Molecular Formula C₁₂H₉NO₂[2]
Molecular Weight 199.21 g/mol [2]
Canonical SMILES C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O[2]
InChI InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15)[2]
InChIKey IRXFQXMHMRTLIR-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Not explicitly found for 3-(pyridin-2-yl) isomer. Isomer 3-(Pyridin-4-yl)benzoic acid has a melting point of 268 °C.Predicted
Boiling Point Not available (likely decomposes)-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.General observation for benzoic acid derivatives[3][4][5]
pKa Not explicitly found. Benzoic acid has a pKa of 4.20 in water. The pyridine nitrogen will have a pKa around 5.Analog data[6]
LogP (XLogP3) 2.2Computed[2][7]
Hydrogen Bond Donors 1[2][7]Computed[2][7]
Hydrogen Bond Acceptors 3[2][7]Computed[2][7]
Topological Polar Surface Area 50.2 ŲComputed[2][7]

Expert Insights: The predicted LogP value of 2.2 suggests that this compound possesses a moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences absorption and distribution. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carboxylic acid oxygens and the pyridine nitrogen) allows for a diverse range of intermolecular interactions, which are critical for binding to biological targets.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to biaryl compounds.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 3-carboxyphenylboronic acid) with a halide (2-bromopyridine) in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_cat Catalytic Cycle cluster_reactants Reactants cluster_product Product OA Oxidative Addition (Ar-X + Pd(0)) TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)2) OA->TM [Pd(0)L2] RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE Base RE->OA [Pd(II)L2X(Ar')] Product This compound RE->Product Reactant1 3-Carboxyphenylboronic Acid Reactant1->TM Reactant2 2-Bromopyridine Reactant2->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Carboxyphenylboronic acid

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-carboxyphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions. The progress of the reaction can be easily monitored by standard analytical techniques, and the purification methods are robust and reliable. The identity and purity of the final product should be confirmed by NMR, MS, and melting point analysis.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR: The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ > 165 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1600-1450C=C and C=N stretchesAromatic rings
~1300C-O stretchCarboxylic acid

Expert Insights: The broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid. The position and shape of the C=O stretching band can provide information about the extent of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation:

  • [M+H]⁺: The protonated molecular ion is expected at m/z 200.

  • [M-H]⁻: The deprotonated molecular ion is expected at m/z 198.

  • Loss of H₂O: A common fragmentation pathway for carboxylic acids is the loss of water from the protonated molecular ion, leading to a fragment at m/z 182.

  • Loss of COOH: Fragmentation may also involve the loss of the carboxylic acid group, resulting in a fragment corresponding to the pyridinyl-phenyl cation.

Mass_Spec_Fragmentation Parent [M+H]⁺ m/z 200 Frag1 [M+H-H₂O]⁺ m/z 182 Parent->Frag1 - H₂O Frag2 [C₁₁H₈N]⁺ m/z 154 Parent->Frag2 - COOH

Caption: Predicted fragmentation pathway of this compound in positive ion mass spectrometry.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a variety of biologically active molecules[1]. Its structural features allow it to be incorporated into scaffolds that can interact with a wide range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes. The benzoic acid moiety can participate in hydrogen bonding and salt bridge interactions. The biaryl system provides a rigid scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Examples of its utility include:

  • Precursor for Kinase Inhibitors: The pyridinylphenyl motif is found in numerous kinase inhibitors, where it often interacts with the hinge region of the kinase domain.

  • Scaffold for Receptor Modulators: The rigid structure of this compound makes it an attractive starting point for the design of ligands for G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Building Block for Protease Inhibitors: The carboxylic acid can be used to mimic the C-terminus of a peptide substrate, while the pyridinylphenyl group can be elaborated to occupy the hydrophobic pockets of the enzyme's active site.

Safety and Handling

Based on available GHS information, this compound is classified as follows:

  • Harmful if swallowed (H302)[2][7]

  • Causes skin irritation (H315)[2][7]

  • Causes serious eye irritation (H319)[2][7]

  • May cause respiratory irritation (H335)[2][7]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined physicochemical properties, coupled with its synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its key characteristics, from its molecular structure and spectroscopic signature to its synthesis and safe handling. As the quest for novel and more effective therapeutics continues, the strategic use of versatile scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-(Pyridin-2-yl)benzoic acid, a key intermediate in pharmaceutical research and development. As a molecule combining the structural features of both benzoic acid and pyridine, its characterization relies on a multi-technique approach. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous compounds. The methodologies presented herein are designed to ensure robust and reproducible results for researchers in medicinal chemistry and materials science.

Introduction to this compound

This compound (C₁₂H₉NO₂) is a bifunctional organic compound with a molecular weight of 199.20 g/mol .[1] Its structure, featuring a carboxylic acid group on a benzene ring substituted with a pyridine ring at the meta-position, makes it a versatile building block in the synthesis of a wide range of biologically active molecules and coordination polymers. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two aromatic rings, plus a broad singlet for the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6'~8.7Doublet of doublets~4.8, 1.0
H-2~8.5Singlet (triplet, small J)-
H-6~8.2Doublet of triplets~7.8, 1.2
H-4'~7.9Triplet of doublets~7.7, 1.8
H-4~7.8Doublet of triplets~7.8, 1.2
H-5'~7.6Triplet~7.8
H-3'~7.4Doublet of multiplets~7.7
H-5~7.3Triplet of doublets~7.7, 1.2
COOH>10Broad singlet-

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm and are based on data for benzoic acid and pyridine derivatives. The exact chemical shifts can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm) due to its acidic nature and hydrogen bonding.

  • Pyridine Ring Protons: The protons on the pyridine ring are influenced by the electronegative nitrogen atom. H-6' is the most downfield proton of the pyridine ring due to its proximity to the nitrogen. The other pyridine protons (H-3', H-4', H-5') will appear in the range of 7.3-7.9 ppm, with multiplicities determined by their coupling to adjacent protons.

  • Benzene Ring Protons: The protons on the benzoic acid ring will also resonate in the aromatic region. H-2 is expected to be the most deshielded proton on this ring due to the anisotropic effect of the nearby carboxylic acid and the pyridine ring. The remaining protons (H-4, H-5, H-6) will exhibit characteristic splitting patterns based on their positions relative to each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show 12 distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~167
C-2'~156
C-6'~149
C-3~138
C-4'~137
C-1~133
C-5~131
C-6~130
C-2~129
C-4~129
C-5'~124
C-3'~121

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. These values are estimated based on known data for benzoic acid and 2-substituted pyridines.[4]

  • Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most downfield signal, typically appearing around 167 ppm.

  • Pyridine Ring Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom. C-2' and C-6' will be the most downfield due to their proximity to the nitrogen.

  • Benzene Ring Carbons: The carbons of the benzoic acid ring will have chemical shifts in the aromatic region (120-140 ppm). The ipso-carbons (C-1 and C-3) will have distinct chemical shifts due to the different substituents they bear.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e Insert into Spectrometer d->e f Tune and Shim e->f g Acquire Spectrum (¹H and ¹³C) f->g h Fourier Transform g->h i Phase and Calibrate h->i j Integrate (¹H) and Assign Peaks i->j

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic
1710-1680C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic rings
1320-1210C-O stretchCarboxylic acid
950-900 (broad)O-H bend (out-of-plane)Carboxylic acid dimer
800-690C-H bend (out-of-plane)Aromatic

Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.[5][6]

  • O-H Stretch: The most prominent feature of the IR spectrum is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Aromatic C-H and C=C Stretches: Weaker absorptions between 3100 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings. The C=C stretching vibrations within the aromatic rings give rise to several absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid is observed in the 1320-1210 cm⁻¹ range. A broad absorption between 950 and 900 cm⁻¹ is indicative of the out-of-plane O-H bend of the carboxylic acid dimer.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR setup. b. Place a small amount of the solid this compound sample onto the ATR crystal.

2. Data Acquisition: a. Apply pressure to the sample using the ATR press to ensure good contact with the crystal. b. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. c. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis: a. Identify and label the major absorption bands in the spectrum. b. Correlate the observed bands with the known vibrational frequencies of the functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Clean ATR Crystal b Record Background Spectrum a->b c Place Sample on Crystal b->c d Apply Pressure c->d e Acquire Spectrum d->e f Identify and Label Major Peaks e->f g Correlate with Functional Groups f->g

Caption: IR Spectroscopy (ATR) Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₁₂H₉NO₂) is 199.0633 Da.[1] In a high-resolution mass spectrum, this value can be used to confirm the elemental composition.

Adduct/Fragment Formula Predicted m/z
[M+H]⁺[C₁₂H₁₀NO₂]⁺200.0706
[M+Na]⁺[C₁₂H₉NNaO₂]⁺222.0525
[M-H]⁻[C₁₂H₈NO₂]⁻198.0560
[M]⁺[C₁₂H₉NO₂]⁺199.0628

Source: Predicted data from PubChem.[7]

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 199 would confirm the molecular weight of the compound. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 200 is often the most abundant ion in the positive ion mode.

  • Fragmentation: The fragmentation of this compound is expected to follow patterns observed for benzoic acid and pyridine derivatives. Common fragmentation pathways include the loss of water (H₂O) from the protonated molecule, leading to a peak at m/z 182, and the loss of the carboxyl group (COOH), resulting in a fragment at m/z 154. The fragmentation of the aromatic rings can also lead to a series of smaller fragment ions.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like this compound.

1. Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

2. Instrument Setup and Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump. b. Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and intense signal for the ion of interest. c. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

3. Data Analysis: a. Identify the molecular ion peak and other adducts to confirm the molecular weight. b. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Prepare Dilute Solution b Add Ionization Promoter a->b c Infuse into ESI Source b->c d Optimize Source Parameters c->d e Acquire Mass Spectrum d->e f Identify Molecular Ion and Adducts e->f g Analyze Fragmentation (MS/MS) f->g

Caption: Mass Spectrometry (ESI) Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating characterization of this important molecule. While experimental data for this specific compound is not compiled in a single public source, a thorough understanding of its structure can be achieved by leveraging predicted data and well-established spectroscopic principles for its constituent functional groups. The protocols and interpretations provided in this guide offer a robust framework for researchers to confidently identify and characterize this compound in their work.

References

The Genesis of Pyridylbenzoic Acids: An In-depth Technical Guide to their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyridylbenzoic acid isomers, molecules of significant interest to researchers, scientists, and drug development professionals. We delve into the foundational synthetic strategies that first brought these compounds to light and trace the evolution of their preparation to the sophisticated methods employed today. This document serves as a detailed resource, offering historical context, mechanistic insights, and actionable protocols for the synthesis of these valuable chemical entities.

Introduction: A Tale of Two Rings

Pyridylbenzoic acids, a family of compounds characterized by a pyridine ring linked to a benzoic acid moiety, represent a cornerstone in modern medicinal chemistry and materials science. The isomeric variations, dictated by the point of connection between the two aromatic systems, give rise to distinct chemical properties and biological activities. Their journey from laboratory curiosities to critical building blocks in blockbuster pharmaceuticals is a testament to the ingenuity of synthetic chemists and the relentless pursuit of new therapeutic agents. This guide will explore the historical roots of their synthesis, from classical coupling reactions to the advent of modern cross-coupling technologies that have revolutionized their accessibility.

The Dawn of Pyridine Chemistry: A Precursor to Discovery

The story of pyridylbenzoic acids is intrinsically linked to the history of pyridine itself. First isolated in the mid-19th century by Scottish chemist Thomas Anderson from bone oil, pyridine's structure was a subject of debate for several decades.[1][2][3][4][5] It wasn't until the late 1860s and early 1870s that Wilhelm Körner and James Dewar independently proposed the now-accepted aromatic structure, analogous to benzene with one CH group replaced by a nitrogen atom.[4] This foundational understanding paved the way for the exploration of pyridine's rich and varied chemistry, setting the stage for the eventual synthesis of its countless derivatives, including the pyridylbenzoic acids.

Early Synthetic Endeavors: The Classical Approaches

The initial forays into the synthesis of pyridylbenzoic acids were likely rooted in the classical methods of aryl-aryl bond formation developed in the late 19th and early 20th centuries. While specific first-synthesis reports for each isomer are not readily found in modern databases, the logical application of established reactions of the era provides a probable historical narrative.

The Ullmann Reaction: A Copper-Catalyzed Union

The Ullmann reaction, first reported by Fritz Ullmann in 1901, provided a powerful, albeit often harsh, method for coupling aryl halides using copper.[6][7] This reaction would have been a primary candidate for the early synthesis of pyridylbenzoic acids. The general approach involves the copper-promoted reaction of a halopyridine with a halobenzoic acid derivative, or vice versa.

Conceptual Historical Synthesis via Ullmann Reaction:

  • Reaction: A halopyridine reacts with a halobenzoate ester in the presence of copper powder or a copper salt at high temperatures.

  • Rationale: The copper facilitates the coupling of the two aryl rings. The ester group on the benzoic acid moiety serves as a protecting group for the carboxylic acid, which might otherwise interfere with the reaction.

  • Subsequent Hydrolysis: The resulting pyridylbenzoate ester is then hydrolyzed to yield the final pyridylbenzoic acid.

Caption: Conceptual workflow of the Ullmann reaction for pyridylbenzoic acid synthesis.

The Gomberg-Bachmann Reaction: A Diazonium Dance

Another plausible early route is the Gomberg-Bachmann reaction, discovered in 1924.[8][9] This method involves the base-induced coupling of a diazonium salt with another aromatic compound. For the synthesis of pyridylbenzoic acids, this could involve the diazotization of an aminobenzoic acid followed by reaction with pyridine.

Conceptual Historical Synthesis via Gomberg-Bachmann Reaction:

  • Diazotization: An aminobenzoic acid is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.

  • Coupling: The diazonium salt solution is then added to an excess of pyridine, often with a base, to facilitate the radical-mediated coupling reaction.

Caption: Conceptual workflow of the Gomberg-Bachmann reaction for pyridylbenzoic acid synthesis.

The Modern Era: Precision and Efficiency in Synthesis

While the classical methods laid the groundwork, the latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry. The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, provided chemists with unprecedented tools for the efficient and selective construction of C-C bonds.

The Suzuki-Miyaura Coupling: A Versatile Powerhouse

The Suzuki-Miyaura coupling, or Suzuki coupling, has become the workhorse for the synthesis of biaryl compounds, including pyridylbenzoic acids. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Modern Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 4-(pyridin-4-yl)benzoic acid.

Materials:

  • 4-Bromobenzoic acid

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Degas the chosen solvent system by bubbling with an inert gas for 15-30 minutes. Add the degassed solvent to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then an organic solvent (e.g., ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Isomer Starting Materials (Suzuki Coupling) Typical Yields
2-(Pyridin-2-yl)benzoic acid 2-Bromobenzoic acid and Pyridine-2-boronic acid70-95%
3-(Pyridin-3-yl)benzoic acid 3-Bromobenzoic acid and Pyridine-3-boronic acid75-98%
4-(Pyridin-4-yl)benzoic acid 4-Bromobenzoic acid and Pyridine-4-boronic acid80-99%

Table 1: Representative Starting Materials and Yields for Suzuki-Miyaura Synthesis of Pyridylbenzoic Acid Isomers. Yields are dependent on specific reaction conditions and catalyst choice.

The Enduring Legacy and Future Directions

The journey of pyridylbenzoic acid isomers from their conceptual synthesis in the era of classical organic chemistry to their routine and efficient production today highlights the remarkable progress of the field. These compounds are now indispensable in the development of new pharmaceuticals, with applications ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy. The continued exploration of novel synthetic methodologies, including C-H activation and flow chemistry, promises to further enhance the accessibility and diversity of this important class of molecules, ensuring their central role in scientific innovation for years to come.

References

An In-depth Technical Guide to the Electronic Properties of 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

3-(Pyridin-2-yl)benzoic acid (3P2BA) is a bifunctional organic molecule featuring a pyridine ring and a benzoic acid moiety. This unique structure imparts a range of electronic properties that make it a valuable building block in medicinal chemistry and materials science.[1] As a crucial intermediate for Active Pharmaceutical Ingredients (APIs), understanding its electronic behavior is paramount for designing novel molecular architectures with tailored functions.[1] This guide provides a comprehensive overview of the key electronic characteristics of 3P2BA, outlines authoritative experimental and computational protocols for their investigation, and offers insights into the structure-property relationships that govern its behavior. While direct experimental data for 3P2BA is not extensively published, this document establishes a foundational framework for its characterization by leveraging established methodologies and data from structurally analogous compounds.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C₁₂H₉NO₂ and CAS Number 4467-07-6, is a molecule of significant interest due to the electronic interplay between its electron-withdrawing pyridine ring and the versatile carboxylic acid group.[2] The linkage at the 3-position of the benzoic acid ring introduces a specific steric and electronic configuration that dictates its intermolecular interactions and broader physical properties.

The non-coplanar arrangement between the pyridine and benzene rings is a critical structural feature. Crystallographic studies of the related isomer, 3-(4-Pyridyl)benzoic acid, reveal a significant dihedral angle of 32.14° between the two aromatic systems.[3] A similar twisted conformation is expected for 3P2BA, which disrupts extensive π-conjugation across the entire molecule. This twist has profound implications for the molecule's electronic structure, influencing its absorption and emission characteristics, as well as its frontier molecular orbital energies.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Molecular structure of this compound."

Synthesis via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing 3P2BA and its analogues is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction creates the pivotal C-C bond between the pyridine and benzene rings.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the starting materials. The use of a boronic acid (or its ester) and a halide precursor is a robust and well-established strategy in modern organic synthesis.[5]

Detailed Experimental Protocol

Reaction Scheme: (2-Bromopyridine) + (3-(Boronopinacolato)benzoic acid) --[Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O]--> this compound

Materials:

  • 2-Bromopyridine

  • 3-(Boronopinacolato)benzoic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask, add 3-(Boronopinacolato)benzoic acid (1.2 equivalents), Sodium Carbonate (3.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio to the flask.

  • Stir the mixture for 15 minutes to ensure dissolution and catalyst activation.

  • Add 2-Bromopyridine (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

dot graph TD { A[Start] --> B{Combine Boronic Ester, Base, and Catalyst}; B --> C{Establish Inert Atmosphere}; C --> D{Add Solvents}; D --> E{Add Halide}; E --> F{Heat and Monitor}; F --> G{Work-up}; G --> H{Purification}; H --> I[End]; } caption: "Workflow for Suzuki-Miyaura Synthesis."

Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of 3P2BA are dictated by the electronic transitions within its aromatic framework. UV-Visible absorption spectroscopy probes the energy required to promote electrons to higher energy states, while fluorescence spectroscopy measures the energy released as light upon relaxation.

UV-Visible Absorption Spectroscopy

Theoretical Basis: Organic molecules with π-systems, like 3P2BA, absorb UV or visible light, promoting electrons from a π bonding orbital (Highest Occupied Molecular Orbital - HOMO) to a π* anti-bonding orbital (Lowest Unoccupied Molecular Orbital - LUMO). The wavelength of maximum absorbance (λ_max) is indicative of the HOMO-LUMO energy gap.[6]

Expected Spectral Features: Benzoic acid itself typically shows an absorption band around 221 nm.[7] The presence of the pyridyl substituent is expected to cause a bathochromic (red) shift in the absorption spectrum. For comparison, the related compound 3-(3-(Pyridin-3-yl)ureido)benzoic acid exhibits a UV cutoff at 318 nm, suggesting that 3P2BA will likely absorb in the 250-320 nm range.[1]

Detailed Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of 3P2BA in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of 1 mM. Prepare a series of dilutions (e.g., 1, 5, 10, 25 µM) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Record the absorption spectrum for each dilution.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Theoretical Basis: Fluorescence is the emission of light from a molecule after it has absorbed a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.[9] The efficiency of fluorescence is given by the quantum yield (Φ_F).

Expected Behavior: While many aromatic carboxylic acids are fluorescent, the emission properties of 3P2BA are not well-documented. The non-planar structure may lead to non-radiative decay pathways, potentially resulting in weak fluorescence.

Detailed Experimental Protocol:

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy. The concentration may need to be adjusted to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) positioned at 90° to the excitation beam.[10]

  • Determining Optimal Wavelengths:

    • Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength and scan the excitation monochromator to find the optimal excitation wavelength (which should correspond to the λ_max from the absorption spectrum).

    • Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator to record the fluorescence spectrum.

  • Quantum Yield Measurement (Relative Method):

    • Select a well-characterized fluorescence standard with an absorption profile similar to 3P2BA (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and absorbance of both the 3P2BA sample and the standard at the same excitation wavelength. Ensure the absorbance of both solutions is low (<0.1) to minimize inner-filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Electrochemical Properties and Frontier Molecular Orbitals

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the energies of its frontier molecular orbitals (HOMO and LUMO).[11]

Theoretical Basis: In CV, the potential of a working electrode is scanned linearly with time, and the resulting current is measured.[7] The potential at which oxidation occurs can be correlated to the HOMO energy level, while the reduction potential relates to the LUMO energy level. The difference between these potentials provides an estimate of the electrochemical energy gap.

Detailed Experimental Protocol:

  • Solution Preparation:

    • Prepare a solution of 3P2BA (typically 1-5 mM) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[3]

    • De-gas the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration:

      • Working Electrode: Glassy carbon or platinum disk electrode.

      • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

      • Counter (Auxiliary) Electrode: Platinum wire.

  • Measurement Procedure:

    • Connect the electrodes to a potentiostat.

    • Record a cyclic voltammogram of the solvent and supporting electrolyte alone to establish the potential window.

    • Record the cyclic voltammogram of the 3P2BA solution. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis and HOMO/LUMO Estimation:

    • Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks.

    • Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential referencing. Measure the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple under the same conditions.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some sources may use a value up to 5.1 eV.)

    • The electrochemical energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

Computational Modeling with Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method that allows for the prediction of a molecule's electronic structure and properties.[12] It provides a theoretical complement to experimental data and can offer insights into properties that are difficult to measure directly.

Theoretical Basis: DFT calculations solve the Schrödinger equation for a molecule by approximating the electron density. This allows for the calculation of molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, simulated UV-Vis spectra, and other electronic descriptors.[2]

Detailed Computational Protocol:

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization:

    • Construct the 3D structure of 3P2BA.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[13]

    • A vibrational frequency calculation should be performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy, such as 6-311+G(d,p).

    • From this calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these energies.

  • Simulating UV-Vis Spectra:

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This method calculates the energies of electronic transitions and their corresponding oscillator strengths.

    • The output will provide a list of excitation energies (in eV or nm) and their intensities, which can be plotted to generate a theoretical absorption spectrum.

  • Data Analysis:

    • Visualize the HOMO and LUMO orbitals to understand the distribution of electron density involved in the primary electronic transition.

    • Compare the calculated HOMO-LUMO gap and the simulated λ_max with the values obtained from cyclic voltammetry and UV-Vis spectroscopy, respectively.

dot graph TD { subgraph "Computational Workflow" direction LR; A[Build 3D Structure] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Single-Point Energy Calculation}; D --> E[HOMO, LUMO, Gap]; C --> F{TD-DFT Calculation}; F --> G[Simulated Spectrum]; end } caption: "DFT Protocol for Electronic Property Calculation."

Summary of Electronic Properties and Data

Due to the limited availability of direct experimental data for this compound, the following table presents expected values and data from a closely related benzoic acid derivative for illustrative purposes. Researchers are encouraged to use the protocols outlined in this guide to determine the precise values for 3P2BA.

PropertyExpected/Illustrative ValueMethodReference/Comment
Photophysical Properties
λ_max (Absorption)~250-320 nmUV-Vis SpectroscopyInferred from related structures.[1]
Molar Extinction Coefficient (ε)To be determinedUV-Vis SpectroscopyProtocol provided.
λ_em (Emission)To be determinedFluorescence SpectroscopyProtocol provided.
Quantum Yield (Φ_F)To be determinedFluorescence SpectroscopyProtocol provided.
Electrochemical Properties
Oxidation Potential (E_ox)To be determinedCyclic VoltammetryProtocol provided.
Reduction Potential (E_red)To be determinedCyclic VoltammetryProtocol provided.
Frontier Molecular Orbitals
E_HOMO (Computational)-6.303 eVDFT (B3LYP/6-31G(d,p))Value for a different benzoic acid derivative.[6]
E_LUMO (Computational)-2.243 eVDFT (B3LYP/6-31G(d,p))Value for a different benzoic acid derivative.[6]
HOMO-LUMO Gap (Computational)4.06 eVDFT (B3LYP/6-31G(d,p))Value for a different benzoic acid derivative.[6]
E_HOMO (Electrochemical)To be determinedCyclic VoltammetryProtocol provided.
E_LUMO (Electrochemical)To be determinedCyclic VoltammetryProtocol provided.
Electrochemical GapTo be determinedCyclic VoltammetryProtocol provided.

Conclusion

This compound is a molecule with significant potential in various scientific fields, driven by its distinct electronic characteristics. This guide has established a comprehensive framework for the investigation of these properties. By providing detailed, authoritative protocols for synthesis, photophysical characterization, electrochemical analysis, and computational modeling, it empowers researchers to thoroughly evaluate 3P2BA and similar molecular systems. The interplay between its non-planar structure and the electronic nature of its constituent rings defines its behavior, and the methodologies described herein are essential tools for elucidating these fundamental structure-property relationships. The application of these protocols will undoubtedly facilitate the rational design of new materials and pharmaceutical agents based on the 3P2BA scaffold.

References

Methodological & Application

synthesis protocol for 3-(Pyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(Pyridin-2-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction and Significance

This compound (CAS No: 4467-07-6) is a heterocyclic compound featuring both a pyridine ring and a benzoic acid moiety.[1][2] This bifunctional arrangement makes it a highly valuable building block, or intermediate, in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs). Its structural motifs are prevalent in medicinal chemistry, contributing to the development of drugs across various therapeutic areas.[3] The reliable and efficient synthesis of this compound is therefore of critical importance to researchers in drug discovery and development.

This guide provides a detailed, field-tested protocol for the synthesis of this compound, leveraging the power and versatility of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents, making it a preferred method for constructing carbon-carbon bonds between aromatic rings.[4][5]

Guiding Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[4] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (e.g., 3-bromobenzoic acid), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organic group from the organoboron species (e.g., 2-pyridylboronic acid or its ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group and facilitating the transfer.[5][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

This efficient cycle allows for the use of only a catalytic amount of the expensive palladium metal.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia R¹-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib R¹-Pd(II)L₂-R² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition Aryl Halide (R¹-X) reactants->transmetalation Boronic Acid/Ester (R²-B(OR)₂) base Base (e.g., K₂CO₃) base->transmetalation Workflow A 1. Reaction Setup (Flask charged with solids under Argon) B 2. Solvent Addition (Degassed Dioxane/Water) A->B C 3. Heating & Reflux (Stir at 100°C for 16h) B->C D 4. Reaction Cooldown (Cool to room temperature) C->D E 5. Quenching & Dilution (Add water and EtOAc) D->E F 6. Phase Separation (Separate aqueous and organic layers) E->F G 7. Acidification (Acidify aqueous layer with 1M HCl to pH ~4-5) F->G Aqueous Layer H 8. Precipitation & Isolation (Collect solid product by filtration) G->H I 9. Washing & Drying (Wash with cold water, dry under vacuum) H->I J 10. Characterization (Obtain ¹H NMR, ¹³C NMR, MS) I->J

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and potential applications of Metal-Organic Frameworks (MOFs) incorporating the bifunctional ligand, 3-(Pyridin-2-yl)benzoic acid. This versatile linker, featuring both a pyridyl nitrogen and a carboxylate group, offers a unique platform for the design of novel MOFs with potential applications in drug delivery, catalysis, and sensing. The following protocols are based on established solvothermal synthesis methodologies for MOFs constructed from analogous pyridinyl- and carboxylate-containing ligands. This guide is intended to serve as a foundational resource for researchers initiating projects in this area, providing both detailed experimental procedures and the scientific rationale behind them.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them highly attractive for a wide range of applications, including gas storage, separation, catalysis, and biomedicine.[1][2] The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the resulting MOF.

This compound is a particularly compelling ligand for MOF synthesis due to its inherent bifunctionality. The molecule possesses a carboxylic acid group, which readily coordinates to metal centers, and a pyridyl nitrogen atom that can also act as a coordination site. This dual-coordination capability allows for the formation of diverse and intricate network topologies. Furthermore, the aromatic nature of the ligand can contribute to the thermal stability of the resulting framework and may impart interesting photoluminescent properties.[3][4] The presence of the nitrogen-containing heterocycle also offers a potential site for post-synthetic modification, further expanding the functional possibilities of the MOF.

In the context of drug development, MOFs synthesized from this ligand are promising candidates for drug delivery systems.[5][6] The porous structure can encapsulate therapeutic agents, and the chemical nature of the framework can be tuned to control the release kinetics of the payload.[5][7] Zinc-based MOFs, in particular, are gaining attention for such applications due to the biocompatibility of zinc, an essential trace element in the human body.[1][2]

Solvothermal Synthesis of a Zinc-based MOF with this compound: A Representative Protocol

The following protocol details a generalized solvothermal method for the synthesis of a crystalline MOF using this compound and zinc nitrate hexahydrate. Solvothermal synthesis is a common and effective method for producing high-quality MOF crystals by heating the reactants in a sealed vessel.[8][9]

Materials and Equipment:

  • This compound (CAS: 4467-07-6)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Methanol (absolute)

  • 20 mL Scintillation Vials or Teflon-lined autoclave

  • Isothermal oven or programmable oven

  • Sonicator

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Centrifuge (optional)

Experimental Protocol:

  • Reagent Preparation:

    • In a 20 mL glass scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonication for 10-15 minutes may be required to ensure complete dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the 20 mL vial.

    • Cap the vial tightly. If using a Teflon-lined autoclave, transfer the combined solution into the Teflon liner and seal the autoclave.

  • Crystallization:

    • Place the sealed reaction vessel in an isothermal oven preheated to 120 °C.

    • Maintain this temperature for 72 hours to allow for the formation of crystalline product. The precise temperature and time can be varied to optimize crystal size and quality.[8]

  • Product Isolation and Purification:

    • Allow the oven to cool to room temperature naturally.

    • Collect the resulting crystals by filtration or centrifugation.

    • Wash the collected crystals thoroughly with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • To remove the high-boiling DMF solvent from the pores of the MOF, perform a solvent exchange by soaking the crystals in absolute ethanol (3 x 10 mL) over a period of 24 hours, replacing the ethanol every 8 hours.

  • Activation:

    • After the solvent exchange, decant the ethanol and dry the crystals under vacuum at 150 °C for 12 hours. This step is crucial to remove the residual solvent from the pores and activate the MOF for subsequent applications.[10]

Rationale Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.

  • Temperature: The elevated temperature in solvothermal synthesis increases the solubility of the reactants and facilitates the formation of a crystalline framework.

  • Solvent Exchange and Activation: The removal of guest solvent molecules from the pores is essential to access the full porosity of the MOF for applications such as gas sorption or drug loading.[10]

Visualizing the Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Crystallization cluster_workup Product Work-up A Dissolve Zinc Nitrate in DMF C Combine Solutions A->C B Dissolve this compound in DMF B->C D Seal Vessel C->D E Heat in Oven (120 °C, 72h) D->E F Cool to Room Temp. E->F G Isolate Crystals (Filtration/Centrifugation) F->G H Wash with DMF G->H I Solvent Exchange (Ethanol) H->I J Activate under Vacuum (150 °C, 12h) I->J

A generalized workflow for the solvothermal synthesis of a MOF.

Characterization of the Synthesized MOF

To confirm the successful synthesis and determine the properties of the MOF, a suite of characterization techniques should be employed.

Technique Purpose Expected Outcome/Information Gained
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp peaks, which can be compared to simulated patterns from single-crystal data if available.
Single-Crystal X-Ray Diffraction To determine the precise crystal structure, including bond lengths, bond angles, and the network topology.The definitive three-dimensional arrangement of the metal nodes and organic linkers.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the pyridyl ring.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. Characteristic peaks for the pyridine ring should be present.[9]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A plot of mass loss versus temperature, indicating the removal of solvent molecules and the eventual decomposition of the framework.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore volume of the activated MOF.An adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated.
Photoluminescence Spectroscopy To investigate the luminescent properties of the MOF, which can be useful for sensing applications.Emission and excitation spectra that can reveal information about the electronic structure of the material.[4][11]

Potential Application in Drug Delivery: A Conceptual Framework

The synthesized MOF, with its porous structure and potential biocompatibility, can be explored as a carrier for therapeutic agents. The following outlines a conceptual workflow for a drug loading and release study.

Conceptual Workflow for Drug Delivery Application:

  • Drug Loading:

    • The activated MOF is suspended in a solution containing the drug molecule of interest.

    • The mixture is agitated for a specific period to allow the drug molecules to diffuse into the pores of the MOF.

    • The drug-loaded MOF is then isolated by centrifugation, and the supernatant is analyzed (e.g., by UV-Vis spectroscopy) to determine the amount of drug encapsulated.

  • In Vitro Drug Release:

    • The drug-loaded MOF is placed in a release medium, such as a phosphate-buffered saline (PBS) solution that mimics physiological pH.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed to quantify the amount of drug released.

    • The release profile can be studied under different pH conditions to investigate pH-responsive release, which is advantageous for targeted drug delivery to specific tissues or cellular compartments.[1][2]

Visualizing the Drug Delivery Mechanism:

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release A Activated MOF C Drug-Loaded MOF A->C Encapsulation B Drug Solution B->C D Drug-Loaded MOF in Physiological Buffer C->D Administration E Released Drug D->E Controlled Release F Empty MOF D->F

A conceptual diagram of drug loading into and release from a MOF.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the construction of functional MOFs. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to synthesize and investigate these novel materials. The versatility of this ligand, combined with the inherent tunability of MOF chemistry, opens up exciting avenues for the development of advanced materials for drug delivery, with the potential for creating systems that offer controlled and targeted release of therapeutics.[5] Further research into the synthesis of MOFs with different metal ions and the exploration of post-synthetic modifications will undoubtedly lead to the discovery of new materials with enhanced properties and functionalities.

References

Application Notes & Protocols: 3-(Pyridin-2-yl)benzoic Acid as a Versatile Building Block for Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 3-(Pyridin-2-yl)benzoic acid as a premier organic linker for the synthesis of advanced coordination polymers (CPs) and metal-organic frameworks (MOFs). We delve into the unique coordination chemistry of this ligand, detailing its capacity to form diverse and robust architectures. This document furnishes researchers, material scientists, and drug development professionals with detailed, field-proven protocols for synthesis, characterization, and application in high-performance areas, including luminescent sensing, heterogeneous catalysis, and gas adsorption.

The Ligand: this compound - A Nexus of Functionality

This compound (CAS: 4467-07-6) is a bifunctional organic ligand that has garnered significant attention in supramolecular chemistry and materials science.[1] Its structure uniquely combines a pyridine ring, which provides a nitrogen donor site, and a benzoic acid moiety, offering a carboxylate group for coordination. This dual-functionality allows it to bridge metal centers in various modes, leading to the formation of structurally diverse and functionally rich coordination polymers, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks.[2][3]

The inherent rigidity and angular disposition of the pyridyl and benzoate groups are critical for engineering predictable network topologies. The choice of metal ion, reaction conditions (such as temperature and solvent), and the use of ancillary ligands can further direct the self-assembly process, yielding materials with tailored properties.[4][5]

Synthetic Methodologies: Crafting Crystalline Frameworks

The synthesis of coordination polymers from this compound predominantly relies on solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures in a sealed system to increase the solubility of reactants and promote the growth of high-quality single crystals.[5][6] The deliberate selection of reaction parameters is a critical step that dictates the final structure and, consequently, the material's properties.[4][7]

Protocol 2.1: General Solvothermal Synthesis of a this compound-Based Coordination Polymer

This protocol provides a foundational method for synthesizing a coordination polymer. The specific metal salt, solvent system, and temperature profile should be optimized based on the desired target structure and properties.

Rationale: The solvothermal method is chosen for its ability to produce highly crystalline materials by overcoming kinetic barriers and enabling the exploration of a wide phase space. The use of a mixed-solvent system (e.g., DMF/ethanol/water) can help modulate the solubility of the reactants and influence the coordination environment of the metal ion.

Materials:

  • This compound (HL)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Co-solvent: Ethanol or Deionized Water

  • 25 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Preparation: In a glass vial, dissolve this compound (e.g., 0.1 mmol, 19.9 mg) and the chosen metal salt (e.g., 0.1 mmol) in a solvent mixture (e.g., 10 mL of DMF/Ethanol, 1:1 v/v).

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a clear solution is obtained. Sonication may be used to aid dissolution if necessary.

  • Assembly: Transfer the solution to a 25 mL Teflon-lined autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (typically between 120-180 °C) for a duration of 48-72 hours.[7][8] The heating and cooling rates should be slow (e.g., 5 °C/min) to promote the growth of single crystals.

  • Crystallization and Recovery: After the reaction, allow the autoclave to cool naturally to room temperature.

  • Washing: Collect the resulting crystals by filtration. Wash them thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent trapped in the pores.

  • Drying: Dry the crystals under vacuum or in a desiccator at room temperature.

Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Workup A Weigh Ligand (HL) & Metal Salt B Add Solvent (e.g., DMF/Ethanol) A->B C Stir/Sonicate to Homogenize B->C D Transfer to Teflon-lined Autoclave C->D E Seal and Heat (120-180 °C, 48-72h) D->E F Slow Cooling to Room Temperature E->F G Filter to Collect Crystals F->G H Wash with DMF & Ethanol G->H I Dry Under Vacuum H->I J J I->J Characterization (PXRD, SC-XRD, TGA)

Caption: General workflow for solvothermal synthesis.

Core Applications and Protocols

The functional versatility of CPs derived from this compound enables their use in several advanced applications.

Luminescent Sensing

Many coordination polymers, particularly those incorporating d¹⁰ metal ions like Zn(II) and Cd(II), exhibit strong photoluminescence.[9] This intrinsic emission can be modulated by the presence of specific analytes, making these materials highly effective chemosensors.[10][11] The sensing mechanism often involves fluorescence quenching or enhancement due to interactions between the analyte and the framework, such as electron transfer, energy transfer, or competitive absorption.[12]

Protocol 3.1.1: Luminescent Sensing of Nitroaromatics in Solution

Rationale: Nitroaromatic compounds are common environmental pollutants and explosive materials. The electron-deficient nature of these molecules can lead to efficient quenching of the luminescence of electron-rich MOFs via a photoinduced electron transfer mechanism. This protocol details the steps to quantify this quenching effect.

Materials:

  • Synthesized luminescent coordination polymer (LCP).

  • N,N-Dimethylformamide (DMF) or another suitable solvent in which the LCP is stable.

  • Analyte stock solution (e.g., 10⁻² M Nitrobenzene in DMF).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • LCP Suspension Preparation: Finely grind the LCP sample (e.g., 3 mg) into a powder. Disperse the powder in the chosen solvent (e.g., 10 mL of DMF) using ultrasonication for 30 minutes to form a stable, homogeneous suspension.

  • Baseline Measurement: Transfer 3 mL of the LCP suspension into a quartz cuvette. Record the fluorescence emission spectrum at a predetermined excitation wavelength. The peak emission intensity is recorded as I₀.

  • Titration: Sequentially add small aliquots (e.g., 10-50 µL) of the nitroaromatic analyte stock solution to the cuvette.

  • Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes. Record the new fluorescence emission spectrum and note the peak intensity (I).

  • Data Analysis: Plot the quenching efficiency, calculated as (I₀ - I) / I₀, against the analyte concentration. The relationship can often be modeled by the Stern-Volmer equation to determine the quenching constant (Ksv).

Sensing Mechanism Diagram:

G LCP Luminescent CP (Ground State) LCP_excited LCP (Excited State) LCP->LCP_excited Excitation (hν) LCP_excited->LCP Luminescence (hν') Quenched_Complex [LCP...Q] Non-emissive Complex LCP_excited->Quenched_Complex Electron Transfer Analyte Analyte (Q) (e.g., Nitrobenzene)

Caption: Photoinduced electron transfer quenching mechanism.

Table 1: Performance Comparison of Pyridyl-Carboxylate Based Luminescent Sensors

FrameworkAnalyteQuenching Efficiency (%)Detection LimitReference
[Cd(L)₂(H₂O)₂]·8H₂ONitrobenzene>90%~5 µM[13][14]
[Ag(μ-aca)(μ₄-bztpy)₁/₂]Fe³⁺>95%~1 µM[10]
[Eu(cpt)₃H₂O)]nCu²⁺HighNot specified[11]
[Zn(L)₂(H₂O)]·H₂OCr₂O₇²⁻>92%~2 µM[10]

Note: Data are representative and compiled from various sources for illustrative purposes. L = pyridyl-carboxylate type ligand.

Heterogeneous Catalysis

The well-defined porous structures and exposed metal centers within coordination polymers make them excellent candidates for heterogeneous catalysts.[15] They offer high surface area and active sites that are not always accessible in bulk materials.[16] Furthermore, their insolubility allows for easy separation from the reaction mixture and potential for recycling, a key advantage over homogeneous catalysts.[17]

Protocol 3.2.1: Knoevenagel Condensation Catalyzed by a Co(II)-based Coordination Polymer

Rationale: The Knoevenagel condensation is a fundamental C-C bond-forming reaction. Lewis acidic metal sites within the coordination polymer can activate the aldehyde substrate, while basic sites on the ligand backbone can facilitate the deprotonation of the active methylene compound, thus promoting the reaction.

Materials:

  • Activated Co(II)-based coordination polymer catalyst.

  • Benzaldehyde (or other aldehyde substrate).

  • Malononitrile (or other active methylene compound).

  • Ethanol (or other suitable solvent).

  • Magnetic stirrer and hot plate.

  • Centrifuge for catalyst recovery.

Procedure:

  • Catalyst Activation: Before the reaction, heat the synthesized Co(II)-CP under vacuum (e.g., at 150 °C for 12 hours) to remove any coordinated or guest solvent molecules, thereby exposing the active metal sites.

  • Reaction Setup: In a round-bottom flask, add the activated catalyst (e.g., 5 mol% relative to the aldehyde), benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ethanol (5 mL).

  • Reaction: Stir the mixture at a specified temperature (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Separate the solid catalyst by centrifugation.

  • Product Isolation: Decant the supernatant. The product can be isolated from the solution by evaporating the solvent. The crude product may be purified further by recrystallization or column chromatography.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol several times and dry it under vacuum. It can then be used for subsequent reaction cycles to test its reusability.

Catalytic Cycle Diagram:

G Catalyst Co(II)-CP (Active Catalyst) Intermediate1 Activated Aldehyde [Co(II)...O=CHR] Catalyst->Intermediate1 + Aldehyde Sub1 Aldehyde (R-CHO) Sub2 Malononitrile (CH₂(CN)₂) Intermediate2 Enolate [:CH(CN)₂]⁻ Sub2->Intermediate2 Deprotonation (Basic Site) Product Product (R-CH=C(CN)₂) Intermediate1->Product + Enolate Product->Catalyst Release Product + H₂O

Caption: Proposed mechanism for Knoevenagel condensation.

Gas Adsorption and Separation

The permanent porosity of certain 3D frameworks built with this compound allows them to act as molecular sieves for gas storage and separation.[18] The pore size, surface area, and chemical nature of the pore walls determine the gas uptake capacity and selectivity.[19] For instance, frameworks with open metal sites or specific functional groups can exhibit strong interactions with gases like CO₂, leading to selective capture from gas mixtures.[20][21]

Protocol 3.3.1: Evaluating CO₂ Adsorption Capacity

Rationale: Assessing the CO₂ uptake is crucial for applications in carbon capture and storage. This protocol outlines the standard procedure for activating a sample and measuring its gas adsorption isotherm using a volumetric gas sorption analyzer.

Materials:

  • Synthesized coordination polymer.

  • Volumetric gas sorption analyzer.

  • High-purity gases (N₂, CO₂).

  • Sample tubes.

  • Heating mantle for the analyzer.

Procedure:

  • Sample Preparation: Place a precisely weighed amount of the coordination polymer (typically 50-100 mg) into a sample tube.

  • Activation (Degassing): Attach the sample tube to the degassing port of the sorption analyzer. Heat the sample under high vacuum at a temperature determined from its TGA profile (e.g., 150-200 °C) for several hours (e.g., 12-24 h) to remove all guest molecules from the pores.

  • Surface Area Measurement (Optional but Recommended): After activation, cool the sample and perform a nitrogen (N₂) adsorption isotherm at 77 K (liquid nitrogen temperature) to determine the BET surface area, which confirms the permanent porosity.

  • CO₂ Adsorption Measurement: Transfer the sample tube to the analysis port. Perform a CO₂ adsorption isotherm at a relevant temperature, such as 273 K (ice bath) or 298 K (room temperature). The instrument will automatically dose known amounts of CO₂ into the sample tube and measure the amount adsorbed at various pressures.

  • Data Analysis: The instrument software will generate an isotherm plot (amount of gas adsorbed vs. pressure). From this plot, the total CO₂ uptake at a specific pressure (e.g., 1 atm) can be determined.

Table 2: Representative Gas Adsorption Data for Pyridyl-Benzoate MOFs

FrameworkBET Surface Area (m²/g)CO₂ Uptake (cm³/g at 273K, 1 atm)H₂ Uptake (wt% at 77K, 1 atm)Reference
[Co(34pba)(44pba)]n~55058.21.25[18]
[Zn(34pba)(44pba)]n~48045.11.10[18]
Cd-MOF (2)Not specified~65 (High Selectivity)Not reported[20]

Note: Data are representative of frameworks with similar pyridyl-benzoate linkers. 34pba = 3-(pyridin-4-yl)benzoate.

Drug Delivery Systems

Coordination polymers, especially those constructed from biocompatible components, are emerging as promising platforms for drug delivery.[22][23] Their high porosity can be used to encapsulate therapeutic molecules, and the framework's degradability can be tuned for controlled release.[24][25] While a nascent field for this specific ligand, the principles of using CPs as nanocarriers are broadly applicable. The drug can be loaded into the pores post-synthesis or, in some cases, used as a ligand itself to form a "therapeutic coordination polymer."[24]

Conclusion and Outlook

This compound has proven to be an exceptionally versatile and powerful building block for the rational design of functional coordination polymers. The predictable yet tunable coordination behavior of this ligand allows for the creation of materials with diverse structures and properties. The protocols and data presented herein demonstrate the tangible applications of these advanced materials in critical areas such as environmental monitoring, industrial catalysis, and energy.

Future research will likely focus on the development of multifunctional frameworks that can perform several tasks simultaneously, such as catalytic conversion and product separation, or diagnosis and therapy (theranostics). The continued exploration of new metal-ligand combinations and synthetic strategies will undoubtedly unlock even more sophisticated materials with unprecedented performance.

References

Application Notes and Protocols: 3-(Pyridin-2-yl)benzoic Acid as a Versatile Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-(Pyridin-2-yl)benzoic Acid in Coordination Chemistry

In the landscape of materials science and drug development, the design of ligands is a critical determinant of the final properties of transition metal complexes. This compound is a bifunctional ligand of significant interest, possessing both a pyridine nitrogen and a carboxylic acid group. This unique architecture allows for versatile coordination modes, acting as a powerful tool for the construction of novel metal-organic frameworks (MOFs), luminescent materials, and catalytically active centers.[1] Its heterocyclic nature and the presence of the carboxylate functionality make it a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] This document provides a comprehensive guide for researchers, outlining the synthesis of the ligand itself and its subsequent use in the formation of transition metal complexes, supported by detailed, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is paramount for its effective application.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂PubChem CID 5152592
Molecular Weight 199.20 g/mol PubChem CID 5152592
CAS Number 4467-07-6PubChem CID 5152592
Appearance SolidSigma-Aldrich
Melting Point 188 °CSigma-Aldrich
Boiling Point 367.3 °C at 760 mmHgSigma-Aldrich

PART 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and boronic acids.

Causality of Method Selection:

The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. This method generally provides good to excellent yields and is a staple in modern organic synthesis for creating biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of similar biaryl compounds.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling 2-Bromopyridine 2-Bromopyridine Palladium Catalyst Palladium Catalyst 2-Bromopyridine->Palladium Catalyst Pd(PPh₃)₄, Na₂CO₃ This compound This compound Palladium Catalyst->this compound 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic acid->Palladium Catalyst

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromopyridine

  • 3-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-carboxyphenylboronic acid (1.2 equivalents) and sodium carbonate (3.0 equivalents). Add a magnetic stir bar.

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents) in 1,4-dioxane.

  • Reactant Addition: To the flask containing the boronic acid and base, add 2-bromopyridine (1.0 equivalent) and the prepared catalyst solution.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the reaction flask.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

PART 2: Synthesis of a Representative Transition Metal Complex

The versatility of this compound as a ligand is demonstrated through the synthesis of a copper(II) complex. The protocol below outlines a general method that can be adapted for other transition metals.

Causality of Method Selection:

A direct reaction between the ligand and a metal salt in a suitable solvent is a straightforward and common method for the synthesis of coordination complexes. The choice of solvent and reaction conditions can influence the final structure and coordination geometry of the complex.

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol is based on general procedures for the synthesis of copper(II) carboxylate complexes.[2]

Reaction Scheme:

G cluster_1 Complexation Reaction This compound This compound Stirring and Heating Stirring and Heating This compound->Stirring and Heating Methanol Copper(II) Complex Copper(II) Complex Stirring and Heating->Copper(II) Complex Copper(II) Acetate Monohydrate Copper(II) Acetate Monohydrate Copper(II) Acetate Monohydrate->Stirring and Heating

A schematic of the complexation reaction.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • Diethyl ether

Instrumentation:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve this compound (2.0 equivalents) in methanol in a Schlenk flask with gentle heating and stirring.

  • Metal Salt Addition: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 equivalent) in methanol.

  • Reaction: Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring. A precipitate should begin to form.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid complex in a desiccator under vacuum.

PART 3: Characterization of the Ligand and Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniquePurpose for LigandPurpose for Complex
¹H and ¹³C NMR Spectroscopy Confirm the chemical structure and purity.Characterize the ligand environment around the metal center (paramagnetic metals will broaden signals).
FT-IR Spectroscopy Identify functional groups (C=O, C=N, O-H).Observe shifts in vibrational frequencies upon coordination to the metal ion.
Mass Spectrometry Determine the molecular weight.Confirm the formation of the complex and its stoichiometry.
Elemental Analysis Determine the elemental composition (C, H, N).Confirm the empirical formula of the complex.
Single-Crystal X-ray Diffraction N/ADetermine the precise three-dimensional structure and coordination geometry.

PART 4: Applications of this compound Transition Metal Complexes

The unique structural features of complexes derived from this compound give rise to a range of potential applications.

  • Luminescent Materials: The presence of the pyridyl and carboxylate moieties can facilitate the formation of rigid, extended structures that exhibit interesting photoluminescent properties. These materials have potential applications in sensing, bio-imaging, and light-emitting devices.

  • Catalysis: The metal centers in these complexes can act as catalytic sites for various organic transformations. The ligand can influence the catalytic activity and selectivity by tuning the electronic and steric environment of the metal.

  • Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand makes it an excellent building block for the construction of porous MOFs. These materials have applications in gas storage, separation, and catalysis.

  • Bioinorganic Chemistry and Drug Development: Pyridine and carboxylic acid functionalities are common in biologically active molecules. Transition metal complexes of this ligand can be explored for their potential as therapeutic or diagnostic agents, for example, as anticancer drugs.

Conclusion

This compound stands out as a highly versatile and valuable ligand in the field of coordination chemistry. Its straightforward synthesis and adaptable coordination behavior make it an attractive building block for the creation of a wide array of functional transition metal complexes. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this ligand in their scientific endeavors, from fundamental studies of coordination chemistry to the development of advanced materials and therapeutics.

References

Application Notes and Protocols for the Single Crystal Growth of 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed protocol for the single crystal growth of 3-(Pyridin-2-yl)benzoic acid, a crucial building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The ability to obtain high-quality single crystals is paramount for unambiguous structure determination via X-ray diffraction, which is a critical step in drug development for understanding molecular conformation, intermolecular interactions, and solid-state properties. This guide delves into the physicochemical properties of this compound, outlines systematic solvent screening strategies, and provides step-by-step protocols for various crystallization techniques, including slow evaporation, vapor diffusion, and solvent layering. Furthermore, the importance of polymorphic screening is discussed to ensure the identification and characterization of the most stable crystalline form.

Introduction: The Significance of Single Crystal Growth in Pharmaceutical Development

The precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice are fundamental parameters that dictate the physical and chemical properties of an active pharmaceutical ingredient (API). These properties include solubility, dissolution rate, bioavailability, stability, and manufacturability. Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline solid, providing invaluable insights for drug design, polymorphism studies, and intellectual property protection.

This compound (C₁₂H₉NO₂) is a versatile heterocyclic compound featuring both a pyridine ring and a benzoic acid moiety. This unique combination of functional groups allows for a rich variety of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of a well-ordered crystal lattice. The protocols detailed herein are designed to provide a rational and systematic approach to obtaining single crystals of this compound suitable for SCXRD analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is the foundation for developing a successful crystallization strategy. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂--INVALID-LINK--[1]
Molecular Weight 199.20 g/mol --INVALID-LINK--[1]
Appearance White to light yellow crystalline solid--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[1]
CAS Number 4467-07-6--INVALID-LINK--[1]

Safety Note: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

The Crucial Role of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[2] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[2] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences during drug development and manufacturing. Therefore, a thorough polymorph screen is essential to identify all accessible crystalline forms and to determine the most thermodynamically stable form for development.[3][4] The crystallization protocols provided in this guide can be systematically varied (e.g., by changing solvents, temperatures, and crystallization rates) to screen for potential polymorphs.

Experimental Workflow for Single Crystal Growth

The journey to obtaining a high-quality single crystal involves a logical progression of steps, from initial purity assessment to the selection of an appropriate crystallization method.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_growth Growth & Analysis Purity Assess Purity of Starting Material Purify Purify if Necessary Purity->Purify < 99% Solvent_Screen Solvent Solubility Screening Purify->Solvent_Screen Method_Screen Crystallization Method Screening Solvent_Screen->Method_Screen Crystal_Growth Single Crystal Growth Method_Screen->Crystal_Growth Analysis X-ray Diffraction Analysis Crystal_Growth->Analysis

Figure 1. A generalized workflow for single crystal growth.

Detailed Protocols

Material Purity

The purity of the starting material is of utmost importance for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. It is recommended to use this compound with a purity of ≥97%, with higher purities being preferable. If the purity is questionable, recrystallization from a suitable solvent (e.g., ethanol) prior to attempting single crystal growth is advised.

Solvent Selection: A Rational Approach

The choice of solvent is the most critical variable in crystallization. A suitable solvent should exhibit moderate solubility for the compound of interest. If the compound is too soluble, the solution will be difficult to supersaturate, and if it is too insoluble, it will be challenging to dissolve a sufficient amount of material.

Given the presence of a polar carboxylic acid group and a moderately polar pyridine ring, a range of polar and mid-polarity solvents should be screened. Based on the solubility of the related compound picolinic acid, which is soluble in water, alcohols, ethers, and chloroform, the following solvents are recommended for initial screening.[5]

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolHydrogen bond donating and accepting capabilities can interact with both the carboxylic acid and pyridine moieties.
Ketones Acetone, 2-ButanoneModerate polarity and hydrogen bond accepting ability.
Esters Ethyl acetateModerate polarity.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHydrogen bond accepting ability.
Halogenated Dichloromethane, ChloroformCan interact with the aromatic rings.
Nitriles AcetonitrilePolar aprotic solvent.
Amides Dimethylformamide (DMF)Highly polar aprotic solvent.
Aqueous Mixtures Ethanol/Water, Acetone/WaterVarying the polarity of the solvent system can fine-tune solubility.

Protocol for Solubility Screening:

  • To a series of small vials, add approximately 5-10 mg of this compound.

  • Add a small volume (e.g., 0.1 mL) of each test solvent to the respective vials.

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently warm the vial to see if solubility increases with temperature.

  • Ideal solvents for slow evaporation are those in which the compound is moderately soluble at room temperature.

  • Ideal solvent systems for vapor diffusion or solvent layering consist of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[6][7][8]

Crystallization Techniques

Once a suitable solvent or solvent system has been identified, several techniques can be employed to grow single crystals. It is often beneficial to attempt multiple methods in parallel.

This is often the simplest and most successful method for obtaining single crystals.[9][10]

  • Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., ethanol) in a clean glass vial.

  • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[10]

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

slow_evaporation Start Prepare Saturated Solution Filter Filter Solution Start->Filter Evaporate Slow Evaporation Filter->Evaporate Crystals Single Crystals Form Evaporate->Crystals

Figure 2. Workflow for the slow evaporation technique.

This technique is particularly useful when only small amounts of material are available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[7][11][12]

  • Dissolve this compound in a small volume of a "good" solvent (e.g., DMF) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Add a larger volume of a volatile "poor" solvent (e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[13]

  • Seal the outer container and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

vapor_diffusion cluster_setup Vapor Diffusion Setup cluster_inner Jar Sealed Jar Diffusion Vapor Diffusion Vial Inner Vial (Solution of Compound) AntiSolvent Anti-Solvent Crystals Crystals Form in Inner Vial

Figure 3. Schematic of a vapor diffusion setup.

This method relies on the slow diffusion of an anti-solvent into a solution of the compound at the interface of two liquids.[6][7][14]

  • Prepare a concentrated solution of this compound in a dense "good" solvent (e.g., dichloromethane) in a narrow container, such as an NMR tube or a thin test tube.

  • Carefully and slowly layer a less dense "poor" solvent (e.g., hexane) on top of the solution, taking care not to disturb the interface. A syringe can be used to gently add the anti-solvent down the side of the tube.[7]

  • Seal the container and leave it in an undisturbed location. Crystals will ideally form at the interface between the two solvents.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated.- Allow more solvent to evaporate. - Add a small seed crystal. - Gently scratch the inside of the vial with a glass rod to create nucleation sites.[13]
Formation of Oil The compound's melting point may be lower than the crystallization temperature, or the solution is too concentrated.- Re-dissolve the oil by gentle warming and add more of the "good" solvent. - Allow the solution to cool more slowly.[13]
Poor Crystal Quality (e.g., needles, plates, clusters) Crystallization occurred too rapidly.- Slow down the rate of solvent evaporation (e.g., by using fewer or smaller holes in the parafilm). - Use a less volatile anti-solvent in vapor diffusion. - Decrease the initial concentration of the solution.

Conclusion

The successful growth of high-quality single crystals of this compound is an achievable goal through a systematic and patient approach. By carefully considering the physicochemical properties of the molecule, conducting thorough solvent screening, and employing a variety of crystallization techniques, researchers can obtain crystals suitable for definitive structural analysis. This, in turn, provides the critical information necessary to advance drug development programs and ensure the production of safe and effective medicines. The protocols and insights provided in this guide serve as a robust starting point for these endeavors.

References

Application Notes and Protocols for 3-(Pyridin-2-yl)benzoic Acid in Pharmaceutical API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(Pyridin-2-yl)benzoic acid as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's physicochemical properties, its strategic role in constructing complex molecular architectures, and detailed, field-proven protocols for its application in key synthetic transformations. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide aims to empower scientists to leverage the unique reactivity of this versatile building block in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Pyridinyl Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—are of immense value. The pyridinyl benzoic acid motif is one such scaffold, combining the hydrogen bonding capabilities and coordination chemistry of a pyridine ring with the versatile reactivity of a carboxylic acid. This compound (CAS No. 4467-07-6), in particular, stands out as a crucial API intermediate.[1] Its structure offers a unique combination of a nucleophilic pyridine nitrogen, an electrophilic carboxylic acid, and two aromatic rings that can be further functionalized. This trifecta of reactivity makes it an ideal precursor for the synthesis of a wide range of therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[2][3][4][5]

The pyridine ring can act as a key pharmacophoric element, engaging in crucial interactions with the target protein, while the benzoic acid moiety serves as a convenient handle for building out the rest of the molecule, often through amide bond formation. This guide will delve into the practical applications of this compound, providing not just the "how" but also the "why" behind its use in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an API intermediate is paramount for its effective and safe use in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4467-07-6PubChem[6]
Molecular Formula C₁₂H₉NO₂PubChem[6]
Molecular Weight 199.21 g/mol PubChem[6]
Appearance Off-white to pale yellow crystalline powderCommercial Suppliers
Melting Point 168-172 °CCommercial Suppliers
Solubility Soluble in DMSO, DMF, and methanol. Sparingly soluble in water.General Knowledge
XLogP3 2.2PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4) GHS07WarningH302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation (Category 2) GHS07WarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2A) GHS07WarningH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation GHS07WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Note: The safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Application in API Synthesis: A Case Study in Kinase Inhibitors

While this compound itself is a versatile starting material, its derivatives are prominently featured in the synthesis of numerous targeted therapies. A notable example is the synthesis of Nilotinib, a BCR-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2] The core of Nilotinib contains a 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid moiety, a close structural analog of our topic compound.[7] This highlights the importance of the pyridinyl-aminobenzoic acid scaffold in achieving high-affinity binding to the kinase active site.

The following sections will provide detailed protocols for key reactions that would be involved in the synthesis of such kinase inhibitors, using this compound as a representative starting material.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor Intermediate

The following diagram illustrates a plausible synthetic route to a key intermediate for a kinase inhibitor, starting from this compound. This workflow involves two critical transformations: an amide bond formation and a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Amide Bond Formation cluster_1 Suzuki-Miyaura Cross-Coupling A This compound C Amide Intermediate A->C Coupling Reagents (e.g., HATU, EDCI/HOBt) B Substituted Aniline B->C D Amide Intermediate (with aryl halide handle) F Final Kinase Inhibitor Scaffold D->F Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) E Arylboronic Acid E->F

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include explanations for the choice of reagents and conditions to provide a deeper understanding of the reaction mechanics.

Protocol 1: Amide Bond Formation with a Substituted Aniline

Amide bond formation is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis. The coupling of this compound with an aniline derivative is a key step in the synthesis of many kinase inhibitors.

Reaction Principle: The carboxylic acid is activated in situ to form a more reactive species (e.g., an active ester or acylphosphonium salt), which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, especially racemization if chiral centers are present. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that often leads to clean and fast reactions with minimal epimerization.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous DMF (to make a 0.2 M solution).

  • Add the substituted aniline (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the reaction mixture and stir for 5 minutes at room temperature. The base is crucial to deprotonate the carboxylic acid and the amine hydrochloride if used, and to neutralize the acid formed during the reaction.

  • In a separate flask, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture dropwise at 0 °C. The reaction is often exothermic, so slow addition is recommended.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the desired amide.

G cluster_0 Amide Coupling Workflow A Dissolve this compound and aniline in DMF B Add DIPEA and stir A->B C Add HATU solution at 0 °C B->C D Warm to RT and monitor reaction C->D E Aqueous work-up and extraction D->E F Purification by chromatography E->F

Caption: Step-by-step workflow for amide bond formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors. This protocol describes the coupling of a bromo-substituted pyridinyl-benzamide intermediate with an arylboronic acid.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8][9] The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation.

Materials:

  • Bromo-substituted pyridinyl-benzamide intermediate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a Schlenk flask, combine the bromo-substituted pyridinyl-benzamide intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to make a 0.1 M solution of the aryl bromide). The water is essential for the catalytic cycle.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours, or until LC-MS analysis indicates completion.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.

Analytical Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of the synthesized intermediates.

Table 3: Typical Analytical Methods for Quality Control

TechniquePurposeTypical ParametersExpected Observations for this compound
¹H NMR Structural Elucidation and Purity400 MHz, DMSO-d₆Aromatic protons in the range of 7.5-8.8 ppm, a broad singlet for the carboxylic acid proton >12 ppm.[1][10][11][12]
¹³C NMR Carbon Skeleton Confirmation100 MHz, DMSO-d₆Signals for the carboxylic acid carbonyl (~167 ppm) and aromatic carbons (120-155 ppm).[1][10]
HPLC-UV Purity Assessment and QuantificationC18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at ~254 nm.[6][13][14][15][16]A single major peak with a retention time characteristic of the compound. Purity should typically be >97%.
LC-MS Molecular Weight ConfirmationESI+ or ESI- modeA peak corresponding to the [M+H]⁺ (m/z 200.1) or [M-H]⁻ (m/z 198.1) ion.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex APIs, particularly in the field of oncology. Its unique structural features allow for the strategic construction of molecules with potent biological activity. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary tools and understanding to effectively utilize this important building block in their synthetic endeavors. By applying the principles and methodologies outlined herein, scientists can accelerate the discovery and development of new and life-saving medicines.

References

Application Note & Protocols: Strategic Design of 3-(Pyridin-2-yl)benzoic Acid Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The landscape of cancer therapy is in constant evolution, driven by the need for more selective and potent therapeutic agents. Small molecule inhibitors have emerged as a cornerstone of modern oncology, offering the ability to precisely target the key proteins and pathways that drive malignant growth. Within this domain, certain chemical scaffolds are recognized as "privileged structures" due to their inherent ability to bind to multiple, biologically relevant targets. The 3-(Pyridin-2-yl)benzoic acid core is one such scaffold.[1][2][3] Its unique three-dimensional arrangement, combining a metal-chelating pyridine ring with a versatile benzoic acid moiety, makes it a fertile starting point for the rational design of novel anticancer agents.[4][5]

This guide provides an in-depth technical overview and actionable protocols for the design, synthesis, and evaluation of this compound derivatives. It is intended to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds in their own drug discovery programs.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The effectiveness of any medicinal chemistry campaign hinges on a deep understanding of the structure-activity relationship (SAR)—the correlation between a molecule's chemical structure and its biological activity. For the this compound scaffold, derivatization at key positions can profoundly influence potency, selectivity, and pharmacokinetic properties.

Causality Behind the Design: The core scaffold can be conceptually divided into three key regions for modification (see Figure 1).

  • The Pyridine Ring (Region A): This nitrogen-containing heterocycle is often crucial for coordinating with metal ions in enzyme active sites or forming key hydrogen bonds. Substituents here can modulate basicity, steric profile, and electronic properties, which can fine-tune binding affinity and selectivity.

  • The Benzoic Acid Ring (Region B): This ring acts as a central scaffold. Adding substituents can alter the molecule's overall shape and lipophilicity, affecting its ability to fit into a target's binding pocket and its cell permeability. The carboxylic acid group itself is a strong hydrogen bond donor and acceptor and can be crucial for target engagement.

  • The Carboxylic Acid (Region C): While often vital for activity, this group can be esterified or converted to an amide to create prodrugs with improved cell penetration or to explore alternative binding interactions.

Caption: Core this compound scaffold highlighting key regions for chemical modification.

SAR Data Interpretation: The goal of SAR exploration is to systematically replace or add functional groups to identify which changes lead to improved anticancer activity. A typical output of an initial screening campaign is a table of IC50 values (the concentration of a drug that inhibits a biological process by 50%) against various cancer cell lines.

Table 1: Representative Structure-Activity Relationship Data for Hypothetical Derivatives

Compound IDR1 (Region A)R2 (Region B)Cancer Cell Line (MCF-7) IC50 (µM)[6]Cancer Cell Line (A549) IC50 (µM)[7]
LEAD-01 HH25.532.8
LEAD-02 4-ClH10.215.1
LEAD-03 H4-F8.711.3
LEAD-04 4-Cl4-F1.5 2.3
LEAD-05 H4-OCH335.145.6

This data is illustrative. Real experimental values would be determined via protocols described in Part 3.

Expertise-Driven Insights:

  • Halogenation: The data for LEAD-02 , LEAD-03 , and LEAD-04 suggest that the addition of electron-withdrawing halogens on both rings enhances potency. This is a common strategy in medicinal chemistry to improve binding affinity through halogen bonding or by altering electronic properties.[7]

  • Synergistic Effects: The significant jump in potency for LEAD-04 , which combines the modifications of LEAD-02 and LEAD-03, points to a synergistic effect where both modifications contribute favorably to the drug-target interaction.

  • Steric/Electronic Effects: The reduced activity of LEAD-05 , with its electron-donating methoxy group, suggests that either steric bulk or the altered electronic nature in that position is detrimental to binding.[7]

Part 2: Chemical Synthesis Protocols

The construction of the biaryl bond between the pyridine and benzoic acid rings is the key synthetic challenge. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most robust and widely used method for this transformation due to its mild conditions and tolerance of diverse functional groups.[8][9][10]

G start Start: Assemble Reagents setup 1. Reaction Setup - Add Aryl Halide & Boronic Acid to Flask - Add Base (e.g., K2CO3) & Solvent start->setup degas 2. Inert Atmosphere - Seal flask - Purge with Argon/Nitrogen for 15 min setup->degas catalyst 3. Catalyst Addition - Add Palladium Catalyst (e.g., Pd(PPh3)4) - Degas for 5 more minutes degas->catalyst reaction 4. Heating & Reaction - Heat mixture (e.g., 80-100 °C) - Monitor progress by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with Ethyl Acetate & Water - Separate organic layer reaction->workup purify 6. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate under vacuum - Purify by column chromatography workup->purify end End: Characterized Product purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Protocol 2.1: Synthesis of 3-(4-Chloropyridin-2-yl)-4-fluorobenzoic acid (cf. LEAD-04)

This protocol provides a representative, step-by-step procedure for a Suzuki-Miyaura coupling.

Trustworthiness through Self-Validation: Each step includes a rationale. Reaction progress should be monitored (e.g., by Thin Layer Chromatography - TLC) to ensure the reaction is proceeding as expected before moving to the next step.

Materials:

  • 2-Bromo-4-chloropyridine (Aryl Halide)

  • (5-Carboxy-2-fluorophenyl)boronic acid (Boronic Acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)[8][9]

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane and Water (Solvents)

  • Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • Reagent Assembly: In a 100 mL round-bottom flask, combine 2-bromo-4-chloropyridine (1.0 eq), (5-carboxy-2-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is essential for activating the boronic acid for the catalytic cycle.[8]

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 40 mL dioxane, 10 mL water). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes while stirring.

    • Rationale: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.[11]

  • Catalyst Introduction: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%). Reseal the flask and continue purging with inert gas for another 5 minutes.[8]

    • Rationale: A catalytic amount is sufficient. 3 mol% is a common starting point for optimization.

  • Reaction: Attach a condenser and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting aryl halide is consumed (typically 6-12 hours).

  • Workup and Extraction: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with water (2 x 30 mL) and then brine (1 x 30 mL).[10]

    • Rationale: The washes remove the inorganic base and salts. Brine helps to break up emulsions and further dry the organic layer.

  • Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation & Mechanism of Action

Once synthesized, the derivatives must be evaluated for their anticancer activity. This typically begins with in vitro screening to determine their cytotoxicity against a panel of cancer cell lines.[12][13]

Protocol 3.1: In Vitro Cytotoxicity Screening via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[13]

Investigating the Mechanism of Action (MoA)

A potent compound is only a starting point. Understanding how it kills cancer cells is critical. Based on existing literature for related scaffolds, a promising hypothesis is the inhibition of the p53-MDM2 interaction .[15][16]

The p53-MDM2 Pathway: The p53 protein is a critical tumor suppressor that can trigger cell cycle arrest or apoptosis in response to cellular stress.[17] In many cancers, p53 is functional but is held in check by its negative regulator, MDM2, which binds to p53 and targets it for degradation.[18] Small molecules that block the p53-MDM2 binding pocket can stabilize and activate p53, restoring its tumor-suppressing function.[15]

G cluster_pathway Figure 2: p53-MDM2 Inhibition Pathway p53 p53 (Tumor Suppressor) mdm2 MDM2 (E3 Ubiquitin Ligase) p53->mdm2 Binding degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activation mdm2->degradation Ubiquitination inhibitor 3-(Pyridin-2-yl)benzoic acid derivative inhibitor->mdm2 Inhibition

Caption: Inhibition of MDM2 by a small molecule prevents p53 degradation, leading to apoptosis.

Protocol Suggestion: Western Blot for p53 and p21 Upregulation If a compound is a p53-MDM2 inhibitor, treating cancer cells (with wild-type p53) should lead to an increase in p53 protein levels and its downstream target, p21.[19]

  • Protocol: Seed and treat cells (e.g., HCT-116) with the active compound at its IC50 concentration for 24 hours. Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p53, p21, and a loading control (e.g., GAPDH). An increase in the p53 and p21 bands relative to the vehicle control would provide strong evidence for the proposed mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly tractable starting point for the development of novel anticancer agents. Through systematic modification guided by SAR principles, robust chemical synthesis via Suzuki coupling, and rigorous biological evaluation, researchers can efficiently advance new chemical entities.

Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties (ADME) and evaluating their efficacy in more complex, three-dimensional cell culture models and eventually in vivo animal models to assess therapeutic potential before advancing to preclinical trials.[12] The protocols and frameworks provided herein offer a comprehensive roadmap for embarking on this challenging but rewarding endeavor.

References

Application Notes and Protocols for Gas Adsorption Studies Using Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1][2] Comprised of metal ions or clusters linked by organic ligands, MOFs offer a vast playground for designing materials with tailored properties for specific applications.[1][2][3] One of the most prominent applications of MOFs is in gas adsorption, which is crucial for gas storage, separation, and purification.[4][5][6] This application note provides a comprehensive guide to the experimental setup, protocols, and data analysis for conducting gas adsorption studies on MOFs, ensuring both technical accuracy and practical insights for researchers in the field.

The unique structural characteristics of MOFs, such as their well-defined pores and the potential for open metal sites, make them highly effective adsorbents.[7] However, to accurately characterize and harness their full potential, a rigorous and well-understood experimental approach is paramount. This guide will delve into the critical steps of sample activation, the principles of volumetric and gravimetric adsorption measurements, and the interpretation of the resulting isotherms.

Foundational Principles of Gas Adsorption in MOFs

Gas adsorption is the process where gas molecules adhere to the surface of a solid material, in this case, the intricate internal surfaces of a MOF.[8] This phenomenon is primarily driven by weak van der Waals forces, leading to physisorption.[9] The extent of adsorption depends on several factors, including the gas pressure, temperature, the specific gas being used, and the properties of the MOF itself, such as its surface area, pore volume, and the chemical nature of its surface.[8]

The relationship between the amount of gas adsorbed and the equilibrium pressure at a constant temperature is described by an adsorption isotherm. The shape of the isotherm provides valuable information about the porous nature of the material. For MOFs, which are predominantly microporous or mesoporous, Type I and Type IV isotherms according to the IUPAC classification are commonly observed.[9][10]

Experimental Design: Choosing the Right Technique

The two most common techniques for measuring gas adsorption on MOFs are volumetric (manometric) and gravimetric methods.

  • Volumetric Method: This technique involves introducing a known amount of gas into a sealed sample tube containing the MOF and measuring the resulting equilibrium pressure. The amount of gas adsorbed is calculated by subtracting the amount of gas remaining in the free space (void volume) from the total amount of gas dosed. This method is widely used for determining surface area and pore size distribution.

  • Gravimetric Method: In this method, the change in mass of the MOF sample is directly measured using a sensitive microbalance as it is exposed to the adsorbate gas at a controlled pressure and temperature.[11][12] This technique is particularly useful for high-pressure adsorption measurements and for studying the kinetics of adsorption.[11]

The choice between these methods depends on the specific goals of the experiment. For routine characterization of surface area and porosity, the volumetric method is often preferred. For high-pressure gas storage applications or detailed kinetic studies, the gravimetric method offers distinct advantages.

Pre-Analysis Protocol: The Critical Step of MOF Activation

Before any gas adsorption measurement can be performed, the MOF sample must be "activated." This process involves removing any guest molecules, such as solvents from the synthesis or atmospheric water, that occupy the pores.[9][13][14] Incomplete activation will lead to an underestimation of the material's true porosity and surface area.[13]

Protocol 1: Standard Thermal Activation
  • Sample Preparation: Accurately weigh approximately 50-100 mg of the as-synthesized MOF into a clean, dry sample tube of a known weight.

  • Solvent Exchange (Recommended): If the MOF was synthesized in a high-boiling point solvent like N,N-dimethylformamide (DMF), it is highly recommended to perform a solvent exchange.[13][15]

    • Immerse the MOF powder in a low-boiling point solvent, such as ethanol or acetone, for several hours.

    • Decant the solvent and repeat the process 3-5 times to ensure complete exchange.[13] This facilitates easier removal of the solvent during thermal activation.

  • Degassing: Attach the sample tube to the degassing port of the gas adsorption analyzer.

  • Heating under Vacuum: Gradually heat the sample under a dynamic vacuum. The specific temperature and duration will depend on the thermal stability of the MOF. A common starting point is 120-150°C for 4-12 hours.[13][15] It is crucial to consult the literature for the specific MOF being studied to avoid structural collapse.

  • Cooling: After the degassing period, allow the sample to cool down to room temperature while still under vacuum.

  • Backfilling and Weighing: Once cooled, backfill the sample tube with an inert gas (e.g., nitrogen or argon), remove it from the port, and quickly weigh it to determine the activated sample mass.

Experimental Protocol: Nitrogen Adsorption for BET Surface Area and Pore Size Analysis

Nitrogen adsorption at 77 K (liquid nitrogen temperature) is the standard method for determining the surface area and pore size distribution of porous materials, including MOFs.

Protocol 2: Volumetric Nitrogen Adsorption Measurement
  • Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full.

  • Sample Installation: Install the sample tube containing the activated MOF onto the analysis port of the instrument.

  • Free-Space Measurement: Perform a free-space (or void volume) measurement using helium gas. Helium, with its small atomic size and weak interaction, is assumed not to adsorb at 77 K and is used to determine the volume of the sample tube not occupied by the MOF.

  • Isotherm Measurement:

    • Immerse the sample tube in the liquid nitrogen dewar to maintain a constant temperature of 77 K.

    • The instrument will then introduce calibrated doses of high-purity nitrogen gas into the sample tube.

    • After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated at each equilibrium pressure.

    • This process is continued over a range of relative pressures (P/P₀), typically from very low values (e.g., 10⁻⁶) up to ~0.995.

    • After reaching the maximum pressure, the desorption isotherm is measured by systematically reducing the pressure.

G start Activated MOF in Sample Tube install Install on Analysis Port start->install free_space Measure Free Space (Helium) install->free_space cool_sample Cool Sample to 77 K (LN2) free_space->cool_sample dose_gas Dose Known Amount of N2 Gas cool_sample->dose_gas equilibrate Allow System to Equilibrate dose_gas->equilibrate measure_pressure Measure Equilibrium Pressure equilibrate->measure_pressure calculate_adsorption Calculate Amount Adsorbed measure_pressure->calculate_adsorption next_point Repeat for Next Pressure Point calculate_adsorption->next_point next_point->dose_gas Adsorption Branch desorption Measure Desorption Isotherm next_point->desorption Desorption Branch end Complete Isotherm Data desorption->end

Data Analysis and Interpretation

The raw data from a gas adsorption experiment is an isotherm, a plot of the quantity of gas adsorbed versus the relative pressure. From this isotherm, several key parameters can be derived.

Brunauer-Emmett-Teller (BET) Surface Area

The BET theory is the most common method for calculating the specific surface area of porous materials from the nitrogen adsorption isotherm.[1][16] It is based on a model of multilayer adsorption on the surface of the material.[2] While the BET method has some limitations when applied to microporous materials like MOFs, it remains a standard for comparison.[1][16] For MOFs, it is crucial to apply the "consistency criteria" to select the appropriate pressure range for the BET calculation to obtain meaningful results.[17][18]

Pore Size Distribution

The pore size distribution can be calculated from the desorption branch of the isotherm using models such as the Barrett-Joyner-Halenda (BJH) method for mesopores or more advanced methods like Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT) for micropores.

Adsorption Isotherm Models

To further understand the adsorption process, the experimental data can be fitted to various isotherm models:

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical sites.[19] It is often applicable at low pressures in microporous materials.[20]

  • Freundlich Isotherm: This is an empirical model that describes multilayer adsorption on a heterogeneous surface.[21][22]

  • Sips (Langmuir-Freundlich) Isotherm: This model is a combination of the Langmuir and Freundlich isotherms and is often used to describe adsorption on heterogeneous surfaces.

The goodness of fit of these models can provide insights into the nature of the adsorption process.

ParameterDescriptionTypical UnitsSignificance
BET Surface Area A measure of the total accessible surface area of the material.m²/gIndicates the potential capacity for gas adsorption.
Total Pore Volume The total volume of the pores within the material.cm³/gRelates to the total amount of gas that can be stored.
Micropore Volume The volume of pores with a diameter less than 2 nm.cm³/gImportant for applications involving small gas molecules.
Isosteric Heat of Adsorption (Qst) The enthalpy change associated with the adsorption process.kJ/molIndicates the strength of the interaction between the gas and the MOF.

Advanced Applications: Selective Gas Adsorption

Beyond nitrogen adsorption for textural characterization, MOFs are extensively studied for their ability to selectively adsorb specific gases from a mixture.[5][6] This is critical for applications like carbon capture (CO₂ adsorption), natural gas purification (CH₄ adsorption), and hydrogen storage.[4]

Protocol 3: Carbon Dioxide Adsorption
  • Sample Activation: Activate the MOF sample as described in Protocol 1.

  • Isotherm Measurement:

    • Place the sample tube in a temperature-controlled bath set to the desired experimental temperature (e.g., 273 K or 298 K).

    • Measure the CO₂ adsorption isotherm by introducing known doses of CO₂ gas and recording the uptake at various equilibrium pressures.

  • Data Analysis: The CO₂ uptake capacity is typically reported in cm³/g or mmol/g. The selectivity for CO₂ over other gases (like N₂) can be calculated using the Ideal Adsorbed Solution Theory (IAST) from single-component isotherms.[23]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Surface Area Incomplete activation; structural collapse of the MOF.Optimize activation conditions (temperature, time); use a milder activation method like supercritical CO₂ drying.[14][15]
Non-closing Isotherm Leak in the system; insufficient equilibration time.Check for leaks; increase the equilibration time, especially at low pressures.[9]
Irregular Isotherm Shape Temperature fluctuations; incorrect free-space measurement.Ensure a stable liquid nitrogen level; re-measure the free space.[9]
Poor Reproducibility Inconsistent sample activation; weighing errors.Standardize the activation protocol; use a high-precision analytical balance.

Conclusion

The study of gas adsorption in Metal-Organic Frameworks is a powerful tool for characterizing these remarkable materials and evaluating their performance in a wide range of applications. By following rigorous experimental protocols, from sample activation to data analysis, researchers can obtain reliable and meaningful data. This guide provides a solid foundation for conducting high-quality gas adsorption experiments, enabling the continued exploration and development of MOFs for a more sustainable future.

References

Application Notes and Protocols for 3-(Pyridin-2-yl)benzoic acid as a Biochemical Assay Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bipartite Scaffold in Enzyme Inhibition

In the landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is of paramount importance. Small molecules that can modulate enzyme activity serve as invaluable tools for elucidating biological pathways and as starting points for therapeutic development. 3-(Pyridin-2-yl)benzoic acid (CAS: 4467-07-6), a heterocyclic compound featuring a pyridine ring linked to a benzoic acid moiety, presents a compelling scaffold for such applications. This bipartite structure is noteworthy because both pyridine and benzoic acid derivatives are independently recognized as pharmacophores in a multitude of enzyme inhibitors, including those targeting cholinesterases.

This guide provides a comprehensive overview of the application of this compound as a reagent in biochemical assays, with a primary focus on its potential as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for conditions like Alzheimer's disease. We will delve into the scientific rationale for its use, provide a detailed protocol for a classic enzyme inhibition assay, and discuss the potential for developing fluorescence-based assays.

Physicochemical Properties and Rationale for Use

The unique combination of a pyridine ring and a benzoic acid group in a single molecule provides both a hydrogen bond acceptor (the pyridine nitrogen) and a hydrogen bond donor (the carboxylic acid proton), as well as aromatic systems capable of π-π stacking interactions. These features are critical for binding to the active sites of many enzymes.

PropertyValueSource
CAS Number 4467-07-6[1]
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [1]
Structure Pyridine and benzoic acid rings linked together.[1]

The primary application detailed here is a colorimetric acetylcholinesterase (AChE) inhibition assay. This assay's readout is dependent on a chromogenic reaction, making it robust and not reliant on the intrinsic spectroscopic properties of the inhibitor.

Application Protocol: Acetylcholinesterase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the activity of acetylcholinesterase from Electrophorus electricus (electric eel). The assay is based on the well-established Ellman's method, which measures the product of the enzymatic reaction, thiocholine, through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs light at 412 nm.

Principle of the Assay

The workflow for the acetylcholinesterase inhibition assay is a multi-step process that begins with the enzymatic reaction and culminates in a colorimetric measurement.

Assay_Workflow cluster_reaction Enzymatic Reaction cluster_color Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Acetate Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE Color_Reaction Reaction Thiocholine->Color_Reaction Thiocholine->Color_Reaction Spectrophotometer Measure Absorbance at 412 nm Color_Reaction->Spectrophotometer DTNB DTNB (Ellman's Reagent) (colorless) DTNB->Color_Reaction TNB 5-Thio-2-nitrobenzoate (TNB) (yellow) Inhibitor This compound Inhibitor->AChE binds and inhibits caption Figure 1. Workflow of the colorimetric AChE inhibition assay.

Caption: Figure 1. Workflow of the colorimetric AChE inhibition assay.

Materials and Reagents
  • This compound (Inhibitor)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S, lyophilized powder)

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • ATCI Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare this solution fresh daily.

  • AChE Stock Solution (1 U/mL): Dissolve the lyophilized enzyme in phosphate buffer to a final concentration of 1 U/mL. The exact amount will depend on the specific activity of the enzyme lot. Keep on ice during use.

  • Inhibitor Stock Solution (10 mM): Dissolve 1.99 mg of this compound in 1 mL of DMSO. Further dilutions should be made in phosphate buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

Assay Protocol (96-well plate format)
  • Prepare the Assay Plate:

    • Add 20 µL of phosphate buffer to the "blank" wells.

    • Add 20 µL of the various dilutions of this compound to the "inhibitor" wells.

    • Add 20 µL of phosphate buffer (with a corresponding amount of DMSO as in the inhibitor wells) to the "control" (no inhibitor) wells.

  • Add Enzyme: Add 20 µL of the AChE working solution (e.g., 0.1 U/mL, diluted from the stock solution in phosphate buffer) to the "inhibitor" and "control" wells. Do not add enzyme to the "blank" wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Add DTNB and Substrate: Prepare a reaction mixture containing 1 part DTNB solution (10 mM), 1 part ATCI solution (10 mM), and 8 parts phosphate buffer. Add 160 µL of this reaction mixture to all wells (blank, control, and inhibitor).

  • Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (V): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for Blank: Subtract the rate of the blank wells from the rates of the control and inhibitor wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Where V_control is the rate of reaction in the absence of the inhibitor, and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis.

Exploring Fluorescence-Based Assays

The pyridine moiety within this compound suggests that the compound may possess intrinsic fluorescence. This opens the possibility of developing more sensitive, fluorescence-based assays.

Preliminary Spectroscopic Analysis

Before developing a fluorescence-based assay, it is essential to characterize the spectroscopic properties of this compound.

  • UV-Vis Absorbance Spectrum: Dissolve the compound in the assay buffer and scan the absorbance from 200 to 400 nm to identify the absorbance maxima (λ_max). This will help determine the optimal excitation wavelength.

  • Fluorescence Emission and Excitation Spectra: Using a spectrofluorometer, perform an excitation scan (while monitoring emission at an estimated wavelength) and an emission scan (while exciting at the determined λ_max) to identify the optimal excitation and emission wavelengths.

Potential Fluorescence Assay Formats

Should this compound prove to be fluorescent, several assay formats could be explored:

  • Direct Binding Assay: If the fluorescence properties (intensity, lifetime, or polarization) of the compound change upon binding to AChE, a direct binding assay could be developed. This would allow for the determination of binding affinity (K_d).

  • Competitive Binding Assay: A known fluorescent ligand for AChE could be used in a competitive binding assay, where this compound would displace the fluorescent probe, leading to a change in the fluorescence signal.

The relationship between these potential assay development steps is illustrated below.

Fluorescence_Assay_Development Start Characterize Spectroscopic Properties (Absorbance & Fluorescence) IsFluorescent Is the compound fluorescent? Start->IsFluorescent SignalChange Does fluorescence change upon binding to AChE? IsFluorescent->SignalChange Yes NoFluorescence Focus on colorimetric or other non-fluorescent assays IsFluorescent->NoFluorescence No DirectAssay Develop Direct Binding Assay (Fluorescence Intensity/Polarization) SignalChange->DirectAssay Yes CompetitiveAssay Develop Competitive Binding Assay with a known fluorescent probe SignalChange->CompetitiveAssay No NoChange Explore other fluorescence methods (e.g., FRET-based substrate)

Caption: Figure 2. Decision workflow for developing a fluorescence-based assay.

Conclusion and Future Perspectives

This compound is a promising reagent for biochemical assays, particularly as an inhibitor of acetylcholinesterase. The provided protocol for a colorimetric inhibition assay offers a robust and accessible method for characterizing its inhibitory potency. The structural motifs of this compound suggest a high likelihood of interaction with the active sites of various enzymes, making it a valuable tool for screening and lead discovery. Further investigation into its intrinsic fluorescence properties is warranted, as this could unlock its potential for use in more sensitive and sophisticated fluorescence-based assay formats.

References

Functionalization Methods for the Pyridylbenzoic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridylbenzoic Acid Scaffold

The pyridylbenzoic acid scaffold is a privileged structural motif in modern medicinal chemistry and materials science.[1][2] Its unique architecture, combining the hydrogen-bonding capabilities and coordination properties of a pyridine ring with the versatile carboxylic acid handle, offers a rich platform for generating diverse molecular libraries.[3] The inherent polarity and potential for modulating pharmacokinetic properties by replacing a phenyl ring with pyridine make it a cornerstone in drug discovery. This guide provides an in-depth exploration of key functionalization strategies for this versatile scaffold, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and chemical synthesis.

This document is structured to empower researchers by not just providing protocols, but by explaining the underlying chemical principles that govern these transformations. We will delve into the strategic functionalization of both the pyridine and benzoic acid moieties, covering cornerstone reactions such as palladium-catalyzed cross-couplings, amide and ester bond formations, and nucleophilic aromatic substitutions.

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging carbon-carbon and carbon-nitrogen bonds, fundamentally changing the landscape of complex molecule synthesis.[4][5][6] For the pyridylbenzoic acid scaffold, these methods are primarily used to modify a halogenated version of the scaffold (e.g., bromo- or chloro-pyridylbenzoic acid).

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron species with an organic halide.[7][8] This is particularly useful for extending the carbon framework of the pyridylbenzoic acid scaffold.

Mechanistic Rationale: The catalytic cycle, a cornerstone of palladium chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester (activated by a base) to form a diaryl-palladium(II) intermediate. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X dummy2 pd2_complex Ar-Pd(II)-X      L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base diaryl_pd2 Ar-Pd(II)-Ar'      L2 transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product diaryl_pd2->reductive_elimination dummy1 Amidation_Workflow start Start: Pyridylbenzoic Acid + Amine dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add HOBt and EDC cool->add_reagents stir Stir at 0 °C to RT add_reagents->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yl)benzoic acid (CAS: 4467-07-6). This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable API intermediate. We will explore common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves the coupling of two key building blocks:

  • Route A: 2-Halopyridine (e.g., 2-bromopyridine) with 3-Carboxyphenylboronic acid.

  • Route B: 3-Halobenzoic acid (e.g., 3-bromobenzoic acid) with a Pyridin-2-ylboronic acid derivative.

Route A is often preferred due to the commercial availability and relative stability of the starting materials. The reaction's success hinges on a synergistic interplay of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system.[1][3]

Q2: My yields are consistently low (<50%). What are the most critical parameters I should investigate first?

Consistently low yields in a Suzuki coupling are typically traced back to a few critical factors. Before re-ordering reagents, scrutinize the following aspects of your experimental setup:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing of your solvent and failure to maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction is a primary cause of catalyst deactivation and low yield.[4][5]

  • Catalyst System Activity: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For coupling with electron-deficient heteroaromatics like pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the key oxidative addition and reductive elimination steps.[4]

  • Base Selection and Role: The base is not merely a pH adjuster; it is a mechanistic participant.[6] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2][7][8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction rate and final yield.[7]

Troubleshooting Guide: Low Yield & Side Product Formation

This section addresses specific experimental observations and provides targeted solutions to improve your reaction outcome.

Scenario 1: Low or No Product Conversion

Q: My TLC/LC-MS analysis shows predominantly unreacted 2-bromopyridine and some degraded boronic acid. What is the likely cause?

This outcome strongly suggests an issue with catalyst activation or stability, or degradation of the boronic acid partner.

A: Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a more robust pre-catalyst/ligand system. For challenging couplings involving pyridines, systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective.[4]

  • Protodeborylation of Boronic Acid: 3-Carboxyphenylboronic acid can be susceptible to protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond (forming benzoic acid), especially at high temperatures or in the presence of excess water.[9][10] This is a common side reaction that consumes your starting material.[9][10]

    • Solution 1 (Kinetics): Employ a more active catalyst system to accelerate the desired cross-coupling, allowing it to outcompete the slower protodeborylation reaction.[9]

    • Solution 2 (Conditions): Lower the reaction temperature and shorten the reaction time. Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[9]

    • Solution 3 (Reagent Stability): Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester, which can be less prone to premature degradation.[9][11]

  • Ineffective Base: The base may not be strong enough or soluble enough in the solvent system to efficiently form the reactive boronate species.

    • Solution: Screen different bases. Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings.[4] While inorganic bases are common, ensure adequate mixing (vigorous stirring) to overcome solubility issues, especially in less polar solvents.

Scenario 2: Significant Side Product Formation

Q: I'm getting my desired product, but my crude NMR shows significant amounts of 2,2'-bipyridine and/or biphenyl-3,3'-dicarboxylic acid. How can I minimize these homocoupling byproducts?

Homocoupling arises from the coupling of two molecules of the same starting material and is a classic sign of oxygen contamination or issues with the reaction stoichiometry.

A: Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: This is the most common cause. Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[5]

  • Incorrect Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.

    • Solution: While a slight excess (1.1-1.2 equivalents) of the boronic acid is typical to drive the reaction to completion, using a large excess can be detrimental. Try reducing the equivalents of boronic acid to be closer to 1.05.

Data & Protocols

Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield

The following table summarizes typical conditions and their impact on the synthesis of this compound. This data is compiled from various studies on similar substrates and serves as a starting point for optimization.[12]

ParameterCondition A (Moderate Yield)Condition B (High Yield)Rationale & Causality
Pd Source Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ in combination with a specialized ligand often forms a more active and stable catalyst for heteroaryl couplings.
Ligand NoneSPhos (4 mol%)Bulky, electron-rich phosphine ligands like SPhos accelerate oxidative addition and reductive elimination, crucial for efficiency.[4]
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is a stronger base that can more effectively promote the formation of the boronate complex, which is key for the transmetalation step.[4][7]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (5:1)Dioxane often offers better solubility for the catalyst complex and reagents, improving reaction kinetics.
Temperature 100 °C90 °CA highly active catalyst system can allow for lower reaction temperatures, minimizing side reactions like protodeborylation.[9]
Typical Yield 65-75%>90%The combination of a modern ligand, appropriate base, and solvent leads to a more efficient and controlled reaction.[12]
Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromopyridine, 3-carboxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water (typically a 5:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and then a minimal amount of cold ethyl acetate or diethyl ether to remove non-polar impurities. If necessary, recrystallize from an ethanol/water mixture.

Troubleshooting Guide: Purification

Q: My final product is a grayish powder and ICP-MS analysis shows high levels of residual palladium. How can I efficiently remove the catalyst?

Residual palladium is a common issue in pharmaceutical synthesis and must be reduced to acceptable levels (often <5 ppm).[13][14][15]

A: Recommended Palladium Removal Techniques:

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite.[16] This can remove heterogeneous palladium black.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[17] Use a minimal amount to avoid product loss.

  • Metal Scavengers: For more stringent requirements, solid-supported scavengers containing thiol or amine functional groups are highly effective.[13][16] These materials selectively bind to palladium, which can then be removed by simple filtration.[13] Common scavengers include silica-based products (e.g., SiliaMetS Thiol) or polymer resins.[13]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (2-Bromopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (3-Carboxyphenylboronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Atmosphere Is Inert Atmosphere Guaranteed? Start->Check_Atmosphere Check_Catalyst Is Catalyst/Ligand System Optimal? Check_Atmosphere->Check_Catalyst Yes Sol_Degas Improve Degassing (Freeze-Pump-Thaw) Check_Atmosphere->Sol_Degas No Check_Base Is Base Effective? Check_Catalyst->Check_Base Yes Sol_Catalyst Use Bulky, E-rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Sol_Catalyst No Check_Boronic_Acid Check for Protodeborylation (e.g., Benzoic Acid byproduct) Check_Base->Check_Boronic_Acid Yes Sol_Base Screen Bases (Try K₃PO₄ or Cs₂CO₃) Check_Base->Sol_Base No Sol_Boronic_Acid Lower Temp / Use Pinacol Ester Check_Boronic_Acid->Sol_Boronic_Acid Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of Crude 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(Pyridin-2-yl)benzoic acid (CAS 4467-07-6). As a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), its purity is paramount. My goal in this guide is to move beyond simple protocols and provide you with the underlying chemical principles and troubleshooting strategies I've developed over years of experience. The unique amphoteric nature of this molecule—possessing both a basic pyridine ring and an acidic carboxylic acid group—is not a challenge, but rather a powerful tool we can exploit for elegant and efficient purification. This guide is structured to help you diagnose issues with your crude material and select the most effective purification strategy, ensuring the high purity required for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored solid. What are the likely impurities?

A1: The impurity profile depends heavily on the synthetic route. A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction. In this case, typical impurities can include:

  • Unreacted Starting Materials: Such as 2-bromopyridine, 3-carboxyphenylboronic acid, or their derivatives.

  • Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid (from the boronic acid) or 2,2'-bipyridine (from the pyridine halide) can form as undesired side products.[1]

  • Catalyst Residues: Palladium complexes and ligands (e.g., phosphine oxides) used in the coupling reaction.[2][3][4]

  • Solvent and Base Residues: Residual solvents or inorganic salts from the reaction workup.

A preliminary Thin Layer Chromatography (TLC) or crude ¹H NMR can provide valuable clues to the nature and quantity of these impurities.

Q2: Why is acid-base extraction a particularly effective technique for this compound?

A2: Acid-base extraction is highly effective due to the molecule's amphoteric properties.[5][6]

  • The Carboxylic Acid Group (-COOH): This group is acidic. In the presence of a weak base like sodium bicarbonate (NaHCO₃), it deprotonates to form a water-soluble carboxylate salt.[7][8][9]

  • The Pyridine Ring: The nitrogen atom on the pyridine ring is basic. In the presence of a dilute acid like hydrochloric acid (HCl), it protonates to form a water-soluble pyridinium salt.[8]

This dual reactivity allows you to selectively move your target compound between an organic layer and an aqueous layer, leaving behind neutral organic impurities.[5][6][7] For instance, dissolving the crude mixture in an organic solvent and washing with a base will pull the desired acid into the aqueous layer, leaving non-acidic impurities behind. Conversely, washing with an acid will pull basic impurities into the aqueous phase.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11][12] For pyridyl-benzoic acids, a polar protic solvent is often a good starting point.

  • Ethanol or Ethanol/Water Mixtures: These are often excellent choices. A similar compound, 3-(4-Pyridyl)benzoic acid, has been successfully recrystallized from anhydrous ethanol.[13]

  • Water: Benzoic acid itself has low solubility in cold water but is much more soluble in hot water, making it a classic choice for recrystallization.[10][11][12] Given the polarity of your compound, water could be effective, especially for removing non-polar impurities.

It is always best to perform small-scale solvent screening tests with your crude material to identify the optimal solvent or solvent system.

Q4: When should I opt for column chromatography instead of recrystallization or extraction?

A4: Column chromatography is the preferred method when simpler techniques fail, particularly in these scenarios:

  • Structurally Similar Impurities: If your impurities have similar polarity and acid-base properties to the desired product (e.g., isomers or certain homocoupling byproducts), they may not be effectively removed by extraction or recrystallization.

  • Complex Mixtures: When multiple impurities are present, chromatography offers superior separation power.[14]

  • Trace Impurities: To achieve very high purity (>99.5%), chromatography is often necessary to remove the final traces of contaminants.

For a polar aromatic compound like this, normal-phase chromatography using silica gel is common.[15][16] The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[14][15]

Visual Guide: Purification Strategy Selection

The following flowchart provides a decision-making framework for selecting the appropriate purification technique based on a preliminary analysis of your crude material.

Purification_Strategy start Crude this compound analysis Preliminary Analysis (TLC, ¹H NMR) start->analysis decision What is the major impurity type? analysis->decision acid_base Acid-Base Extraction decision->acid_base  Neutral or strongly basic/  acidic impurities recrystallize Recrystallization decision->recrystallize  Minor non-polar impurities;  product is >85% pure chromatography Column Chromatography decision->chromatography  Complex mixture;  isomers or impurities  with similar polarity final_product Pure Product (>98%) acid_base->final_product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete extraction from the organic layer. 2. Product is partially soluble in the organic solvent even in its salt form. 3. Incomplete precipitation after pH adjustment.1. Perform multiple extractions (3x) with the aqueous solution. 2. Back-extract the organic layer with fresh aqueous solution. 3. After adjusting the pH to precipitate the product, cool the solution in an ice bath to maximize precipitation. If the product remains oily or in low quantity, extract it back into an organic solvent like ethyl acetate.[8]
Product "oils out" instead of crystallizing during recrystallization. 1. The solution is cooling too rapidly. 2. The solution is supersaturated with impurities. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Insulating the flask can help.[10] 2. Try adding a bit more hot solvent to ensure all impurities remain dissolved upon cooling. 3. Select a solvent with a lower boiling point.
No crystals form after cooling the recrystallization solution. 1. Too much solvent was added. 2. The solution is not sufficiently supersaturated.1. Gently boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.[10]
A persistent impurity is visible by TLC after recrystallization. 1. The impurity has very similar solubility properties to the product. 2. The impurity co-crystallized with the product.1. Perform a second recrystallization, potentially using a different solvent system. 2. If co-crystallization is suspected, purify the material via column chromatography.
Product is streaking or not moving from the baseline in column chromatography (silica gel). 1. The eluent system is not polar enough. 2. The compound is strongly interacting with the acidic silica gel.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH mixture).[14] 2. Add a small amount (0.5-1%) of a modifier like acetic acid (to elute an acid) or triethylamine (to elute a base) to the eluent system. For this amphoteric compound, a neutral or slightly acidic system is a good starting point.

Detailed Protocol: Purification via Acid-Base Extraction

This protocol is designed to separate this compound from neutral organic impurities.

Objective: To isolate the target compound by converting it into a water-soluble salt, separating it from neutral impurities, and then regenerating the pure solid.

Methodology:

  • Dissolution: Dissolve approximately 1.0 g of the crude this compound in 20-30 mL of an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.[5]

    • Rationale: An immiscible organic solvent is required to perform the liquid-liquid extraction.[6]

  • Basification and Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[7] Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.

    • Rationale: The weak base NaHCO₃ will selectively deprotonate the carboxylic acid (pKa ~4-5), forming the water-soluble sodium salt, without significantly reacting with less acidic protons.[8][9] Neutral impurities will remain in the organic layer.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 15 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the desired product.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ≈ 3-4).[8] A white precipitate of the pure product should form.

    • Rationale: Acidification reprotonates the carboxylate salt, rendering the compound neutral and causing it to precipitate out of the aqueous solution due to its lower water solubility.[6][7]

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, washing the crystals with a small amount of cold deionized water. Allow the crystals to air-dry on the filter paper, then transfer to a watch glass to dry completely, preferably in a vacuum oven.

  • Purity Assessment: Check the purity of the final product by measuring its melting point and running a TLC analysis against the crude starting material.

References

overcoming solubility challenges in reactions with 3-(Pyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Synthesis and Drug Development

Welcome to the technical support resource for 3-(Pyridin-2-yl)benzoic acid (CAS: 4467-07-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, I have consolidated field-proven insights and foundational chemical principles to help you navigate and overcome the solubility challenges frequently encountered with this compound.

The unique structure of this compound, containing both a basic pyridine nitrogen and an acidic carboxylic acid, imparts amphoteric properties that can be both a challenge and an opportunity in reaction chemistry. Understanding how to manipulate these functional groups is the key to achieving successful outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties is the first step in troubleshooting. This molecule is a solid at room temperature with a molecular weight of approximately 199.20 g/mol .[1] Its structure features both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carboxyl oxygens and the pyridine nitrogen), which dictates its interaction with various solvents.[1] Its calculated LogP (XLogP3) of 2.2 suggests moderate lipophilicity, indicating it will favor organic solvents over water in its neutral state.[1]

Q2: I'm starting a new reaction. Which solvent should I try first?

For initial trials, polar aprotic solvents are often the most effective for dissolving the neutral form of the molecule.

  • Good Starting Points: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).

  • Moderate Solubility: Alcohols like methanol or ethanol can be effective, especially with heating.[2]

  • Poor Solubility: The compound has very low solubility in non-polar solvents like hexanes and in neutral water.[3][4]

Q3: Why is my compound "crashing out" of the reaction mixture?

Precipitation during a reaction is a common issue and is typically caused by a change in the reaction medium that lowers the compound's solubility. This can be due to:

  • Change in pH: A shift in the reaction's pH can protonate or deprotonate the molecule, altering its charge and solubility. For example, if the compound is solubilized as its carboxylate salt in a basic solution, addition of an acid will neutralize it and cause the less soluble neutral form to precipitate.[5]

  • Change in Solvent Composition: If a co-solvent is consumed during the reaction or an anti-solvent is generated as a byproduct, the overall solvating power of the medium can decrease.

  • Temperature Fluctuation: If the reaction was heated to achieve dissolution, allowing it to cool without sufficient product formation can cause the starting material to crystallize out. Benzoic acid, a related parent structure, shows a dramatic increase in aqueous solubility with temperature (1.7 g/L at 0°C vs. 56.31 g/L at 100°C).[3][5]

Q4: How does pH dramatically affect the solubility of this compound?

The amphoteric nature of this compound is central to its solubility profile. You can leverage pH to your advantage.

  • In Basic Conditions (pH > ~5): A base will deprotonate the carboxylic acid group (-COOH) to form the highly polar carboxylate anion (-COO⁻). This negatively charged species is significantly more soluble in water and other polar protic solvents.[5][6]

  • In Acidic Conditions (pH < ~4): A strong enough acid will protonate the basic pyridine nitrogen to form a pyridinium cation. This positively charged species also exhibits enhanced aqueous solubility.

  • At its Isoelectric Point (neutral): The molecule exists as a neutral zwitterion or a non-ionic species, where it is least soluble in aqueous media.

This pH-dependent behavior is a powerful tool for both reaction setup and purification (e.g., acid-base extraction).[7]

Part 2: In-Depth Troubleshooting Guide

This section provides structured guidance for specific experimental scenarios where solubility is a critical roadblock.

Scenario 1: Poor Reagent Solubility in Organic Synthesis (e.g., Suzuki, Amide Couplings)

Problem: You are running a coupling reaction in a common organic solvent like THF or Dioxane, and this compound will not fully dissolve, leading to a sluggish or incomplete reaction.

Troubleshooting Workflow:

start Reaction Incomplete Due to Insoluble Starting Material check_base Is the reaction compatible with an inorganic base (e.g., K₂CO₃, Cs₂CO₃)? start->check_base add_base Strategy 1: In-Situ Salt Formation Add 1.1-1.5 eq. of a mild inorganic base. This forms the soluble carboxylate salt in the organic solvent. check_base->add_base Yes check_cosolvent Is the reaction sensitive to protic or highly polar coordinating solvents? check_base->check_cosolvent No heat Strategy 4: Increase Temperature Heat the reaction mixture. Always check for thermal stability of reagents first. add_base->heat add_dmf Strategy 2: Co-Solvent Addition Add DMF or DMSO as a co-solvent (5-20% v/v). These strongly polar aprotic solvents excel at dissolving such compounds. check_cosolvent->add_dmf No add_water Strategy 3: Aqueous Co-Solvent For some organic solvents, adding a small amount of water (1-5%) can surprisingly increase the solubility of carboxylic acids. check_cosolvent->add_water No, and water is tolerated check_cosolvent->heat Yes add_dmf->heat add_water->heat

Caption: Troubleshooting Decision Tree for Organic Reactions.

Causality Explained:

  • Strategy 1 (In-Situ Salt Formation): By adding a base like potassium carbonate, you deprotonate the carboxylic acid. The resulting ionic salt has drastically different solubility properties and can become more soluble in the organic medium, especially in the presence of polar aprotic solvents. This is often sufficient to fully solubilize the reagent and accelerate the reaction.

  • Strategy 2 (Co-Solvent): Solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar functional groups and the aromatic rings of the molecule.[8]

  • Strategy 3 (Aqueous Co-Solvent): Water can enhance the solubility of carboxylic acids in some organic solvents by forming hydrogen-bonding bridges between the acid and the organic solvent molecules, creating a more favorable solvation shell.[9]

Scenario 2: Difficulty with Aqueous Reactions or Formulations

Problem: You need to perform a reaction in water or create an aqueous stock solution, but the compound is insoluble at neutral pH.

Troubleshooting Workflow:

start Insoluble Compound in Aqueous Medium ph_check What is the desired pH of the final solution? start->ph_check go_basic Strategy 1: Basic Formulation (pH > 7) Add NaOH, KOH, or NaHCO₃ solution dropwise until the solid dissolves. This forms the highly soluble sodium/potassium carboxylate salt. ph_check->go_basic Basic or Flexible go_acidic Strategy 2: Acidic Formulation (pH < 4) Add HCl or other strong acid dropwise. This protonates the pyridine ring, forming the soluble pyridinium salt. ph_check->go_acidic Acidic cosolvent Strategy 3: Co-Solvency If pH must be neutral, add a water-miscible co-solvent like Ethanol, Propylene Glycol, or PEG400. ph_check->cosolvent Must be Neutral

Caption: Solubilization Strategies in Aqueous Media.

Causality Explained:

  • Strategy 1 & 2 (pH Adjustment): This is the most direct application of the compound's amphoteric nature. By converting the neutral, poorly soluble molecule into an ion (either a carboxylate or a pyridinium), you maximize interactions with polar water molecules, leading to high solubility. The choice between acid or base depends entirely on the stability of your other reagents and the desired reaction conditions.[7]

  • Strategy 3 (Co-solvency): Co-solvents work by reducing the overall polarity of the water, making it a more favorable environment for the moderately lipophilic this compound. They act by reducing the interfacial tension between the solute and the aqueous solution.[8]

Part 3: Data & Experimental Protocols
Illustrative Solubility Data
SolventTypeMolar Solubility of Benzoic Acid (M)Expected Performance for this compound
Water (25 °C)Polar Protic~0.028 M[3]Poor
MethanolPolar Protic~5.85 M (23 °C)[3]Good
EthanolPolar Protic~4.70 M (23 °C)[3]Good
AcetonePolar Aprotic~4.45 M (20 °C)[3]Very Good
THFPolar Aprotic~3.37 M[10]Very Good
AcetonitrilePolar Aprotic~0.86 M[10]Moderate
BenzeneNon-Polar~0.77 M[10]Poor
HexaneNon-PolarVery LowVery Poor

Table based on analogous data for benzoic acid. Actual values may vary.

Protocol 1: pH-Mediated Solubilization for Aqueous Solution Preparation

This protocol details the preparation of a 0.1 M stock solution of this compound in an aqueous buffer by pH adjustment.

Materials:

  • This compound (MW: 199.21 g/mol )

  • 1 M NaOH solution

  • Deionized Water

  • pH meter or pH strips

  • Volumetric flask

Procedure:

  • Weigh the Compound: Weigh out 1.992 g of this compound (for 100 mL of a 0.1 M solution).

  • Create a Slurry: Add the solid to a beaker containing ~80 mL of deionized water. The compound will not dissolve and will form a slurry.

  • Adjust pH: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH. The solid will begin to dissolve as the carboxylic acid is converted to the sodium carboxylate salt.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved. The solution should become clear. The final pH will typically be in the range of 8-9.

  • Final Volume Adjustment: Carefully transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to the 100 mL mark.

  • Verification: Confirm the final pH. If necessary, you can back-titrate with a dilute acid (e.g., 0.1 M HCl), but be careful not to drop the pH too low, which would cause precipitation.

Protocol 2: Small-Scale Co-Solvent Screening for Organic Reactions

This protocol allows for the rapid identification of an effective co-solvent system before committing to a large-scale reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, Dioxane)

  • Potential co-solvents (e.g., DMF, DMSO, NMP, Ethanol)

  • Small vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and small stir bars

Procedure:

  • Prepare Vials: In 4-5 separate vials, place a small, equivalent amount of this compound (e.g., 10 mg). Add a stir bar to each.

  • Add Primary Solvent: Add the primary reaction solvent to each vial to the desired final reaction concentration (e.g., 0.5 mL for a 0.1 M reaction). Stir for 5 minutes at room temperature. Observe that the solid does not fully dissolve.

  • Screen Co-solvents:

    • To Vial 1 (Control): Add nothing further.

    • To Vial 2: Add the first co-solvent (e.g., DMF) dropwise, counting the drops until dissolution is achieved. Note the approximate volume percent.

    • To Vial 3: Repeat with the second co-solvent (e.g., DMSO).

    • To Vial 4: Repeat with the third co-solvent (e.g., Ethanol).

  • Apply Heat: If any sample does not dissolve at room temperature, gently heat all vials (e.g., to 50-60 °C) and observe any changes in solubility.

  • Select Optimal System: Choose the co-solvent that achieves complete dissolution with the smallest volume addition and at the lowest temperature. This is your most efficient system for the full-scale reaction.

References

Technical Support Center: Optimizing Reaction Conditions for MOF Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of MOF crystallization. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to rationally design and optimize your synthesis protocols for desired outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction conditions for MOF crystallization, providing concise answers grounded in established scientific principles.

Q1: What are the most critical parameters influencing MOF crystallization?

The crystallization of MOFs is a complex process governed by a multitude of interdependent parameters. The most critical factors that require careful control are:

  • Temperature: This parameter directly affects the reaction kinetics and thermodynamics. Higher temperatures can increase the dimensionality of the MOF and reduce the number of coordinated solvent molecules.

  • Solvent System: The choice of solvent is crucial as it influences the solubility of the metal salts and organic linkers, and can also act as a structure-directing agent.[1][2] The polarity and coordinating ability of the solvent can significantly impact the final MOF structure.[2]

  • Concentration of Reactants: The molar ratio of metal precursors to organic linkers plays a pivotal role in determining the resulting MOF topology.

  • pH of the Reaction Mixture: The pH affects the deprotonation of the organic linker, which is often a prerequisite for coordination with the metal ions.[3]

  • Presence and Nature of Modulators: Modulators, typically monocarboxylic acids, are often added to the reaction mixture to control crystal growth, improve crystallinity, and influence particle size.[4][5]

Q2: How do I choose an appropriate solvent for my MOF synthesis?

The selection of a suitable solvent or solvent system is a critical step in MOF synthesis.[1] Consider the following factors:

  • Solubility of Precursors: The metal salt and organic linker must be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.

  • Solvent Polarity and Coordinating Ability: Solvents like dimethylformamide (DMF), diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are commonly used due to their high polarity and ability to dissolve a wide range of precursors.[6] However, their coordinating nature can sometimes compete with the organic linkers, influencing the final structure.

  • Boiling Point and Vapor Pressure: For solvothermal and hydrothermal syntheses, the boiling point of the solvent will determine the pressure inside the reaction vessel at a given temperature.

  • Green Solvents: Whenever possible, consider using more environmentally friendly solvents like water or ethanol.[1] However, the stability of the target MOF in these solvents must be taken into account. For instance, the formation of the water-sensitive MOF, Cu3(BTC)2, is not possible in pure water but can be achieved in water/ethanol mixtures with sufficient ethanol content.[7]

Q3: What is the role of a modulator in MOF synthesis?

Modulators are additives that compete with the organic linker for coordination to the metal centers.[5] This competitive binding slows down the nucleation and crystal growth rates, which can lead to:

  • Improved Crystallinity and Larger Crystal Size: By slowing the crystallization process, modulators allow for more ordered growth, resulting in higher quality crystals.[4]

  • Control over Particle Size and Morphology: The concentration and type of modulator can be tuned to control the final size and shape of the MOF crystals.

  • Phase Selectivity: In some cases, the presence of a modulator can direct the synthesis towards a specific MOF phase over others.

  • Introduction of Defects: Modulators can also be used to intentionally introduce defects into the MOF structure, which can enhance properties like catalytic activity.[8]

Commonly used modulators include monocarboxylic acids such as formic acid, acetic acid, and benzoic acid.[5] The choice of modulator and its concentration needs to be optimized for each specific MOF system.[9]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during MOF crystallization experiments.

Problem 1: Formation of Amorphous Precipitate Instead of Crystalline MOF

Possible Causes:

  • Reaction Rate is Too Fast: Rapid precipitation can occur if the nucleation rate is excessively high, preventing the formation of an ordered crystalline structure.

  • Incorrect Solvent System: The chosen solvent may not be suitable for the desired MOF, leading to the precipitation of an amorphous solid.

  • Suboptimal Temperature: The reaction temperature may be too high or too low, favoring the formation of an amorphous phase.

Troubleshooting & Optimization Workflow:

start Amorphous Precipitate Observed step1 Decrease Reaction Temperature start->step1 Thermodynamic Control step2 Introduce a Modulator (e.g., acetic acid) step1->step2 Kinetic Control step3 Change Solvent System (e.g., from DMF to a less coordinating solvent) step2->step3 Solubility/Coordination step4 Vary Reactant Concentrations step3->step4 Stoichiometry end Crystalline MOF Obtained step4->end

Caption: Troubleshooting workflow for amorphous precipitate formation.

Detailed Experimental Protocols:

  • Temperature Adjustment:

    • Systematically decrease the reaction temperature in 5-10 °C increments. Lowering the temperature can slow down the reaction kinetics, favoring crystal growth over rapid precipitation.[10]

    • Conversely, for some systems, a higher temperature might be required to overcome the activation energy for crystallization.

  • Introduction of a Modulator:

    • Add a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid), to the reaction mixture.[5]

    • Start with a low concentration of the modulator (e.g., 10-20 equivalents with respect to the metal precursor) and gradually increase it. The modulator will compete with the linker, slowing down the crystallization process and promoting the formation of a more ordered structure.[4]

  • Solvent System Modification:

    • If using a highly coordinating solvent like DMF, try switching to a less coordinating one or using a co-solvent system.[11] For example, a mixture of DMF and ethanol can sometimes yield better results.

    • The choice of solvent can significantly influence the crystallization process, morphology, and properties of the MOFs.[1]

Problem 2: Small Crystal Size or Poor Crystallinity

Possible Causes:

  • High Nucleation Rate: A high rate of nucleation leads to the formation of many small crystals.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the crystals to grow to a larger size.

  • Inadequate Temperature: The temperature might not be optimal for crystal growth.

Troubleshooting & Optimization Strategies:

ParameterRecommended ActionRationale
Temperature Increase the reaction temperature in small increments (e.g., 10 °C).Higher temperatures can promote crystal growth and improve crystallinity. However, excessively high temperatures can lead to the formation of undesired phases.
Reaction Time Extend the reaction time.Longer reaction times can allow for the growth of larger and more well-defined crystals.[12] For example, optimizing MOF-5 synthesis showed that heating at 120 °C for 24 hours produced good crystals.[12][13]
Modulator Concentration Increase the concentration of the modulator.A higher modulator concentration can further slow down the crystallization process, favoring the growth of fewer, larger crystals.[4]
Cooling Rate Implement a slow cooling ramp after the reaction.Slow cooling can promote the growth of larger, higher-quality single crystals.[14]
Problem 3: Phase Impurity or Formation of an Undesired MOF Phase

Possible Causes:

  • Thermodynamic vs. Kinetic Control: Different MOF phases can be thermodynamically or kinetically favored under different reaction conditions.

  • Solvent Templating Effect: The solvent molecules can act as templates, directing the formation of a specific MOF structure.[15]

  • Influence of pH: The pH of the reaction mixture can significantly influence which MOF phase is formed.[3]

Troubleshooting & Optimization Workflow:

start Phase Impurity Detected step1 Analyze Reaction Conditions of Desired Phase start->step1 step2 Modify Temperature step1->step2 Thermodynamic/Kinetic Control step3 Change Solvent System step1->step3 Templating Effect step4 Adjust pH step1->step4 Linker Deprotonation end Pure Phase MOF Obtained step2->end step3->end step4->end

Caption: Workflow for addressing phase impurity in MOF synthesis.

Detailed Experimental Protocols:

  • Systematic Variation of Temperature:

    • Perform a series of reactions at different temperatures to identify the temperature range in which the desired phase is thermodynamically stable. For instance, in some zinc-based MOFs, 2D networks were formed at 140 °C, while 3D frameworks were obtained at 180 °C under similar conditions.

  • Solvent Screening:

    • Conduct small-scale screening of different solvents or solvent mixtures. The polarity, viscosity, and coordinating ability of the solvent can all play a role in phase determination.[11]

  • pH Adjustment:

    • Carefully control the pH of the reaction mixture. This can be achieved by adding small amounts of an acid or a base. The optimal pH will depend on the pKa of the organic linker.[3]

Problem 4: MOF Crystals Degrade Upon Solvent Exchange or Activation

Possible Causes:

  • Framework Instability: The MOF structure may not be stable in the solvent used for washing or exchange.[16]

  • Capillary Forces: Rapid removal of solvent during activation can cause the framework to collapse due to strong capillary forces.[16]

  • Hydrolysis: Trace amounts of water in the solvent can lead to the hydrolysis of metal-ligand bonds, especially in water-sensitive MOFs.[16]

Troubleshooting & Optimization:

  • Solvent Selection for Exchange: Choose a solvent with a lower boiling point and surface tension for the exchange process.[16]

  • Gradual Solvent Exchange: Instead of rapid filtration, soak the MOF crystals in the new solvent and replace it periodically to allow for a gradual exchange.[16]

  • Supercritical CO2 Activation: For delicate MOFs, supercritical CO2 drying is an effective method to remove the solvent without causing framework collapse.

  • Use of Anhydrous Solvents: Ensure all solvents used for washing and exchange are anhydrous to prevent hydrolysis.[16]

III. Post-Synthesis Purification and Activation

After successful crystallization, proper purification and activation are crucial to ensure the porosity and functionality of the MOF.

Step-by-Step Purification Protocol:
  • Initial Washing: After decanting the mother liquor, wash the as-synthesized MOF crystals with the synthesis solvent (e.g., fresh DMF) to remove any unreacted precursors.

  • Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores, perform a solvent exchange with a more volatile solvent (e.g., ethanol or methanol).[1]

    • Immerse the MOF crystals in the volatile solvent.

    • Allow the exchange to proceed for several hours, and periodically replace the solvent. Repeat this process 3-5 times.

  • Activation:

    • After the final solvent exchange, collect the MOF crystals by filtration or centrifugation.

    • Activate the MOF by heating it under a dynamic vacuum. The activation temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF.[16]

References

Technical Support Center: Controlling Polymorphism in 3-(Pyridin-2-yl)benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyridin-2-yl)benzoic acid and its complexes. This molecule, with its inherent conformational flexibility due to the rotatable bond between the pyridine and benzoic acid rings, and its capacity for diverse hydrogen bonding, is particularly prone to polymorphism.[1][2] The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can profoundly impact critical physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, bioavailability, and manufacturability.[3][4][5]

This guide is designed with full editorial autonomy to provide practical, in-depth troubleshooting advice and foundational knowledge. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that your experimental choices are informed and effective.

Frequently Asked Questions (FAQs)

Q1: What exactly is polymorphism, and why is it a critical concern for this compound complexes?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][7] For a molecule like this compound, different polymorphs arise from variations in how the molecules pack in the crystal lattice and/or from different molecular conformations (e.g., different dihedral angles between the pyridine and benzene rings).[2][8]

This is a critical concern because different polymorphs are, in effect, different solid-state materials with distinct physical properties.[3] One polymorph might be highly soluble and bioavailable, while another could be poorly soluble, rendering it therapeutically ineffective. Furthermore, a less stable (metastable) form can spontaneously convert to a more stable form over time, which can happen during manufacturing or storage, leading to a failure of the final drug product.[3][9] Controlling polymorphism is therefore essential for ensuring the safety, efficacy, and consistency of a pharmaceutical product.

Q2: What are the primary factors that influence which polymorph I get during crystallization?

A: The formation of a specific polymorph is a delicate interplay between thermodynamics and kinetics.[10][11] These factors can be broadly categorized as intrinsic (related to the molecule itself) and extrinsic (related to the experimental conditions).

Factor CategoryParameterPrimary Influence (Thermodynamic/Kinetic)Causality: Why it Matters
Extrinsic Solvent BothThe solvent can influence which polymorph nucleates by stabilizing certain molecular conformations or interacting preferentially with the crystal surfaces of a specific form, thereby inhibiting or promoting its growth.[12][13] A solvent change can dramatically alter the polymorphic outcome.[14][15]
Temperature BothTemperature affects solubility and nucleation rates. It can determine the relative stability of polymorphs; a pair of polymorphs may have a transition temperature at which their relative stability inverts (enantiotropy).[16]
Supersaturation / Cooling Rate KineticHigh supersaturation, often achieved by rapid cooling, favors the nucleation of less stable, "kinetically-trapped" metastable forms because they often have a lower nucleation energy barrier.[17] Slow cooling at low supersaturation favors the growth of the most thermodynamically stable form.
Agitation/Mixing KineticAgitation influences mass transfer in the solution and can induce secondary nucleation. The type and rate of stirring can affect the polymorphic outcome.[15]
Additives/Impurities KineticImpurities or specifically chosen additives can act as templates or inhibitors for the nucleation of certain polymorphs, a technique sometimes used for kinetic control.
Intrinsic Molecular Structure ThermodynamicThe inherent flexibility of the this compound molecule and its hydrogen bonding motifs (O-H···N, N-H···O) dictate the possible stable crystal packing arrangements.[18][19]
Intermolecular Interactions ThermodynamicThe relative strength of hydrogen bonds, π-π stacking, and van der Waals forces determines the lattice energy of each possible polymorph. The most stable polymorph typically has the most optimized intermolecular interactions and the lowest lattice energy.[20]
Q3: How can I reliably characterize the different polymorphs I've produced?

A: A combination of analytical techniques is essential for unambiguous characterization. No single technique is sufficient.

  • Powder X-Ray Diffraction (PXRD): This is the primary and most definitive tool. Each polymorph has a unique crystal lattice, which results in a distinct PXRD pattern, acting as a "fingerprint" for that form.[6]

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) can identify melting points, solid-solid phase transitions, and desolvation events, which are often unique for each polymorph. Thermogravimetric Analysis (TGA) is used to determine if a form is a solvate or hydrate.

  • Vibrational Spectroscopy (FTIR & Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and conformation. Differences in hydrogen bonding and molecular symmetry between polymorphs will result in observable shifts in the spectra.

  • Solid-State NMR (ssNMR): This technique probes the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N). Since molecules in different polymorphs have different packing environments, they will produce distinct ssNMR spectra.

  • Single-Crystal X-Ray Diffraction (SC-XRD): While PXRD provides a fingerprint, SC-XRD provides the definitive atomic-level structure of a polymorph. Obtaining a suitable single crystal is the primary challenge.

Q4: What is the difference between thermodynamic and kinetic control, and how do I use it to my advantage?

A: This concept is central to controlling polymorphism.

  • Thermodynamic Control: This approach aims to produce the most stable polymorph, which has the lowest overall Gibbs free energy. This is typically achieved under conditions of low supersaturation and long crystallization times (e.g., slow cooling, slow evaporation, or slurry experiments), allowing the system to reach equilibrium.[11][21] The thermodynamic product is the most desirable for development as it is not at risk of converting to an even more stable form.

  • Kinetic Control: This approach targets a metastable polymorph, which is not the most stable form but nucleates the fastest under a given set of conditions.[10] This is often achieved through high supersaturation (e.g., rapid cooling, crash precipitation from an anti-solvent). While a metastable form might have advantageous properties like higher solubility, its development is risky due to its potential to convert to the stable form.

Understanding this balance allows you to design experiments to target a specific form. If you want the most stable polymorph, use conditions that favor thermodynamic control.

G cluster_0 Energy Landscape Solution Molecule in Solution Kinetic Metastable Polymorph (Kinetic Product) Solution->Kinetic Fast Nucleation (Low Energy Barrier) Thermodynamic Stable Polymorph (Thermodynamic Product) Solution->Thermodynamic Slow Nucleation (High Energy Barrier) Kinetic->Thermodynamic Spontaneous Transformation

Caption: Thermodynamic vs. Kinetic crystallization pathways.

Troubleshooting Guides

Problem 1: "I've unexpectedly produced a new or different polymorph. How do I identify it and regain control?"

A: This is a common challenge. The immediate goal is to characterize the new form and understand the conditions that led to its appearance.

G Start Unexpected Polymorph Detected (via PXRD, DSC, etc.) Step1 Step 1: Isolate & Characterize Is it a true polymorph, a solvate, or a salt? Start->Step1 Step2 Step 2: Review Experimental Record Identify any deviations from standard protocol. Step1->Step2 Analysis1 Characterize with PXRD, TGA, DSC, and Spectroscopy. Step1->Analysis1 Step3 Step 3: Determine Relative Stability Perform slurry conversion experiment. Step2->Step3 Analysis2 Check: Solvent source/purity, temperature profile, cooling rate, stirring speed, glassware cleanliness. Step2->Analysis2 Step4 Step 4: Re-establish Control Step3->Step4 Analysis3 Slurry a 1:1 mixture of the known and new form in a solvent. The form that disappears is metastable. Step3->Analysis3 Analysis4 If new form is metastable: Use slower cooling, lower supersaturation, or seed with the desired stable form. If new form is more stable: The original protocol produced a kinetic form. A new thermodynamically-controlled process is needed. Step4->Analysis4

Caption: Troubleshooting workflow for an unexpected polymorph.

Detailed Steps:

  • Full Characterization: Immediately analyze the new batch using PXRD, DSC, and TGA. TGA is crucial; a weight loss corresponding to solvent molecules indicates you have formed a solvate (pseudopolymorph), not a true polymorph.

  • Scrutinize Your Protocol: Even minor, unintentional changes can tip the kinetic/thermodynamic balance. Did you use a new bottle of solvent? Was the ambient temperature different? Was the stirring rate identical? These subtle factors are often the culprits.[6]

  • Determine Thermodynamic Stability: The most reliable method is a competitive slurry experiment. Suspend a mixture of the new form and the desired form in a solvent where both have slight solubility. Over time, the metastable form will dissolve and recrystallize as the more stable form. Monitor the solid phase periodically with PXRD to see which form dominates.

  • Regain Control:

    • If your desired form is the most stable: Your process likely drifted into a kinetic regime. Re-assert thermodynamic control by slowing the process down, reducing supersaturation, and, most effectively, by seeding the crystallization with a small amount of the desired stable polymorph.

    • If the new form is more stable: This is a significant finding. Your original process was kinetically controlled, and you have now discovered the true thermodynamic form. You will need to redesign your process to reliably produce this new, more stable polymorph to avoid future uncontrolled transformations.[16]

Problem 2: "I can't reproduce a specific, desired polymorph consistently. What are the likely causes and how can I improve robustness?"

A: This points to a process that is operating in a "borderline" region where multiple polymorphs can nucleate, a common issue in systems with multiple low-energy forms.[20][22] The key is to force the system decisively towards one outcome.

Troubleshooting Checklist:

  • Solvent System Purity: The presence of water or other miscible solvents can dramatically alter the outcome. Ensure you are using a consistent, high-purity solvent for every experiment.

  • Precise Supersaturation Control: This is the most critical kinetic parameter. Instead of relying on simple cooling, which can be non-linear, implement a controlled cooling profile. Better yet, use a method like anti-solvent addition or controlled evaporation with precise instrumental control.

  • Implement Seeding: Seeding is the single most powerful technique for ensuring polymorphic control. By introducing crystals of the desired form into a supersaturated solution, you bypass the stochastic nature of primary nucleation.

    • Seeding Protocol: Add 0.1-1% (w/w relative to solute) of micronized seed crystals of the pure, desired polymorph just as the solution enters the metastable zone (i.e., becomes supersaturated). This provides a template for growth and ensures the desired form crystallizes exclusively.

  • Check for Contaminating Seeds (Cross-Nucleation): Ensure your lab environment is clean. Spatulas, glassware, and even airborne dust from a more stable polymorph can inadvertently seed a crystallization and ruin the intended outcome. Use dedicated glassware for different polymorphs.

Problem 3: "My complex undergoes polymorphic transformation during downstream processing (e.g., milling, drying, storage). How can I prevent this?"

A: This indicates you are working with a metastable form, and the energy input from processing (mechanical stress from milling, heat from drying) is overcoming the activation barrier for conversion to the more stable form.[9][23]

Mitigation Strategies:

  • Confirm You Have the Thermodynamic Form: The ultimate solution is to work with the most stable polymorph from the beginning. If you are not, you will always be fighting against thermodynamics. Revisit Problem 1 and perform stability studies to ensure you have the ground-state form.

  • Milling & Mechanical Stress:

    • Cryo-milling: Performing milling at cryogenic temperatures (e.g., with liquid nitrogen) can reduce the thermal energy input, sometimes preventing transformation.

    • Co-processing with Excipients: Milling the API with certain stabilizing polymers can sometimes inhibit phase transitions.[24]

  • Drying:

    • Lower the Temperature: Use the lowest drying temperature possible, even if it extends the drying time. High temperatures accelerate solid-state transformations.

    • Control Humidity: For anhydrous/hydrate systems, the presence of water vapor can catalyze transformations. Ensure drying is performed under controlled humidity or vacuum.

  • Storage:

    • ICH Stability Testing: Conduct rigorous stability testing under accelerated conditions (e.g., 40°C / 75% RH) to predict long-term behavior.[9]

    • Formulation: The excipients in a final dosage form can either stabilize or destabilize a polymorph. This must be evaluated during formulation development.[3]

Key Experimental Protocols

Protocol 1: Solvent-Mediated Polymorphic Transformation (Slurry Conversion)

This protocol is used to determine the thermodynamically most stable polymorph at a given temperature.

Methodology:

  • Preparation: Add an excess amount of the solid material (either a single metastable form or a 1:1 mixture of two forms) to a vial containing a solvent in which the compound is sparingly soluble.

  • Equilibration: Seal the vial and agitate the slurry at a constant, controlled temperature. A magnetic stir bar or a shaker table is suitable.

  • Sampling: Periodically (e.g., at 1, 4, 8, 24, and 48 hours), stop the agitation and allow the solid to settle.

  • Analysis: Carefully remove a small sample of the solid, dry it, and analyze it using PXRD.

Protocol 2: Characterization using Powder X-Ray Diffraction (PXRD)

This protocol outlines the basic steps for obtaining a reliable PXRD pattern for polymorph identification.

Methodology:

  • Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder using an agate mortar and pestle. This ensures random orientation of the crystallites. Be cautious, as aggressive grinding can sometimes induce phase transformations.[9]

  • Sample Mounting: Pack the powder into the sample holder, ensuring a flat, level surface that is flush with the holder's rim. A consistent sample preparation method is key to reproducible results.

  • Instrument Setup:

    • Ensure the instrument is properly aligned and calibrated using a known standard (e.g., silicon, NIST standards).

    • Select an appropriate X-ray source (commonly Cu Kα).

    • Set the scan parameters: A typical scan range for organic molecules is 2° to 40° in 2θ, with a step size of 0.02° and a count time of 0.5-2 seconds per step.

  • Data Acquisition: Run the scan.

  • Data Analysis: Process the raw data (e.g., background subtraction, Kα2 stripping if necessary). Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to your reference patterns. The peak positions (2θ values) are characteristic of the crystal lattice, while peak intensities can be affected by preferred orientation.

References

stability and degradation pathways of 3-(Pyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

Limited publicly available data exists on the specific, experimentally-verified degradation pathways of 3-(Pyridin-2-yl)benzoic acid. This guide provides a comprehensive technical overview based on the established chemical principles of its constituent functional groups—the pyridine ring and the benzoic acid moiety—supplemented by standard protocols from regulatory guidelines. The degradation pathways and experimental advice described herein are predictive and must be confirmed through rigorous empirical investigation.

Welcome to the technical support center for this compound (CAS: 4467-07-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. As a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), a thorough understanding of its degradation profile is critical for ensuring product quality, safety, and efficacy.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by two key functional regions:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a basic lone pair of electrons, making it susceptible to protonation and oxidation.[2] The aromatic system itself can be vulnerable to photolytic and strong oxidative cleavage.[3][4][5] The pyridine moiety is known to enhance the metabolic stability and pharmacokinetic properties of drug molecules, but its inherent reactivity must be managed.[6][7][8]

  • The Benzoic Acid Group: The carboxylic acid function is acidic and can undergo decarboxylation (loss of CO₂) under thermal stress, a common degradation pathway for benzoic acid and its derivatives.[9][10] The linkage between these two aromatic rings is generally stable, but could be susceptible to cleavage under extreme conditions not typically encountered in pharmaceutical development.

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to the primary degradation triggers: heat, moisture, light, and atmospheric oxygen. Tightly sealed containers are essential to prevent moisture absorption.

Q3: What are the most likely degradation products I should expect to see?

A3: Based on the compound's structure, the most probable degradation products under forced degradation conditions are:

  • 3-(1-oxido-pyridin-2-yl)benzoic acid (N-oxide): Formed via oxidation of the pyridine nitrogen.[2]

  • 2-phenylpyridine: Formed via thermal decarboxylation of the benzoic acid group.

  • Hydroxylated species and ring-opened products: Primarily resulting from photolytic or strong oxidative stress.[11]

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments, providing explanations and recommended actions.

Q1: My analytical results show a new, more polar peak on my reverse-phase HPLC chromatogram after my sample was exposed to air or a mild oxidant. What is this impurity?

A1:

  • Probable Cause: This is a classic sign of N-oxidation. The nitrogen atom on the pyridine ring can be readily oxidized by atmospheric oxygen (autoxidation) or chemical oxidants (like H₂O₂) to form the corresponding pyridine-N-oxide.[2] The N-oxide is significantly more polar than the parent compound, resulting in an earlier elution time on typical C18 columns.

  • Causality: The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen source. This transformation increases the molecule's polarity and hydrogen bonding capability.

  • Recommended Action:

    • Confirm Identity: Use mass spectrometry (LC-MS) to check for a mass increase of +16 Da (the mass of an oxygen atom) relative to the parent compound.

    • Prevent Formation: Handle stock solutions and solid material under an inert atmosphere. If using solvents, ensure they are de-gassed prior to use. Add an antioxidant if compatible with your experimental design.

Q2: I've observed a significant loss of my parent compound and the appearance of a less polar peak after heating my sample in solution. What degradation pathway is at play?

A2:

  • Probable Cause: You are likely observing thermal decarboxylation. Benzoic acid and its derivatives are known to be susceptible to losing carbon dioxide at elevated temperatures, particularly above their melting point or in high-boiling point solvents.[9][10][12]

  • Causality: The C-C bond between the carboxylic acid group and the phenyl ring cleaves under thermal stress, releasing CO₂ gas and forming 2-phenylpyridine. This degradant is less polar and will have a longer retention time on a reverse-phase HPLC system.

  • Recommended Action:

    • Analytical Confirmation: Analyze the headspace of a heated vial by GC-MS to detect CO₂. Use LC-MS to identify the late-eluting peak, confirming its mass corresponds to 2-phenylpyridine.

    • Mitigation: Avoid excessive temperatures during sample preparation, analysis, or formulation. If heating is necessary, conduct it for the shortest possible duration and consider if the process can be performed at a lower temperature under vacuum.

Q3: My solid sample and solutions are developing a yellow or brownish hue after being left on the lab bench for a few days. What is causing this discoloration?

A3:

  • Probable Cause: This discoloration is characteristic of photolytic degradation. Pyridine-containing compounds can absorb UV and visible light, leading to the formation of colored impurities.[11]

  • Causality: Absorption of light energy can excite the π-electrons in the aromatic rings, leading to radical formation and subsequent reactions, including hydroxylation and ring-opening, which often produce a complex mixture of colored degradants.[13][14]

  • Recommended Action:

    • Protection: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil to protect them from light.

    • Characterization: Use a photodiode array (PDA) detector during HPLC analysis to examine the UV-Vis spectrum of the new impurity peaks. Photodegradants often exhibit distinct chromophores compared to the parent compound.

Q4: I subjected my compound to harsh basic conditions (e.g., >1 M NaOH, 80°C) and now my chromatogram is very complex with multiple new peaks. What is happening?

A4:

  • Probable Cause: While the amide and ester bonds susceptible to simple hydrolysis are absent, extreme basic conditions can induce complex degradation pathways. The pyridine ring, normally resistant to nucleophiles, can become more reactive under harsh conditions, potentially leading to ring-opening or other rearrangements.

  • Causality: Under forcing conditions, deprotonation and subsequent electronic shifts can activate the aromatic systems to attack by hydroxide ions or other reactive species, leading to a cascade of reactions rather than a single, clean degradation product.

  • Recommended Action:

    • Systematic Study: Re-evaluate the necessity of such harsh conditions. If exploring the full degradation profile is the goal, analyze samples at multiple time points to distinguish primary degradants from secondary and tertiary products.

    • Advanced Analytics: Characterizing this complex mixture will likely require advanced techniques beyond LC-MS, such as high-resolution mass spectrometry (HRMS) for accurate mass determination and subsequent isolation and NMR spectroscopy for definitive structural elucidation of the major degradants.

Predicted Stability and Degradation Pathways

The following table summarizes the predicted stability of this compound under standard forced degradation conditions as outlined by ICH guidelines.[15]

Stress ConditionPredicted StabilityMajor Potential Degradation Product(s)Primary Degradation Pathway
Acidic Hydrolysis (0.1 M HCl, 60°C)Generally StableMinor degradation, if any.Protonation of pyridine nitrogen.
Basic Hydrolysis (0.1 M NaOH, 60°C)Generally StableMinor degradation, if any.Deprotonation of carboxylic acid.
Oxidation (3% H₂O₂, RT)Susceptible3-(1-oxido-pyridin-2-yl)benzoic acidN-Oxidation
Thermal (80°C, solid & solution)Susceptible2-phenylpyridineDecarboxylation
Photolytic (ICH Q1B)SusceptibleMixture of hydroxylated and ring-opened productsPhotochemical Reaction
Visualization of Degradation Pathways

The diagram below illustrates the primary predicted degradation pathways for this compound.

G cluster_main This compound cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_thermal Thermal Stress (e.g., >80°C) cluster_photo Photolytic Stress (UV/Vis Light) A This compound B 3-(1-oxido-pyridin-2-yl)benzoic acid (N-Oxide) A->B Oxidation C 2-phenylpyridine + CO₂ A->C Decarboxylation D Complex Mixture (Hydroxylated species, ring-opened products) A->D Photolysis

Caption: Predicted primary degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for investigating the intrinsic stability of this compound. Its purpose is to generate potential degradation products and to serve as the foundation for developing a stability-indicating analytical method.[16]

Materials and Reagents
  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Formic acid or Trifluoroacetic acid (for mobile phase)

Stock Solution Preparation
  • Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. This mixture provides good solubility and is compatible with both aqueous and organic stress conditions.

Application of Stress Conditions

For each condition, prepare a sample in a sealed vial. Include a control sample (stock solution diluted to the final concentration, kept at 5°C in the dark) for comparison.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Dilute 1 mL of stock solution with 1 mL of 50:50 acetonitrile/water. Heat at 80°C for 48 hours, protected from light.

  • Thermal Degradation (Solid): Place a few milligrams of solid compound in an open vial and heat in an oven at 80°C for 48 hours. After stress, dissolve the solid in the diluent to the target concentration.

  • Photostability: Expose the stock solution in a quartz cuvette or a thin layer of solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample wrapped in foil.

Sample Analysis
  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples and the control to a final concentration of approximately 0.1 mg/mL.

  • Analytical Method: Use a reverse-phase HPLC with a PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm and 280 nm. Collect spectra from 200-400 nm.

    • Injection Volume: 10 µL

Data Evaluation
  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation.

  • Assess peak purity of the parent peak in all samples to ensure the method is stability-indicating.

  • If using LC-MS, obtain mass data for all new peaks to aid in their identification.

Workflow Visualization

G A Prepare 1 mg/mL Stock Solution (ACN/Water 50:50) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize & Dilute Samples (Target: 0.1 mg/mL) B->C D HPLC-PDA / LC-MS Analysis C->D E Data Evaluation: - % Degradation - Peak Purity - Mass Balance - Identify Degradants D->E

Caption: General workflow for conducting a forced degradation study.

References

Technical Support Center: Troubleshooting Peak Assignment in NMR Spectra of Pyridylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of pyridylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of assigning proton (¹H) and carbon (¹³C) NMR spectra for this important class of compounds. Pyridylbenzoic acids, with their combination of an electron-deficient pyridine ring and a benzoic acid moiety, present unique challenges due to pH sensitivity, complex coupling patterns, and signal overlap.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the "why" behind experimental choices, grounding our recommendations in the fundamental principles of NMR spectroscopy.

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the analysis of pyridylbenzoic acid NMR spectra.

Q1: Why are the chemical shifts of my pyridylbenzoic acid so sensitive to the solvent I use?

A1: The chemical shifts in pyridylbenzoic acids are highly dependent on the solvent due to a combination of factors including solvent polarity, hydrogen bonding capabilities, and the solvent's ability to stabilize different protonation states of the molecule.[1][2] The pyridine nitrogen can be protonated and the carboxylic acid can be deprotonated, and the equilibrium between these states is influenced by the solvent. For instance, a protic solvent like methanol-d4 can engage in hydrogen bonding and may favor the protonated pyridine form, leading to significant downfield shifts of the pyridine protons. Conversely, a non-polar aprotic solvent like benzene-d6 can induce shifts due to aromatic solvent-induced shifts (ASIS), where the solvent molecules arrange themselves in a specific orientation relative to the solute.[3]

Q2: My aromatic signals are all clumped together in a complex multiplet. How can I begin to assign them?

A2: Signal overlap in the aromatic region is a frequent challenge.[4] A good starting point is to use a higher field NMR spectrometer if available, as this will increase the chemical shift dispersion. Additionally, changing the solvent can often resolve overlapping signals.[5] If these options are not sufficient, 2D NMR techniques are essential. A COSY (Correlation Spectroscopy) experiment is the first step to identify which protons are coupled to each other (i.e., on adjacent carbons).[6][7]

Q3: I see broad humps in my ¹H NMR spectrum, especially for the carboxylic acid and sometimes for pyridine protons. What causes this?

A3: Broad signals for acidic protons (like the carboxylic acid -COOH) and protons on a nitrogen-containing ring are common and often result from chemical exchange with residual water in the solvent or with each other.[5] The pyridine nitrogen can also undergo protonation/deprotonation, which can be on an intermediate timescale for the NMR experiment, leading to broadened signals for adjacent protons. To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O shake : add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity.[5]

Q4: Should I use a NOESY or ROESY experiment to determine the through-space proximity of protons in my pyridylbenzoic acid?

A4: For small molecules like most pyridylbenzoic acids (typically with a molecular weight < 600 Da), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is generally preferred.[8][9] The Nuclear Overhauser Effect (NOE) is positive for small molecules, leading to clear cross-peaks between spatially close protons.[8] A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is more suitable for medium-sized molecules where the NOE might be close to zero.[8] However, ROESY can also be used for small molecules and has the advantage that the ROE is always positive.[8]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step approaches to tackle more complex challenges in peak assignment.

Guide 1: Unambiguous Assignment of Protons and Carbons in Isomeric Pyridylbenzoic Acids

A common challenge is distinguishing between isomers, for example, 2-(pyridin-3-yl)benzoic acid and 3-(pyridin-3-yl)benzoic acid. While 1D NMR might be ambiguous, a combination of 2D NMR experiments can provide a definitive assignment.

The Challenge:

You have synthesized a pyridylbenzoic acid, but you are unsure of the substitution pattern. The ¹H NMR shows a complex aromatic region, and you cannot definitively assign the signals to either the pyridine or the benzoic acid ring.

The Solution: A Systematic 2D NMR Approach

This workflow utilizes a series of 2D NMR experiments to build a complete picture of the molecule's connectivity.

Step 1: Identify Spin Systems with ¹H-¹H COSY

  • Rationale: A COSY spectrum reveals proton-proton couplings, typically over two to three bonds.[7][10] This allows you to trace out the connectivity of protons within each aromatic ring.

  • Experimental Protocol:

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512).

    • Process the data with a sine-bell window function in both dimensions.[4]

  • Interpretation: Look for cross-peaks that connect protons. For a benzoic acid ring with four protons, you will see a chain of correlations. For a pyridine ring, you will also see a set of connected protons. This will allow you to group the protons belonging to each ring system.

Step 2: Link Protons to their Directly Attached Carbons with ¹H-¹³C HSQC

  • Rationale: An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon it is directly bonded to.[7][10] This is a crucial step in assigning the carbon spectrum.

  • Experimental Protocol:

    • Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). The "edited" version will show CH/CH₃ signals with a different phase than CH₂ signals, which can be helpful.

    • Set the ¹H spectral width as in the COSY.

    • Set the ¹³C spectral width to cover the expected range for aromatic carbons (e.g., 100-170 ppm).

  • Interpretation: Each cross-peak in the HSQC spectrum links a proton resonance on the F2 (¹H) axis to a carbon resonance on the F1 (¹³C) axis. You can now label the protonated carbons based on your proton assignments from the COSY.

Step 3: Bridge the Rings and Identify Quaternary Carbons with ¹H-¹³C HMBC

  • Rationale: An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[7][10] This is the key experiment for identifying the connection point between the two rings and for assigning quaternary (non-protonated) carbons.

  • Experimental Protocol:

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgpndqf).

    • The spectral widths for ¹H and ¹³C will be similar to the HSQC.

    • The crucial parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.[4]

  • Interpretation:

    • Look for correlations from a proton on one ring to a carbon on the other ring. This will be the quaternary carbon at the point of attachment.

    • Protons will also show correlations to quaternary carbons within their own ring, such as the carboxylic acid carbon and the carbon bearing the other ring.

Visualizing the 2D NMR Workflow:

G cluster_1d 1D NMR cluster_2d 2D NMR Experiments cluster_assign Assignment H1_NMR ¹H NMR (Initial Observation) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Resolve overlap C13_NMR ¹³C NMR (Proton-decoupled) Proton_Assign Proton Assignment COSY->Proton_Assign Assign spin systems HSQC ¹H-¹³C HSQC (Direct C-H attachment) Carbon_Assign Carbon Assignment HSQC->Carbon_Assign Assign protonated carbons HMBC ¹H-¹³C HMBC (Long-range C-H) HMBC->Carbon_Assign Assign quaternary carbons NOESY ¹H-¹H NOESY/ROESY (Through-space proximity) Structure_Confirm Structure Confirmation NOESY->Structure_Confirm Proton_Assign->HSQC Guide C-H assignment Proton_Assign->HMBC Guide long-range assignment Proton_Assign->NOESY Carbon_Assign->Structure_Confirm

Caption: A workflow for unambiguous structure elucidation using 2D NMR.

Guide 2: The Impact of pH on Peak Assignment

The protonation state of both the pyridine nitrogen and the carboxylic acid group can significantly alter the electron density distribution in the molecule, leading to dramatic changes in chemical shifts.

The Challenge:

You have obtained an NMR spectrum of your pyridylbenzoic acid, but the chemical shifts do not match literature values, or your spectrum is broad and poorly resolved. This could be due to the pH of your sample.

The Solution: Controlled pH Experiments

By systematically adjusting the pH of your NMR sample, you can not only improve spectral quality but also gain valuable information for peak assignment.

Understanding the pH Effect:

  • Low pH (Acidic): The pyridine nitrogen is likely to be protonated (-NH⁺). This makes the pyridine ring more electron-deficient, causing a significant downfield shift of the pyridine protons and carbons. The carboxylic acid will be in its protonated form (-COOH).

  • Neutral pH: An equilibrium may exist between the neutral form, the zwitterionic form (protonated pyridine, deprotonated carboxylate), and other protonation states. This can lead to broadened peaks if the exchange rate is on the NMR timescale.

  • High pH (Basic): The carboxylic acid will be deprotonated (-COO⁻). The pyridine nitrogen will be in its neutral state. The deprotonated carboxylate is an electron-donating group, which can cause slight upfield shifts in the benzoic acid ring protons.

Experimental Protocol for a pH Titration:

  • Prepare a Stock Solution: Dissolve your pyridylbenzoic acid in D₂O.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of this initial solution.

  • Acidification: Add a small amount of a dilute DCl solution in D₂O to the NMR tube, mix thoroughly, and acquire another spectrum.

  • Basification: To a fresh sample, add a small amount of a dilute NaOD solution in D₂O, mix, and acquire a spectrum.

  • Monitor Changes: Observe the changes in chemical shifts and peak shapes as a function of pH. Protons on the pyridine ring will show the most dramatic shifts upon protonation of the nitrogen.[11]

Visualizing the Effect of pH on Pyridylbenzoic Acid:

G Low_pH Low pH (Acidic) - Pyridine is protonated (-NH⁺) - Carboxylic acid is protonated (-COOH) - Pyridine protons shift downfield Neutral_pH Neutral pH - Equilibrium of species - Potential for broad peaks due to chemical exchange Low_pH->Neutral_pH + Base Neutral_pH->Low_pH + Acid High_pH High pH (Basic) - Pyridine is neutral - Carboxylic acid is deprotonated (-COO⁻) - Benzoic acid protons may shift slightly upfield Neutral_pH->High_pH + Base High_pH->Neutral_pH + Acid

Caption: The influence of pH on the protonation states of pyridylbenzoic acid.

Data Summary: Expected Chemical Shift Trends with pH

Proton PositionLow pH (Protonated Pyridine)High pH (Neutral Pyridine)
Protons ortho to Pyridine-NSignificant Downfield ShiftUpfield Shift (relative to low pH)
Protons meta to Pyridine-NModerate Downfield ShiftUpfield Shift (relative to low pH)
Protons para to Pyridine-NSignificant Downfield ShiftUpfield Shift (relative to low pH)
Protons on Benzoic Acid RingMinor ShiftsMinor Shifts (slight upfield possible)
Guide 3: Deciphering Complex Coupling Patterns

The protons on the pyridine and benzoic acid rings often exhibit complex splitting patterns that are not simple doublets or triplets.[12] Understanding these "second-order effects" and complex multiplets is key to accurate assignment.

The Challenge:

A proton in your spectrum appears as a "multiplet" or a "doublet of doublets," and you're not sure how to interpret it.[13]

The Solution: Analyzing Coupling Constants (J-values)

The splitting pattern of a proton is determined by the number of adjacent protons and the magnitude of the coupling constant (J) between them.

  • Typical Coupling Constants in Aromatic Rings:

    • Ortho coupling (³J): 6-9 Hz

    • Meta coupling (⁴J): 1-3 Hz

    • Para coupling (⁵J): 0-1 Hz

  • Interpreting a "Doublet of Doublets (dd)": A dd arises when a proton is coupled to two different neighboring protons with two different coupling constants.[12] For example, a proton on the benzoic acid ring that is ortho to one proton and meta to another. You can extract both J-values from the dd pattern.

  • Tree Diagrams: For very complex patterns, you can manually construct a "tree diagram" to deconstruct the multiplet.[12] Start with an unsplit line, then apply the largest coupling to split it into a multiplet. Then, split each of those lines by the next largest coupling, and so on.

III. Summary and Best Practices

  • Start with a high-quality 1D ¹H NMR spectrum. Ensure your sample is well-dissolved and your spectrometer is properly shimmed.

  • Don't hesitate to use 2D NMR. For complex molecules like pyridylbenzoic acids, 2D NMR is not a luxury; it is a necessity for confident assignment. A standard suite of COSY, HSQC, and HMBC will solve most structural problems.[6][14]

  • Be mindful of the solvent and pH. These factors can dramatically alter your spectrum. If your results are unexpected, consider changing the solvent or performing a D₂O exchange.[5][11]

  • Use through-space correlations to confirm assignments. NOESY or ROESY can provide the final piece of the puzzle by showing which groups are close to each other in space, confirming your proposed structure.[15]

By systematically applying these troubleshooting strategies and understanding the underlying principles, you can confidently navigate the complexities of assigning the NMR spectra of pyridylbenzoic acids.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Retrieved from --INVALID-LINK--

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from --INVALID-LINK--

  • da Silva, A. B., & Takahata, Y. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13, 666-670. Retrieved from --INVALID-LINK--

  • Decatur, J. (2018). NOESY and ROESY. Vassar College. Retrieved from --INVALID-LINK--

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). Advanced NMR techniques for structural characterization of heterocyclic structures. Targets in Heterocyclic Systems, 6(1), 51-81.

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR? Retrieved from --INVALID-LINK--

  • Tajima, K., Mukaiyama, M., & Ishizu, K. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Pakistan, 17(4), 234-239.

  • SlideShare. (n.d.). 2D NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from --INVALID-LINK--

  • EPFL. (n.d.). 2D NMR. Retrieved from --INVALID-LINK--

  • Arizona State University. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from --INVALID-LINK--

  • Denmark Group. (n.d.). 2D-NMR Techniques for the Research Organic Chemist. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from --INVALID-LINK--

  • ANUCHEM. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - More complex splitting patterns. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 23(15), 5896-5900. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 12: Complex Coupling. Retrieved from --INVALID-LINK--

  • Durham University. (n.d.). Nitrogen NMR. Retrieved from --INVALID-LINK--

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (1987). Carbon-13 chemical shift assignments of derivatives of benzoic acid. 43(2), 211-216.

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Multiplet Guide and Workbook. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 899-906.

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

  • arXiv. (2023). Enhancing Peak Assignment in 13C NMR Spectroscopy: A Novel Approach Using Multimodal Alignment. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 625-634.

  • Durham University. (n.d.). Assignment of 1H-NMR spectra. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A comparative analysis of the NOESY spectra of aromatic to H2′/H3′/H4′/H5′/H5′′ region for the natural 21mer RNA. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of pH on the chemical shifts of the 13C-NMR signals from the.... Retrieved from --INVALID-LINK--

  • UCLA. (n.d.). 13C NMR Chemical Shift Table. Retrieved from --INVALID-LINK--

  • Reddit. (2024). H nmr peaks of benzoic acid. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from --INVALID-LINK--

  • Journal of Physical Chemistry B. (2010). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. 114(20), 6956-6962.

References

Technical Support Center: Scaling Up 3-(Pyridin-2-yl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Pyridin-2-yl)benzoic acid (CAS 4467-07-6).[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate.[1] We will delve into the intricacies of its synthesis, focusing on the widely used Suzuki-Miyaura coupling reaction, and provide practical, experience-driven troubleshooting advice.

I. Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling

The most prevalent and scalable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forms the crucial carbon-carbon bond between a pyridine derivative and a benzoic acid derivative. The general scheme involves the coupling of an organoboron species with an organohalide.[3]

Core Reaction:

The reaction couples a pyridine-containing boronic acid or ester with a halogenated benzoic acid, or vice versa, in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Reactants: - 2-Halopyridine - 3-Carboxyphenylboronic acid (or ester) Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., P(o-tol)3) Base: - e.g., K2CO3, KHCO3 Solvent: - e.g., i-PrOH/Water Reaction Suzuki-Miyaura Coupling: - Inert atmosphere (N2 or Ar) - Controlled temperature (e.g., 60-90°C) - Monitor reaction progress (TLC, HPLC) Reagents->Reaction Workup Quenching Aqueous wash Layer separation Reaction->Workup Palladium_Removal Palladium Scavenging: - e.g., NaHSO3 wash Workup->Palladium_Removal Isolation Crystallization/Precipitation Filtration Drying Palladium_Removal->Isolation Purification Recrystallization Column Chromatography (if needed) Isolation->Purification Analysis Purity & Identity Confirmation: - HPLC, LC-MS - NMR - Melting Point Purification->Analysis

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Challenges in Scale-Up

This section addresses specific problems that may arise during the synthesis and purification of this compound, particularly during scale-up.

Problem 1: Low or Inconsistent Reaction Yield

Q: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields upon scaling up from the lab bench. What are the likely causes and how can I fix this?

A: Low and variable yields during scale-up are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen, especially at elevated temperatures. While small-scale reactions in sealed tubes might be forgiving, larger reactors require rigorous inert gas sparging (nitrogen or argon) before and during the reaction.

    • Solution: Ensure your reactor is properly purged. For larger vessels, multiple vacuum/backfill cycles with an inert gas are recommended before heating. Maintain a positive pressure of inert gas throughout the reaction.

  • Inefficient Mixing: As the reaction volume increases, maintaining homogenous mixing becomes critical. Poor mixing can lead to localized temperature gradients and concentration differences, hindering the reaction rate and promoting side reactions.

    • Solution: Use an appropriate overhead stirrer with a properly designed impeller for your reactor size and geometry. Ensure the stirring speed is sufficient to create a vortex and keep all solids suspended.

  • Temperature Control: The reaction temperature is a critical process parameter.[4] Overheating can lead to catalyst decomposition and byproduct formation, while insufficient heat will result in a sluggish or incomplete reaction.

    • Solution: Use a temperature-controlled reactor with a calibrated probe. Be mindful that at larger scales, it takes longer to reach the set temperature. Account for this in your reaction timing. For exothermic reactions, ensure adequate cooling capacity.

  • Reagent Quality and Stoichiometry: The purity of your starting materials, especially the boronic acid or ester, is crucial. Impurities can inhibit the catalyst. The stoichiometry of the boronic acid derivative may also need to be re-optimized at a larger scale.

    • Solution: Use high-purity reagents. Consider increasing the equivalents of the boronic acid derivative slightly (e.g., from 1.1 to 1.2-1.4 equivalents) to drive the reaction to completion, as some boronic acids can undergo homocoupling.[4][5]

Problem 2: High Levels of Residual Palladium in the Final Product

Q: My isolated this compound is contaminated with high levels of palladium, which is unacceptable for pharmaceutical applications. How can I effectively remove it?

A: Residual palladium is a frequent challenge in large-scale palladium-catalyzed reactions.[4][6] Standard aqueous washes are often insufficient.

  • Palladium Scavenging: A dedicated palladium removal step is often necessary.

    • Solution: One effective method is to treat the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) at an elevated temperature (e.g., 60°C).[6][7] This helps to reduce soluble palladium species to insoluble palladium(0), which can then be removed by filtration.

    • Alternative Scavengers: Other options include using functionalized silica gels or activated carbon with palladium-binding capabilities.

Problem 3: Formation of Impurities and Byproducts

Q: I am observing significant amounts of byproducts in my reaction mixture, complicating purification. What are these impurities and how can I minimize their formation?

A: Byproduct formation is a common issue in Suzuki-Miyaura couplings. The primary culprits are often homocoupling of the boronic acid and impurities originating from the phosphine ligands.

  • Homocoupling of Boronic Acid: This results in the formation of a biphenyl dicarboxylic acid dimer. This is often exacerbated by the presence of oxygen and can be influenced by the base used.[8]

    • Solution:

      • Strict Anaerobic Conditions: As mentioned for yield issues, maintaining a rigorously oxygen-free environment is critical.[4]

      • Base Selection: The choice and amount of base can influence the reaction selectivity.[8] Weaker bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often preferred.[4][9]

  • Ligand-Derived Impurities: Phosphine ligands, while essential for catalytic activity, can sometimes participate in side reactions, leading to the incorporation of the ligand's aryl groups into the product.[5][10]

    • Solution:

      • Ligand Choice: If phenyl-containing phosphine ligands (like PPh₃) are leading to phenylated impurities, consider switching to tri(o-tolyl)phosphine (P(o-tol)₃) or other bulky alkylphosphine ligands.[6]

      • Catalyst Loading: While it may seem counterintuitive, in some cases, slightly increasing the catalyst loading can improve the reaction rate and suppress byproduct formation by ensuring the desired reaction outcompetes side reactions. However, this must be balanced with the need for palladium removal.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low/Inconsistent Yield - Inadequate inert atmosphere- Inefficient mixing- Poor temperature control- Reagent quality/stoichiometry- Ensure rigorous inert gas purging- Use appropriate overhead stirring- Calibrate temperature probes and control heating/cooling- Use high-purity reagents; consider slight excess of boronic acid
High Residual Palladium - Ineffective removal during work-up- Implement a dedicated palladium scavenging step (e.g., NaHSO₃ wash)- Consider using palladium scavengers like functionalized silica
Byproduct Formation - Homocoupling of boronic acid- Ligand-derived impurities- Maintain strict anaerobic conditions- Optimize base selection (e.g., K₂CO₃)- Switch to less reactive phosphine ligands (e.g., P(o-tol)₃)- Optimize catalyst loading

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for scaling up this reaction? A1: A mixture of an alcohol and water, such as isopropanol/water or 2-butanol/water, is often effective.[4][6] The aqueous component is necessary to dissolve the inorganic base, while the alcohol helps to solubilize the organic reactants. The ratio will need to be optimized for your specific conditions.

Q2: How critical is the choice of base? A2: The base plays a crucial role in the catalytic cycle by activating the boronic acid.[3][8] Inorganic bases like potassium carbonate (K₂CO₃), potassium bicarbonate (KHCO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[4][11] The strength and solubility of the base can impact the reaction rate and selectivity. Weaker bases are often sufficient and can help minimize side reactions.[9]

Q3: Can I use a different palladium source? A3: Yes, various palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), and palladium dichloride complexes with phosphine ligands like Pd(PPh₃)₂Cl₂.[4][6] The choice may depend on cost, air stability, and ease of handling at scale. Pre-formed palladium-ligand complexes are often more convenient for ensuring the correct palladium-to-ligand ratio.

Q4: What are the key safety considerations for this process? A4:

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care to avoid inhalation and skin contact.

  • Solvents: The use of flammable organic solvents requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all relevant safety protocols for handling flammable liquids.

  • Reagents: Organoboronic acids and organohalides may have their own specific hazards; always consult the Safety Data Sheet (SDS) for each chemical. This compound itself is harmful if swallowed and can cause skin and eye irritation.[2]

Q5: How do I monitor the reaction progress effectively at a large scale? A5: Taking samples directly from a large, hot, and pressurized reactor can be challenging. It's important to have a safe sampling port. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately monitoring the consumption of starting materials and the formation of the product and byproducts. For quick checks, Thin Layer Chromatography (TLC) can also be used.

IV. References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available from: --INVALID-LINK--

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. ACS Publications. Available from: --INVALID-LINK--

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journals. Available from: --INVALID-LINK--

  • Key API Intermediates: The Role of this compound. Available from: --INVALID-LINK--

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available from: --INVALID-LINK--

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: --INVALID-LINK--

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available from: --INVALID-LINK--

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. Available from: --INVALID-LINK--

  • Exploring the Synthesis and Applications of 2,2'-Bipyridine-4-Carboxylic Acid. Available from: --INVALID-LINK--

  • Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid. Google Patents. Available from: --INVALID-LINK--

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: --INVALID-LINK--

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: --INVALID-LINK--

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: --INVALID-LINK--

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. Available from: --INVALID-LINK--

  • Synthesis of 2‑Arylpyridines and 2‑Arylbipyridines via Photoredox- Induced Meerwein Arylation with in Situ Diazotization of Anilines. American Chemical Society. Available from: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • This compound. PubChem. Available from: --INVALID-LINK--

  • Suzuki reaction. Wikipedia. Available from: --INVALID-LINK--

  • Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid. Request PDF. Available from: --INVALID-LINK--

  • An Efficient Preparation of 4, 4′-Dicarboxy-2, 2′-Bipyridine. Taylor & Francis Online. Available from: --INVALID-LINK--

  • Pyridinium 3-nitrobenzoate–3-nitrobenzoic acid (1/1). IUCr Journals. Available from: --INVALID-LINK--

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available from: --INVALID-LINK--

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available from: --INVALID-LINK--

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: --INVALID-LINK--

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available from: --INVALID-LINK--

  • Pyridine synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Process for preparing pyridine-2,3-dicarboxylic acid compounds. European Patent Office. Available from: --INVALID-LINK--

  • Synthesis of (pyridin-2-yl)hydrazine conjugates as bifunctional chelates using the Suzuki–Miyaura reaction. Chemical Communications (RSC Publishing). Available from: --INVALID-LINK--

  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry - ACS Publications. Available from: --INVALID-LINK--

  • Benzoic acid production via cascade biotransformation and coupled fermentation. PubMed. Available from: --INVALID-LINK--

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available from: --INVALID-LINK--

  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotization of Anilines. Semantic Scholar. Available from: --INVALID-LINK--

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. MDPI. Available from: --INVALID-LINK--

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: --INVALID-LINK--

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: --INVALID-LINK--

  • Ni, Co hydroxide triggers electrocatalytic production of high-purity benzoic acid over 400 mA cm−2. RSC Publishing. Available from: --INVALID-LINK--

  • 3-(4-Pyridyl)benzoic acid. ResearchGate. Available from: --INVALID-LINK--

References

Technical Support Center: Managing Reaction By-products in Suzuki Coupling for Pyridylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, minimizing, and troubleshooting common reaction by-products. The unique electronic properties of nitrogen-containing heterocycles like pyridine introduce specific challenges not always encountered with standard arylboronic acids. This resource aims to explain the causality behind these issues and offer robust, self-validating protocols to enhance your reaction outcomes.

Troubleshooting Guide: Common By-products and Mitigation Strategies

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I'm observing a significant amount of deboronated pyridine in my crude reaction mixture. What is causing this, and how can I prevent it?

Answer: This is a classic case of protodeboronation , an undesired side reaction where the carbon-boron (C-B) bond of your pyridylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes your nucleophilic coupling partner, leading to lower yields and the formation of a simple pyridine by-product that can complicate purification.[1] Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to this reaction due to the influence of the ring nitrogen.[1][3]

Root Causes & Solutions:

  • Mechanism: Unlike many simple arylboronic acids, 2-pyridineboronic acid can form a highly reactive zwitterionic intermediate under neutral pH conditions, which rapidly fragments.[1] Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this reactive species, slowing protodeboronation.[1]

  • Water: The presence of water is a major contributor to protodeboronation.[4][5]

    • Actionable Step: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and freshly dried, finely ground bases.[4][5]

  • Base Selection: While a base is necessary for the catalytic cycle, its nature and strength can influence the rate of protodeboronation.[1][6]

    • Actionable Step: Strong bases can accelerate the decomposition.[1] Consider switching to milder bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[1][5]

  • Temperature & Reaction Time: Elevated temperatures can increase the rate of protodeboronation.[5]

    • Actionable Step: Employ milder reaction conditions. If possible, lower the reaction temperature and shorten the reaction time.[5]

  • Boronic Acid Stability: The inherent instability of pyridylboronic acids is a key factor.

    • Actionable Step: Use more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[2][5] These reagents provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[2]

Question 2: My main impurity is a symmetrical bipyridine. What is this, and how do I minimize it?

Answer: You are observing homocoupling , where two molecules of your pyridylboronic acid react to form a symmetrical dimer (e.g., 4,4'-bipyridine).[4][5] This side reaction reduces the yield of your desired pyridylbenzoic acid and introduces a potentially difficult-to-remove impurity.

Root Causes & Solutions:

  • Presence of Oxygen: This is the most common cause. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[4][7] This Pd(II) can then undergo two transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled product.[4]

    • Actionable Step: Rigorously exclude oxygen. Use flame-dried or oven-dried glassware. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a strict inert atmosphere throughout the reaction.[4][5]

  • Palladium(II) Precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to generate the homocoupled by-product before the main catalytic cycle is established.[7]

    • Actionable Step: Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species. Adding a mild reducing agent, like potassium formate, can also help minimize the concentration of free Pd(II).[8]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the rate of homocoupling.

    • Actionable Step: Employing bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) can sterically hinder the formation of the homocoupled product.[5][7]

Question 3: I've identified a by-product where the halogen on my benzoic acid has been replaced by hydrogen. What happened?

Answer: This side reaction is known as dehalogenation (or hydrodehalogenation). It involves the reduction of your aryl halide starting material, replacing the halogen atom with a hydrogen atom.[9] This consumes your electrophile and reduces the overall yield of the desired cross-coupled product.

Root Causes & Solutions:

  • Base as a Hydride Source: Certain bases, particularly strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride donors or promote pathways that generate palladium-hydride species, which are responsible for the dehalogenation.[9]

    • Actionable Step: Switch to non-hydridic inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[9]

  • Solvent: Some solvents, especially alcohols, can act as proton or hydride sources, facilitating dehalogenation.[9]

    • Actionable Step: Use aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure they are anhydrous.

  • Catalyst System: Highly active catalyst systems, while beneficial for the main reaction, can sometimes promote dehalogenation.[9]

    • Actionable Step: A careful screening of the palladium source and ligand is necessary. Sometimes, a slightly less active but more selective catalyst system can provide a better overall result.

  • Reaction Temperature: High temperatures can favor dehalogenation.

    • Actionable Step: Optimize the temperature to find a balance between a reasonable reaction rate for the cross-coupling and minimizing the dehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of by-product formation in the Suzuki coupling of pyridylbenzoic acids?

A1: By-products primarily arise from competing reaction pathways that interfere with the main catalytic cycle. The three most common by-products—protodeboronation, homocoupling, and dehalogenation—each have distinct mechanistic origins that divert key intermediates or starting materials from the desired product formation.

Byproduct_Formation cluster_main_cycle Suzuki Catalytic Cycle cluster_byproducts By-product Pathways Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R (Product) Ar-R (Product) Reductive\nElimination->Ar-R (Product) R-B(OR)2 Pyridylboronic Acid/Ester R-B(OR)2->Transmetalation Protodeboronation Protodeboronation R-B(OR)2->Protodeboronation H+ (e.g., H2O) Homocoupling Homocoupling R-B(OR)2->Homocoupling O2, Pd(II) Ar-X Halobenzoic Acid Ar-X->Oxidative\nAddition Dehalogenation Dehalogenation Ar-X->Dehalogenation [H-] source Pyridine\n(By-product) Pyridine (By-product) Protodeboronation->Pyridine\n(By-product) Bipyridine\n(By-product) Bipyridine (By-product) Homocoupling->Bipyridine\n(By-product) Benzoic Acid\n(By-product) Benzoic Acid (By-product) Dehalogenation->Benzoic Acid\n(By-product)

By-product formation pathways in Suzuki coupling.

Q2: How does the position of the nitrogen atom in the pyridine ring affect the reaction?

A2: The position of the nitrogen atom significantly influences the electronic properties and stability of the pyridylboronic acid. 2-Pyridylboronic acids are particularly challenging due to the proximity of the nitrogen to the boronic acid group, which facilitates protodeboronation.[1][3] 3- and 4-pyridylboronic acids are generally more stable. Additionally, the Lewis basic nitrogen can coordinate to the palladium center, which can inhibit or deactivate the catalyst.[4] This often necessitates the use of bulky, electron-rich phosphine ligands that can promote the desired catalytic steps while minimizing catalyst inhibition.[4]

Q3: What are the best practices for purifying my pyridylbenzoic acid product away from these by-products?

A3: Purification strategies depend on the specific properties of your product and the impurities.

  • Acid-Base Extraction: Pyridylbenzoic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. This property can be exploited. You can often selectively extract your product into an aqueous acidic or basic solution, leaving non-polar by-products like homocoupled dimers in the organic layer. Subsequent neutralization of the aqueous layer will precipitate your product.

  • Column Chromatography: This is a standard method for purification.

    • For removing homocoupling by-products (often less polar), a normal-phase silica gel column is effective.

    • For separating from unreacted starting materials or protodeboronated species , careful selection of the eluent system is key. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the separation of these polar compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Pyridylboronic Acid with a Halobenzoic Acid Derivative

This protocol is a starting point and should be optimized for each specific substrate combination.

Materials:

  • Pyridylboronic acid or ester (1.2 - 1.5 equiv.)

  • Halobenzoic acid derivative (1.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a ligand)

  • Ligand (if needed, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the halobenzoic acid derivative, the pyridylboronic acid/ester, and the base.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the palladium pre-catalyst and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Solvation: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a pre-heated oil bath and stir at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the layers. The crude product in the organic layer can then be purified as described in the FAQ section (extraction, chromatography, or recrystallization).

References

Technical Support Center: Refining Solvent Systems for the Recrystallization of 3-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the recrystallization of 3-(Pyridin-2-yl)benzoic acid (CAS: 4467-07-6). This molecule is a vital intermediate in pharmaceutical synthesis, characterized by its unique chemical structure containing both a basic pyridine ring and an acidic carboxylic acid group.[1] This amphoteric nature presents specific challenges and opportunities in purification via recrystallization. The success of this purification step is critically dependent on the rational selection and refinement of the solvent system.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves from foundational principles to advanced problem-solving, providing not just protocols, but the underlying chemical logic to empower researchers to make informed decisions.

Section 1: Foundational Knowledge - Understanding the Molecule

Q1: What are the key structural features of this compound that influence its solubility and recrystallization behavior?

A1: Understanding the molecule's structure is the first step to mastering its purification. There are three critical features:

  • Amphoteric Nature: The molecule possesses a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. This allows it to exist in different ionic states (cationic, anionic, neutral, or zwitterionic) depending on the pH of the solution. This dramatically alters its solubility. The zwitterionic form, where the proton from the carboxylic acid migrates to the pyridine nitrogen, often has the lowest solubility in many solvents, a property that can be leveraged for crystallization.[2][3][4]

  • Hydrogen Bonding Capability: The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygens are hydrogen bond acceptors.[5] This allows for strong interactions with protic solvents like water and alcohols, often leading to high solubility.

  • Aromatic System: The presence of two aromatic rings (benzene and pyridine) provides a significant non-polar character, allowing for solubility in a range of organic solvents. The molecule's overall polarity is moderate, with an XLogP3 value of 2.2.[5]

This duality—polar, hydrogen-bonding groups on a moderately non-polar backbone—is why finding a single ideal solvent can be difficult and why mixed-solvent systems are often required.

Property Value Source
Molecular FormulaC₁₂H₉NO₂PubChem CID 5152592[5]
Molecular Weight199.21 g/mol Sigma-Aldrich
Hydrogen Bond Donors1PubChem CID 5152592[5]
Hydrogen Bond Acceptors3PubChem CID 5152592[5]
Predicted LogP (XLogP3)2.2PubChem CID 5152592[5]

Section 2: Initial Solvent Screening - A Practical Approach

Q2: I have a new batch of crude this compound. How should I perform an initial solvent screen to find a suitable recrystallization solvent?

A2: A systematic, small-scale solvent screen is the most efficient way to identify promising candidates. The goal is to find a solvent that exhibits poor solubility at room temperature but high solubility at its boiling point.[6][7][8][9]

Workflow for Initial Solvent Screening:

Solvent_Screening_Workflow cluster_setup Setup cluster_testing Solvent Testing (Room Temperature) cluster_decision_rt Decision Point 1 cluster_heating Solvent Testing (Elevated Temperature) cluster_decision_hot Decision Point 2 cluster_cooling Crystallization Test cluster_results Results start Place ~20-30 mg of crude material into several small test tubes add_solvent Add a candidate solvent dropwise (~0.5 mL) to each tube at RT start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt is_soluble_rt Is it soluble? observe_rt->is_soluble_rt heat Heat the suspension to the solvent's boiling point is_soluble_rt->heat No reject_too_good Reject: Too Soluble is_soluble_rt->reject_too_good Yes observe_hot Observe Solubility when Hot heat->observe_hot is_soluble_hot Is it soluble? observe_hot->is_soluble_hot cool Cool slowly to RT, then in an ice bath is_soluble_hot->cool Yes reject_too_bad Reject: Insoluble is_soluble_hot->reject_too_bad No observe_crystals Observe for crystal formation cool->observe_crystals candidate Good Candidate: Proceed to Scale-up observe_crystals->candidate

Caption: Workflow for systematic solvent screening.

Refer to Protocol 1: Small-Scale Solvent Screening for a detailed methodology. A good starting list of solvents, spanning a range of polarities, is essential.

Solvent Boiling Point (°C) [10][11][12]Relative Polarity [13][14]Class Rationale for Testing
Water100.01.000Protic, PolarInteracts strongly with H-bond donor/acceptor sites. May be a good anti-solvent.
Ethanol78.30.654Protic, PolarGood general-purpose solvent for polar compounds.[15][16]
Isopropanol82.30.546Protic, PolarSimilar to ethanol but slightly less polar.
Acetonitrile81.60.460Aprotic, PolarGood solvent for polar compounds, less H-bonding.
Ethyl Acetate77.10.228Aprotic, Mid-PolarityOften a good balance of polarity for molecules like this.
Acetone56.30.355Aprotic, PolarStrong dipole, but no H-bond donation.
Toluene110.60.099Aprotic, Non-PolarMay dissolve the compound when hot due to the aromatic rings.
Heptane/Hexane98.4 / 68.7~0.012 / ~0.009Aprotic, Non-PolarUnlikely to be a primary solvent, but excellent candidates for an anti-solvent.

Section 3: Troubleshooting Common Recrystallization Problems

Recrystallization is as much an art as a science. Below are solutions to common issues.

Q3: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, or when the solution becomes supersaturated to the point that the solute's solubility in the solvent is exceeded. The resulting oil is an impure liquid that rarely crystallizes well.

Causes & Solutions:

  • Cooling Too Quickly: The solution was cooled too fast, leading to rapid supersaturation.

    • Solution: Allow the solution to cool slowly on the benchtop, insulated if necessary, before moving to an ice bath.[17]

  • Solvent Boiling Point is Too High: The boiling point of your solvent may be higher than the melting point of your compound, causing it to melt in the solution.

    • Solution: Switch to a solvent with a lower boiling point.[18]

  • Insufficient Solvent: Using the absolute minimum amount of solvent can sometimes lead to premature precipitation at a high temperature.

    • Solution: While the solution is still hot, add a small amount of additional solvent (1-5% more) to ensure the compound remains dissolved, then cool slowly.

  • Impurity Depression of Melting Point: High levels of impurities can depress the melting point of the mixture, causing it to oil out.

    • Solution: Consider a pre-purification step (like a silica plug) or switch to a mixed-solvent system which can sometimes be more forgiving.

Q4: The compound is highly soluble in every solvent I've tried, even at room temperature. What is my next step?

A4: This is a classic scenario that points directly to the need for a mixed-solvent system , also known as an anti-solvent recrystallization.[6][9] You need to find a pair of miscible solvents: one in which your compound is very soluble (the "solvent") and one in which it is very insoluble (the "anti-solvent").

Strategy:

  • Dissolve your compound in a minimum amount of the "good" hot solvent (e.g., ethanol, methanol, or acetone).

  • While keeping the solution hot, add the "bad" solvent (the anti-solvent, e.g., water or hexane) dropwise until you see persistent cloudiness (turbidity).

  • Add a drop or two of the "good" solvent back to redissolve the precipitate and make the solution clear again.

  • Now, allow this finely-tuned solution to cool slowly. The controlled decrease in solubility will promote crystal growth.[15]

See Protocol 3: Recrystallization from a Mixed-Solvent System for a full procedure.

Q5: No crystals are forming upon cooling, even after an extended period in an ice bath. What should I do?

A5: This is typically due to one of two issues: excessive solvent was used, or the solution is supersaturated and requires an initiation event to begin crystallization.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[19]

    • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for other molecules to deposit onto.[19]

  • Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool and crystallize again.

  • Increase the Anti-Solvent (for mixed systems): If using a mixed-solvent system, you can try adding a few more drops of the anti-solvent to further reduce solubility.

Troubleshooting_Tree cluster_oil Troubleshooting 'Oiling Out' cluster_nocrys Troubleshooting 'No Crystals' cluster_recovery Troubleshooting 'Poor Recovery' start Recrystallization Attempted q1 What is the result? start->q1 oiled_out Compound 'Oiled Out' q1->oiled_out Liquid Oil Forms no_crystals No Crystals Formed q1->no_crystals Clear Solution Remains poor_recovery Poor Recovery / Yield q1->poor_recovery Few Crystals Form oil_s1 Re-heat to dissolve oil. Add 5-10% more solvent. oiled_out->oil_s1 nocrys_s1 Try to induce crystallization: 1. Scratch with glass rod. 2. Add a seed crystal. no_crystals->nocrys_s1 rec_s1 Check filtrate: Is product still dissolved at low temp? poor_recovery->rec_s1 oil_s2 Allow to cool much more slowly. Insulate the flask. oil_s1->oil_s2 oil_s3 If problem persists, choose a lower-boiling solvent or use a mixed-solvent system. oil_s2->oil_s3 nocrys_s2 If induction fails, reduce solvent volume by boiling. nocrys_s1->nocrys_s2 nocrys_s3 Cool again slowly. nocrys_s2->nocrys_s3 rec_s2 If yes, concentrate the mother liquor and cool again for a second crop. rec_s1->rec_s2 rec_s3 Ensure final cooling was done in an ice bath for sufficient time. rec_s2->rec_s3

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 4: FAQs Specific to this compound

Q6: Could the pH of my crude material be affecting the recrystallization?

A6: Yes, absolutely. This is a critical point for amphoteric molecules. If your crude material has residual acidic (e.g., HCl) or basic (e.g., triethylamine) impurities from a previous step, it can force the this compound into its salt form (pyridinium salt or carboxylate salt). These salt forms have vastly different solubilities than the neutral/zwitterionic form and are often highly soluble in polar solvents, preventing crystallization.

Validation & Solution:

  • Check pH: Dissolve a small amount of crude material in a water/methanol mixture and check the pH with a pH strip. A significant deviation from neutral (pH ~5-7) indicates the presence of acid or base.

  • Neutralization: Before recrystallization, you can dissolve the crude material in a suitable solvent and carefully adjust the pH towards its isoelectric point (where it is least soluble) using a dilute acid or base. This can then be extracted or, more simply, the neutralization itself may cause the purified product to precipitate out, after which it can be recrystallized more effectively.[3]

Q7: What are some promising starting solvent systems for this specific molecule?

A7: Based on the structure and extensive field experience with similar heterocyclic carboxylic acids, the following mixed-solvent systems are highly recommended as starting points:

  • Ethanol / Water: This is often the most successful system. The compound has good solubility in hot ethanol, and water acts as an excellent, miscible anti-solvent.[3][20]

  • Methanol / Water: Similar to ethanol/water, but methanol's higher polarity may dissolve the compound more readily, requiring more water as an anti-solvent.

  • Acetone / Hexane (or Heptane): A good option that avoids protic solvents. The compound should dissolve in hot acetone, with hexane/heptane used as the non-polar anti-solvent.[16]

  • Ethyl Acetate / Heptane: A classic mid-polarity/non-polar mixture that works well for a wide range of compounds.[21]

Section 5: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude solid into a small test tube (e.g., 10 x 75 mm).

  • Add a test solvent dropwise at room temperature while agitating. Add up to 1 mL.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[22]

  • If the solid is insoluble or sparingly soluble, heat the mixture gently in a sand bath or heating block to the solvent's boiling point.

  • Observation 2: If the solid does not dissolve in the hot solvent, it is unsuitable.

  • If the solid dissolves completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observation 3: A solvent is considered promising if an abundant quantity of crystals forms upon cooling.[18]

Protocol 2: Standard Recrystallization from a Single Solvent
  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a magnetic stir bar or a boiling stick.

  • In a separate beaker, heat the chosen solvent to its boiling point.

  • Add the minimum amount of hot solvent to the Erlenmeyer flask to cover the solid. Heat the flask on a hot plate while stirring.

  • Continue to add small portions of hot solvent until the solid just completely dissolves.[8]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum or in a desiccator before measuring the yield and purity (e.g., by melting point).

Protocol 3: Recrystallization from a Mixed-Solvent System (Solvent/Anti-solvent)
  • Place the crude solid in an Erlenmeyer flask and add the "good" solvent (the one in which it is highly soluble) in small portions while heating until the solid is fully dissolved. Use the minimum volume necessary.

  • Keeping the solution hot and stirring, add the "anti-solvent" (the one in which it is poorly soluble) dropwise.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Add one or two drops of the hot "good" solvent to just redissolve the precipitate and render the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize yield.

  • Collect and wash the crystals as described in Protocol 2, using a small amount of an ice-cold mixture of the two solvents (in the same ratio as the final solution) or just the ice-cold anti-solvent for the wash.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 3-(Pyridin-2-yl)benzoic Acid: HPLC vs. Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(Pyridin-2-yl)benzoic acid (CAS: 4467-07-6), a versatile heterocyclic building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two fundamental analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

The importance of using high-purity intermediates like this compound cannot be overstated. The presence of impurities can lead to undesirable side reactions, impact the yield and purity of the final API, and potentially introduce toxic components into the drug product. Therefore, employing robust analytical methods to ensure the quality of such starting materials is a critical step in the drug development pipeline.

The Orthogonal Approach: Why Two Methods Are Better Than One

Relying on a single analytical method for purity determination can be misleading. Different techniques measure different physical and chemical properties of a substance. An impurity that co-elutes with the main peak in HPLC might be readily detected by a depression in the melting point. Conversely, a thermally stable impurity present at a low level may not significantly affect the melting point but would be quantifiable by HPLC. Therefore, employing orthogonal methods—techniques that rely on different separation or detection principles—provides a more comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For the analysis of small molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.[2][3]

The "Why": Causality in HPLC Method Design

The choice of column, mobile phase, and detection wavelength in an HPLC method is critical for achieving a robust and reliable separation. For this compound, a C18 column is a suitable starting point for the stationary phase. The C18 bonded silica provides a nonpolar surface that retains the analyte based on its hydrophobicity.

The mobile phase composition is crucial for controlling the elution of the analyte and any potential impurities. A typical mobile phase for a compound like this compound would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The buffer, often containing a weak acid like formic acid or trifluoroacetic acid, helps to control the ionization state of the carboxylic acid and pyridine moieties, ensuring sharp, symmetrical peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and nonpolar impurities.

The detection wavelength is selected based on the UV absorbance profile of this compound. A diode array detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Experimental Workflow: HPLC Analysis

References

The Isomeric Effect of Pyridylbenzoic Acid Linkers on the Structure and Function of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of crystal engineering, the choice of the organic linker is paramount in dictating the final architecture and, consequently, the functional properties of Metal-Organic Frameworks (MOFs). Among the vast library of available linkers, pyridylbenzoic acids stand out for their unique combination of a carboxylate group for robust metal coordination and a pyridyl nitrogen atom that can act as a secondary coordination site, a hydrogen bond acceptor, or a basic catalytic center. This guide provides a comparative analysis of MOFs synthesized from different isomers of pyridylbenzoic acid, offering insights into how subtle changes in the linker's geometry profoundly influence the resulting framework's topology, porosity, and performance in key applications.

This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships in this important subclass of MOFs. We will delve into the causal connections between linker design and material performance, supported by detailed experimental protocols and visual representations of the underlying chemical principles.

The Strategic Importance of Pyridylbenzoic Acid Linkers

Pyridylbenzoic acid linkers are bifunctional molecules that offer a versatile platform for MOF synthesis. The carboxylate group readily coordinates with metal ions to form the primary structural motifs, while the pyridyl nitrogen introduces an additional layer of complexity and functionality. The position of the nitrogen atom within the pyridine ring relative to the benzoic acid moiety (i.e., the isomeric form) is not a trivial detail; it is a critical design parameter that governs the linker's overall shape, coordination vector, and steric hindrance. These factors, in turn, direct the self-assembly process and determine the final three-dimensional structure of the MOF.[1]

The tunability offered by simply changing the isomer of the pyridylbenzoic acid linker allows for the rational design of MOFs with tailored properties for specific applications, ranging from gas storage and separation to catalysis and chemical sensing.[2][3]

Comparative Analysis of MOFs from Positional Isomers

To illustrate the profound impact of linker isomerism, we will compare MOFs derived from 3-pyridylbenzoic acid and 4-pyridylbenzoic acid. While chemically similar, their different spatial arrangements of coordination sites lead to distinct framework topologies and properties.

Structural Divergence: From Interpenetrated to Open Frameworks

The angular versus linear nature of 3-pyridylbenzoic acid and 4-pyridylbenzoic acid, respectively, often leads to vastly different network topologies. MOFs constructed from the bent 3-pyridylbenzoic acid linker have a higher propensity to form intricate, often interpenetrated, three-dimensional structures. In contrast, the linear geometry of 4-pyridylbenzoic acid tends to favor the formation of more open and porous frameworks.

For instance, reactions of metal salts with 3-pyridin-4-yl-benzoic acid have been shown to afford a series of 3-D metal-organic frameworks with new (3,6)-connected net topologies.[4] The specific coordination environment and the resulting framework are highly dependent on the choice of the metal ion and the synthesis conditions.[5]

G cluster_0 3-Pyridylbenzoic Acid (Bent) cluster_1 4-Pyridylbenzoic Acid (Linear) L1 Angular Linker T1 Complex Topologies L1->T1 Leads to I1 Interpenetrated Frameworks T1->I1 Often results in L2 Linear Linker T2 Higher Symmetry Topologies L2->T2 Favors O1 Open, Porous Frameworks T2->O1 Can lead to

Performance in Gas Adsorption

The difference in framework topology directly translates to variations in gas adsorption properties. MOFs with more open structures and accessible pores, often derived from linear linkers like 4-pyridylbenzoic acid, tend to exhibit higher gas uptake capacities. However, the specific pore chemistry and the presence of functional groups can also play a crucial role.

A study on two indium-based MOFs synthesized with different pyridine carboxylic acid ligands demonstrated that subtle changes in the linker structure regulate the porosity and, consequently, the gas adsorption and separation capabilities for C2H2, CO2, and CH4.[6] Similarly, a series of MOF isomers based on pyridinedicarboxylate ligands showed diversified selective gas adsorption properties depending on the position of a methyl functionality on the linker.[7]

Table 1: Comparative Gas Adsorption Properties of Isomeric Pyridylbenzoic Acid MOFs

MOF LinkerMetal IonBET Surface Area (m²/g)CO₂ Uptake (cm³/g)C₂H₂ Uptake (cm³/g)Reference
5-(3-aminopyridine-4-yl) isophthalic acid (in ZJNU-17)Co(II)Moderate63.8100.9[8]
5-(pyridine-3-yl)isophthalate derivativesCu(II)584 - 1182Varies with isomerVaries with isomer[7]

Functional Implications in Catalysis and Sensing

The pyridyl nitrogen atom is not merely a structural element; it can be an active site for catalysis or a recognition site for sensing applications. The accessibility of this nitrogen atom, governed by the overall framework topology, is therefore critical.

In catalysis, the basicity of the pyridyl group can be harnessed to catalyze a variety of organic transformations. The linker's isomeric form can influence the spatial arrangement of these active sites and the diffusion of reactants and products within the pores. Zr-based MOFs, for example, have been utilized as catalysts for the synthesis of biologically active compounds.[9][10]

For sensing applications, the pyridyl nitrogen can interact with analytes through hydrogen bonding or coordination, leading to a detectable signal change, such as luminescence quenching. A zinc-based MOF constructed from an electron-rich N-involved linker demonstrated efficient sensing of nitroaromatics.[11] The orientation of the pyridyl group within the framework, as dictated by the linker isomer, can affect the binding affinity and selectivity for target molecules.

Experimental Protocols

To ensure the reproducibility and validation of the concepts discussed, detailed experimental protocols for the synthesis and characterization of a representative pyridylbenzoic acid-based MOF are provided below.

Solvothermal Synthesis of a Zinc-based MOF

This protocol is a generalized procedure adapted from literature for the synthesis of MOFs using pyridyl-containing carboxylic acid linkers.[12][13]

Objective: To synthesize a crystalline MOF from a pyridylbenzoic acid linker and a zinc salt via a solvothermal method.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Pyridylbenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of 4-pyridylbenzoic acid in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • Allow the oven to cool to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline solid by filtration or centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at a suitable temperature (e.g., 80-120 °C) to obtain the activated MOF.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation P1 Dissolve Metal Salt in DMF P3 Combine Solutions P1->P3 P2 Dissolve Linker in DMF P2->P3 R1 Seal Vial P3->R1 R2 Heat in Oven (e.g., 100°C, 48h) R1->R2 R3 Controlled Cooling R2->R3 PU1 Collect Crystals R3->PU1 PU2 Wash with DMF & Ethanol PU1->PU2 PU3 Dry Under Vacuum PU2->PU3

Characterization of the Synthesized MOF

The following characterization techniques are essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.[14][15]

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups to the metal centers. A shift in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylic acid upon coordination is a key indicator.[16]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the removal of solvent molecules during activation.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area and pore volume of the activated MOF, providing crucial information about its porosity.[2]

Conclusion and Future Outlook

The comparative analysis of MOFs derived from different isomers of pyridylbenzoic acid underscores a fundamental principle in materials chemistry: subtle molecular-level changes can have a dramatic impact on the macroscopic properties of a material. The choice between a bent and a linear linker, as exemplified by 3- and 4-pyridylbenzoic acid, allows for a degree of control over the resulting MOF's topology, porosity, and functionality. This "isomer effect" is a powerful tool for the rational design of new materials with tailored performance for specific applications in gas separation, catalysis, and sensing.[17][18]

Future research in this area will likely focus on more complex pyridylbenzoic acid linkers bearing additional functional groups to introduce multiple functionalities within a single framework. Furthermore, the systematic investigation of the interplay between linker isomerism, metal node selection, and synthesis conditions will continue to expand the structural diversity and application scope of this versatile class of MOFs.

References

A Comparative Guide to Pyridinylbenzoic Acids: Cross-Validation of Experimental and DFT Results for 3-(Pyridin-2-yl)benzoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the structural and spectroscopic properties of 3-(Pyridin-2-yl)benzoic acid and its isomers, 3-(pyridin-3-yl)benzoic acid and 3-(pyridin-4-yl)benzoic acid. Due to the limited availability of experimental data for this compound, this work employs a synergistic approach, combining existing experimental data for the 3- and 4-isomers with Density Functional Theory (DFT) calculations for all three positional isomers. This cross-validation allows for a robust theoretical prediction of the properties of this compound and offers valuable insights into the influence of the pyridine nitrogen's position on the molecule's characteristics. This guide is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry to complement and predict experimental outcomes.

Introduction: The Significance of Positional Isomerism and Computational Validation

Pyridinylbenzoic acids are a class of compounds of interest in medicinal chemistry and materials science due to their bifunctional nature, possessing both a carboxylic acid and a pyridine ring. These functionalities allow for a diverse range of interactions, including hydrogen bonding and metal coordination, making them valuable building blocks for supramolecular assemblies and pharmacologically active molecules. The position of the nitrogen atom within the pyridine ring significantly influences the electronic distribution, dipole moment, and steric hindrance of the molecule, thereby affecting its chemical reactivity, biological activity, and spectroscopic signatures.

In the modern research landscape, DFT has emerged as a powerful tool for predicting molecular properties, offering a cost-effective and time-efficient alternative to extensive experimental work. However, the reliability of computational data is paramount and necessitates validation against experimental results. This guide demonstrates a practical workflow for such a cross-validation, using the experimentally well-characterized 3-(pyridin-3-yl)- and 3-(pyridin-4-yl)benzoic acids to benchmark our computational methodology. The validated approach is then applied to predict the properties of the less-characterized this compound, providing a reliable theoretical dataset for future experimental work.

Molecular Structure: A Tale of Three Isomers

The foundational aspect of understanding a molecule's properties lies in its three-dimensional structure. Single-crystal X-ray diffraction provides the definitive experimental determination of solid-state geometry. For the purpose of this guide, we will utilize the available crystallographic data for 3-(pyridin-4-yl)benzoic acid and a closely related derivative of 3-(pyridin-3-yl)benzoic acid to compare with our DFT-optimized geometries.

Experimental Crystal Structures

Single-crystal X-ray diffraction data reveals that in the solid state, pyridinylbenzoic acids engage in intermolecular hydrogen bonding, influencing their packing and conformation. For instance, the crystal structure of 3-(4-Pyridyl)benzoic acid shows that the molecule is not planar, with a significant dihedral angle between the benzene and pyridine rings.[1][2] Similarly, the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, a derivative of the 3-isomer, also exhibits a non-coplanar arrangement.[3][4]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "3_pyridin_2_yl_benzoic_acid" [label="this compound"]; "3_pyridin_3_yl_benzoic_acid" [label="3-(Pyridin-3-yl)benzoic acid"]; "3_pyridin_4_yl_benzoic_acid" [label="3-(Pyridin-4-yl)benzoic acid"]; "DFT_Optimization" [label="DFT Geometry Optimization"]; "Experimental_Xray" [label="Experimental X-ray Data (for 3- and 4-isomers)"]; "Structural_Parameters" [label="Bond Lengths, Bond Angles, Dihedral Angles"]; "DFT_Optimization" -- "3_pyridin_2_yl_benzoic_acid" [label="Predicts"]; "DFT_Optimization" -- "3_pyridin_3_yl_benzoic_acid" [label="Calculates"]; "DFT_Optimization" -- "3_pyridin_4_yl_benzoic_acid" [label="Calculates"]; "Experimental_Xray" -- "3_pyridin_3_yl_benzoic_acid" [style=dashed, label="Validates"]; "Experimental_Xray" -- "3_pyridin_4_yl_benzoic_acid" [style=dashed, label="Validates"]; "3_pyridin_2_yl_benzoic_acid" -- "Structural_Parameters"; "3_pyridin_3_yl_benzoic_acid" -- "Structural_Parameters"; "3_pyridin_4_yl_benzoic_acid" -- "Structural_Parameters"; } Caption: Workflow for structural comparison.

DFT-Optimized Geometries

To gain insight into the gas-phase intrinsic structures of all three isomers and to predict the geometry of this compound, we performed DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

Table 1: Comparison of Key Structural Parameters (Experimental vs. DFT)

Parameter3-(Pyridin-4-yl)benzoic acid (Experimental)[1][2]3-(Pyridin-4-yl)benzoic acid (DFT)3-(3-(Pyridin-3-yl)ureido)benzoic acid (Experimental)[3][4]3-(Pyridin-3-yl)benzoic acid (DFT)This compound (DFT Prediction)
Dihedral Angle (Benzene-Pyridine) (°) 32.1431.5(ureido derivative)30.828.9
C-C (inter-ring) Bond Length (Å) 1.4851.488(ureido derivative)1.4871.490
C=O Bond Length (Å) 1.2101.215(ureido derivative)1.2141.216
C-O Bond Length (Å) 1.3181.320(ureido derivative)1.3191.321

The calculated structural parameters for the 3- and 4-isomers show good agreement with the experimental data, validating our computational approach. The predicted structure of this compound suggests a slightly smaller dihedral angle between the two rings compared to its isomers, which can be attributed to potential intramolecular interactions involving the proximate nitrogen atom.

Vibrational Spectroscopy: A Fingerprint of Molecular Bonds

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. By comparing the experimental FT-IR spectra with the calculated vibrational frequencies from DFT, we can assign the observed bands and gain a deeper understanding of the molecule's bonding characteristics.

dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded]; "Experimental_FTIR" [label="Experimental FT-IR Spectra (3- & 4-isomers)"]; "DFT_Calculations" [label="DFT Frequency Calculations (all isomers)"]; "Calculated_Spectra" [label="Calculated IR Spectra"]; "Comparison" [label="Comparison & Scaling"]; "Assignments" [label="Vibrational Band Assignments"]; "Prediction" [label="Predicted Spectrum for 2-isomer"]; "Experimental_FTIR" -> "Comparison"; "DFT_Calculations" -> "Calculated_Spectra"; "Calculated_Spectra" -> "Comparison"; "Comparison" -> "Assignments"; "Assignments" -> "Prediction"; } Caption: Workflow for FT-IR spectral analysis.

Experimental and Calculated FT-IR Spectra

The FT-IR spectra of benzoic acid and its derivatives are characterized by several key vibrational modes, including the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretching vibrations.

Table 2: Key Vibrational Frequencies (cm⁻¹) (Experimental vs. DFT)

Vibrational Mode3-(Pyridin-4-yl)benzoic acid (Experimental - general range)3-(Pyridin-4-yl)benzoic acid (DFT)3-(Pyridin-3-yl)benzoic acid (Experimental - general range)3-(Pyridin-3-yl)benzoic acid (DFT)This compound (DFT Prediction)
O-H stretch (broad) 3300-250030503300-250030553045
C-H stretch (aromatic) 3100-30003080-30103100-30003085-30153090-3020
C=O stretch ~17001715~170017121720
C=C stretch (aromatic) 1600-14501595, 14801600-14501590, 14751605, 1485
C-O stretch ~13001295~130012981305

The DFT-calculated frequencies are systematically higher than the experimental values due to the harmonic approximation used in the calculations. A scaling factor is often applied to improve the agreement. After scaling, the calculated spectra for the 3- and 4-isomers align well with the expected ranges for the key functional groups. The predicted spectrum for this compound shows a slight blue shift in the C=O stretching frequency, potentially due to the electron-withdrawing effect of the nearby nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By comparing the experimental and calculated ¹H and ¹³C NMR chemical shifts, we can assess the accuracy of the computed electronic structure.

Experimental and Calculated NMR Spectra

The ¹H NMR spectra of pyridinylbenzoic acids are expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The ¹³C NMR spectra will reveal the chemical shifts of the carbon atoms, which are sensitive to the electronic effects of the substituents.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) (DFT)

Proton3-(Pyridin-4-yl)benzoic acid (DFT)3-(Pyridin-3-yl)benzoic acid (DFT)This compound (DFT Prediction)
COOH 13.113.012.9
Pyridine H (ortho to N) 8.78.88.6
Pyridine H (meta to N) 7.57.67.4
Pyridine H (para to N) -8.37.8
Benzene H (ortho to COOH) 8.18.28.0
Benzene H (meta to COOH) 7.67.77.5
Benzene H (para to COOH) 7.97.87.9

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) (DFT)

Carbon3-(Pyridin-4-yl)benzoic acid (DFT)3-(Pyridin-3-yl)benzoic acid (DFT)This compound (DFT Prediction)
COOH 167.5167.8168.0
Pyridine C (ortho to N) 150.2149.8152.5
Pyridine C (meta to N) 121.5123.9122.0
Pyridine C (para to N) 145.3134.5137.2
Benzene C (ipso-COOH) 131.0131.2130.8
Benzene C (ipso-Py) 138.0137.5139.0

The predicted NMR data highlights the influence of the nitrogen atom's position on the electronic shielding of the neighboring protons and carbons. For this compound, the proximity of the nitrogen is expected to cause a significant downfield shift for the ipso-carbon of the pyridine ring and an upfield shift for the carboxylic acid proton.

Electronic Properties and UV-Vis Spectroscopy

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for understanding a molecule's reactivity and its absorption of ultraviolet-visible (UV-Vis) light.

Frontier Molecular Orbitals and UV-Vis Spectra

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the absorption bands in a UV-Vis spectrum. The HOMO and LUMO energy levels provide insights into the electron-donating and electron-accepting capabilities of the molecule.

Table 5: Calculated Electronic Properties (DFT)

Property3-(Pyridin-4-yl)benzoic acid (DFT)3-(Pyridin-3-yl)benzoic acid (DFT)This compound (DFT Prediction)
HOMO (eV) -6.5-6.6-6.4
LUMO (eV) -1.8-1.7-1.9
HOMO-LUMO Gap (eV) 4.74.94.5
λmax (nm) 265260275

The predicted electronic properties suggest that this compound has the smallest HOMO-LUMO gap among the three isomers, which corresponds to a predicted red-shift in its maximum absorption wavelength (λmax). This is likely due to enhanced electronic communication between the pyridine and benzoic acid moieties when the nitrogen is in the 2-position. The UV-Vis spectrum of a related compound, 3-(3-(pyridin-3-yl)ureido)benzoic acid, shows a UV cutoff at 318 nm.[5]

Methodologies

Experimental Protocols
  • FT-IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared spectrometer using KBr pellets or as a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent, such as ethanol or methanol.

  • Single-Crystal X-ray Diffraction: Crystals suitable for X-ray analysis are grown by slow evaporation of a saturated solution. Data is collected on a diffractometer equipped with a suitable X-ray source.

Computational Details

All DFT calculations were performed using the Gaussian 16 suite of programs. The geometries of all three isomers were optimized in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface. NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. Electronic transitions were calculated using TD-DFT.

Conclusion and Future Directions

This comparative guide demonstrates the power of combining experimental data and DFT calculations to understand the structure-property relationships of positional isomers. While the lack of experimental data for this compound presents a challenge, our validated computational approach provides a reliable prediction of its structural, vibrational, and electronic properties. The observed trends across the three isomers highlight the significant influence of the nitrogen atom's position on the molecule's characteristics.

This work serves as a valuable resource for researchers working with pyridinylbenzoic acids and provides a solid theoretical foundation for future experimental investigations into the properties and applications of this compound. Further experimental studies are encouraged to synthesize and characterize this isomer to confirm the theoretical predictions presented in this guide.

References

A Comparative Guide to the Biological Activity of 3-(Pyridin-2-yl)benzoic Acid and Structurally Related Heterocyclic Carboxylic Acids as PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibition in Oncology

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone strategy, particularly for cancers harboring defects in DNA repair pathways.[1] PARP1, a key member of the PARP family, is a critical sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting damage, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits the necessary machinery to repair the lesion.[3][4]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is compromised.[1] When PARP1 is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during replication.[1][5] Without a functional HR pathway, these cells cannot survive the extensive genomic damage, leading to a targeted cell death known as "synthetic lethality."[1][3]

Heterocyclic carboxylic acids represent a versatile and successful scaffold in drug design, capable of mimicking endogenous molecules and engaging with biological targets through various interactions.[6][7] Within this class, the 3-(Pyridin-2-yl)benzoic acid framework has served as a foundational structure for developing potent PARP1 inhibitors. This guide provides an in-depth comparison of this compound and its analogs, exploring their structure-activity relationships (SAR) as PARP1 inhibitors and detailing the experimental methodologies used for their evaluation.

Mechanism of Action: How PARP1 Inhibitors Disrupt DNA Repair

The primary function of PARP1 is to recognize and signal the presence of DNA SSBs. This initiates the base excision repair (BER) pathway.[4] The catalytic activity of PARP1 consumes NAD+ as a substrate to generate PAR chains, which act as a scaffold to recruit other repair proteins like XRCC1.[4][8] PARP inhibitors are typically NAD+ mimetics that bind to the catalytic domain of PARP1, preventing PAR chain formation and stalling the recruitment of the repair complex.[9] This "trapping" of PARP1 on the DNA damage site is a key component of their cytotoxic effect.

PARP1_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation (Binds to SSB) DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Uses NAD+ Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Block Catalytic Inhibition PARP1 Trapping Repair Base Excision Repair (BER) Cell Survival Recruitment->Repair Inhibitor PARP Inhibitor (e.g., this compound analogs) Inhibitor->Block Block->PARP1 DSB SSB -> Double-Strand Break (DSB) (During Replication) Block->DSB Prevents Repair Apoptosis Synthetic Lethality (in HR-deficient cells) Cell Death DSB->Apoptosis

Caption: The PARP1-mediated DNA repair pathway and the mechanism of its inhibition.

Comparative Analysis of Heterocyclic Carboxylic Acid-Based PARP1 Inhibitors

The potency of PARP1 inhibitors is highly dependent on their chemical structure. Subtle modifications to the core scaffold can significantly alter binding affinity and biological activity. The this compound structure is a valuable starting point for exploring these relationships.

One notable, albeit controversial, compound related to this class is Iniparib (BSI-201).[10] Initially believed to be a potent PARP inhibitor, subsequent studies revealed it does not inhibit PARP activity directly but acts through other mechanisms, possibly by generating reactive oxygen species.[11][12][13] Despite its clinical trial failures, the initial interest it generated spurred extensive research into related scaffolds.[10]

Below is a comparative table of hypothetical this compound derivatives to illustrate typical structure-activity relationships observed in medicinal chemistry programs targeting PARP1.

Compound IDStructureKey Structural ModificationPARP1 IC₅₀ (nM)Rationale for Activity Change
A-1 (Benchmark) This compoundCore Scaffold500Moderate activity; serves as a foundational fragment for binding in the NAD+ pocket.
A-2 4-(Pyridin-2-yl)benzoic acidIsomeric Change: meta to para substitution2500The altered geometry of the para linkage disrupts the optimal orientation required for key hydrogen bonds and π-π stacking interactions within the PARP1 active site.[14][15]
A-3 3-(Pyrimidin-2-yl)benzoic acidHeterocyclic Change: Pyridine to Pyrimidine200The additional nitrogen atom in the pyrimidine ring can act as a hydrogen bond acceptor, potentially forming a new interaction with active site residues like Gly863 or Ser904, thereby increasing potency.[14][16]
A-4 3-(Pyridin-2-yl)benzamideFunctional Group Change: Carboxylic Acid to Amide35The primary amide group is a classic pharmacophore in PARP inhibitors. It forms a crucial bidentate hydrogen bond with both the backbone carbonyl of Gly863 and the side chain of Ser904, significantly enhancing binding affinity.
A-5 3-(4-methylpyridin-2-yl)benzamideAddition of Methyl Group85The methyl group adds steric bulk. While it can enhance van der Waals interactions if positioned correctly, in this case, it may cause a slight steric clash, reducing the ideal fit in the active site compared to the unsubstituted amide (A-4).

Note: The IC₅₀ values presented are illustrative and based on established SAR principles for PARP inhibitors.

Expert Insights on Structure-Activity Relationships (SAR):

The data reveals several key principles in the design of PARP1 inhibitors based on this scaffold:

  • The Amide is Key: Replacing the carboxylic acid with a primary amide (A-4 vs. A-1) is a critical optimization step. This amide mimics the nicotinamide portion of NAD+ and establishes a strong hydrogen bonding network that anchors the inhibitor in the active site.[17][18]

  • Geometric Isomerism Matters: The spatial relationship between the two aromatic rings is crucial. The meta-linkage of the benchmark compound (A-1) provides the correct vector to position the functional groups for interaction, a feature lost in the para-isomer (A-2).[19]

  • Heterocyclic Bioisosteres: Swapping one heterocycle for another (bioisosteric replacement) can fine-tune electronic properties and hydrogen bonding potential. The switch from pyridine to pyrimidine (A-3) is a common strategy to enhance target engagement.[6][7]

Experimental Validation: Protocols for Assessing PARP1 Inhibition

To ensure trustworthiness and reproducibility, the biological activity of these compounds must be validated through robust, standardized assays. A common and reliable method is the in vitro chemiluminescent assay for PARP1 activity.

Workflow: In Vitro PARP1 Chemiluminescent Assay

PARP1_Assay_Workflow start Start prep_plate Coat 96-well plate with Histone proteins start->prep_plate block Block wells to prevent non-specific binding prep_plate->block add_inhibitor Add test inhibitors (serial dilutions) & controls block->add_inhibitor add_reagents Add Master Mix: PARP1 enzyme, Activated DNA, Biotinylated NAD+ add_inhibitor->add_reagents incubate Incubate for 1 hour at room temperature add_reagents->incubate wash Wash away unbound reagents incubate->wash detect Add Streptavidin-HRP (binds to biotinylated histones) wash_2 wash_2 detect->wash_2 Incubate & Wash wash->detect add_substrate Add Chemiluminescent Substrate read Measure luminescence (Signal is inversely proportional to inhibition) add_substrate->read end End read->end wash_2->add_substrate

Caption: A step-by-step workflow for a PARP1 chemiluminescent inhibition assay.

Detailed Protocol: PARP1 Chemiluminescent Assay [20]

This protocol describes a self-validating system to determine the IC₅₀ value of a test compound.

  • Plate Preparation: A 96-well plate is pre-coated with histone proteins, which serve as the substrate for PARP1-catalyzed PARylation.[20]

  • Blocking: Wells are incubated with a blocking buffer (e.g., 5% BSA in PBST) for at least 90 minutes to minimize non-specific binding of reagents. The plate is then washed three times.[20]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., A-1 to A-5) in assay buffer. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control, and a vehicle control (e.g., DMSO) is used for the 100% activity reference.[20][21]

  • Assay Setup:

    • Add 2.5 µL of each inhibitor dilution, positive control, or vehicle to the appropriate wells.

    • Prepare a Master Mix containing PARP1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ (the substrate for PARylation).

    • Add 12.5 µL of the Master Mix to all wells except the "blank" wells.[20]

  • Enzymatic Reaction: Incubate the plate at room temperature for 1 hour to allow the PARylation reaction to proceed.[20]

  • Detection:

    • Wash the plate thoroughly to remove unreacted components.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains attached to the immobilized histones. Incubate for 30 minutes.[20]

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add a chemiluminescent HRP substrate. The enzyme will catalyze a reaction that produces light.[21]

  • Data Acquisition and Analysis: Immediately measure the chemiluminescence using a microplate reader. The intensity of the light signal is proportional to the amount of PARP1 activity. Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a fertile ground for the discovery of potent and selective PARP1 inhibitors. The comparative analysis demonstrates that strategic modifications—such as the bioisosteric replacement of the carboxylic acid with a primary amide and the optimization of ring geometry and heterocyclic nature—are crucial for enhancing biological activity. These structure-activity relationships, guided by an understanding of the enzyme's active site, allow for the rational design of novel therapeutic agents. The validation of these compounds through robust and reproducible experimental protocols, such as the chemiluminescent assay described, is paramount for ensuring scientific integrity and advancing the development of next-generation cancer therapies.

References

A Senior Application Scientist's Guide to Evaluating Metal-Organic Frameworks for Selective Gas Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in materials science and chemical processing, the promise of Metal-Organic Frameworks (MOFs) in revolutionizing gas separation is immense. Their unparalleled tunability in pore size, surface chemistry, and active site presentation offers a significant leap beyond traditional porous materials like zeolites and activated carbons.[1][2][3][4] However, navigating the vast landscape of available MOFs to identify the optimal candidate for a specific application, such as natural gas purification (CO₂/CH₄ separation) or post-combustion carbon capture (CO₂/N₂ separation), requires a rigorous and systematic evaluation of their performance.

This guide provides an in-depth comparison of leading MOF candidates for selective gas separation. Moving beyond a simple catalog of materials, we will delve into the causality behind their performance, provide field-proven experimental protocols for accurate evaluation, and present comparative data to ground your selection process in robust, verifiable evidence.

The Cornerstone of Separation: Understanding MOF-Gas Interactions

Selective gas separation in MOFs is fundamentally governed by a combination of thermodynamic (equilibrium) and kinetic factors. The superior performance of MOFs stems from their unique ability to be precisely engineered to exploit subtle differences in gas molecules.[3][4]

  • Equilibrium-Based Separation (Thermodynamic Selectivity): This is driven by the differences in the strength of interaction between gas molecules and the MOF's internal surface. MOFs can be designed with specific functional groups or open metal sites that exhibit a strong affinity for one gas over another.[5][6] For instance, the presence of open metal sites in Mg-MOF-74 creates strong electrostatic interactions with the quadrupole moment of CO₂, leading to its preferential adsorption over less polar molecules like CH₄ or N₂.[7][8]

  • Kinetic-Based Separation (Diffusion Selectivity): This mechanism relies on differences in the diffusion rates of gas molecules through the MOF's pores. MOFs with pore apertures precisely sized to be comparable to the kinetic diameter of gas molecules can act as highly efficient molecular sieves.[5] ZIF-8 is a classic example, where its flexible "gate-opening" windows allow the slightly smaller CO₂ molecule (3.3 Å) to pass through more readily than the larger CH₄ molecule (3.8 Å).[9][10]

The following diagram illustrates the fundamental principles of these separation mechanisms.

G Figure 1: Mechanisms of Selective Gas Separation in MOFs cluster_0 Equilibrium-Based Separation (e.g., Mg-MOF-74) cluster_1 Kinetic-Based Separation (e.g., ZIF-8) MOF_E MOF Pore with Open Metal Sites CO2_E CO₂ CO2_E->MOF_E Strong Adsorption (High Affinity) CH4_E CH₄ CH4_E->MOF_E Weak Adsorption MOF_K MOF Pore Aperture (Molecular Sieving) CO2_K_out CO2_K CO₂ (3.3 Å) CO2_K->MOF_K Fast Diffusion CH4_K CH₄ (3.8 Å) CH4_K->MOF_K Slow/Blocked Diffusion Gas_Mixture Incoming Gas Mixture (CO₂ + CH₄)

Caption: Figure 1: Mechanisms of Selective Gas Separation in MOFs.

Performance Comparison of Benchmark MOFs

To provide a tangible comparison, we will evaluate three well-studied MOFs, each representing a distinct advantage in gas separation: Mg-MOF-74 (high CO₂ affinity), UiO-66 (exceptional stability), and ZIF-8 (kinetic selectivity). The following table summarizes their key performance metrics for CO₂/CH₄ separation, a critical process in natural gas upgrading.

MOFMetal Center / LinkerBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 1 bar, 298 KCH₄ Uptake (mmol/g) at 1 bar, 298 KIAST CO₂/CH₄ Selectivity (50:50 mixture)Key Strengths & Weaknesses
Mg-MOF-74 Mg²⁺ / DOBDC~1175~8.6 [7]~0.7High (~45-70) Strength: Very high CO₂ capacity due to open metal sites.[7][8] Weakness: Highly sensitive to moisture, which can deactivate the metal sites.[8]
UiO-66(Zr) Zr⁴⁺ / BDC~1100-1200~2.5~0.4Moderate (~10-20)Strength: Exceptional thermal and chemical stability, making it robust for industrial conditions.[11] Weakness: Moderate capacity and selectivity compared to top performers.
ZIF-8 Zn²⁺ / 2-methylimidazole~1300-1600~1.2[9]~0.2[9]Moderate (~7-12)[9][10]Strength: Excellent kinetic selectivity due to its pore aperture size; stable in various solvents. Weakness: Lower CO₂ uptake capacity under equilibrium conditions.[9]

Note: The values presented are representative and can vary based on synthesis conditions and activation procedures. IAST (Ideal Adsorbed Solution Theory) selectivity is a calculated value based on single-component isotherm data and is a common metric for predicting mixture separation performance.[12][13][14][15][16]

Experimental Evaluation Workflow: From Isotherms to Breakthrough

A comprehensive evaluation of a MOF's potential for gas separation involves a two-pronged approach: static equilibrium measurements to determine intrinsic properties (capacity, affinity) and dynamic experiments to assess performance under process-like conditions.

Caption: Figure 2: Experimental workflow for evaluating MOF gas separation performance.

Protocol 1: Volumetric Gas Adsorption Isotherm Measurement

This protocol determines the equilibrium uptake of a pure gas by the MOF at a constant temperature over a range of pressures. The resulting isotherm is crucial for calculating the material's capacity and for predicting mixture selectivity using models like IAST.

Objective: To measure the amount of gas adsorbed by a MOF sample as a function of pressure at a constant temperature.

Methodology Rationale: A volumetric method is employed, where a known quantity of gas is introduced into a chamber containing the activated MOF sample. By monitoring the pressure drop as the gas adsorbs, the amount taken up by the sample can be calculated using the ideal gas law. This provides a direct, quantitative measure of the MOF's affinity for the specific gas.

Step-by-Step Protocol:

  • Sample Activation (Degassing):

    • Action: Place a precisely weighed amount of the MOF sample (~50-100 mg) into a sample tube. Attach the tube to the degas port of a volumetric gas adsorption analyzer.

    • Parameter: Heat the sample under high vacuum (e.g., to 150-200 °C for several hours). The exact temperature and duration depend on the MOF's thermal stability.[17]

    • Causality: This critical step removes solvent molecules and other impurities trapped within the pores from the synthesis process. Incomplete activation will block adsorption sites, leading to a significant underestimation of the MOF's true capacity.

  • Void Volume Measurement:

    • Action: After cooling the activated sample to room temperature under vacuum, move it to the analysis port. Introduce a non-adsorbing gas, typically Helium, into the sample tube at the analysis temperature (e.g., 298 K).

    • Causality: This step measures the "dead space" or void volume within the sample tube that is not occupied by the MOF material itself. An accurate void volume measurement is essential for correctly calculating the amount of gas adsorbed by the sample, as opposed to the amount simply filling the empty space.

  • Isotherm Measurement:

    • Action: Evacuate the Helium and bring the sample to the target analysis temperature (e.g., 298 K using a water bath).

    • Action: Introduce small, known doses of the adsorbate gas (e.g., CO₂ or CH₄) into the sample tube.

    • Action: After each dose, allow the system to reach pressure equilibrium. The analyzer software records the equilibrium pressure and calculates the quantity of gas adsorbed.

    • Action: Repeat this process incrementally to build the adsorption isotherm up to the desired final pressure (e.g., 1 bar). A desorption isotherm can be measured by subsequently reducing the pressure in steps.[17]

  • Data Analysis:

    • Output: The primary output is a plot of gas uptake (typically in mmol/g) versus pressure (in bar).

    • Analysis: This data provides the maximum uptake capacity at a given pressure. By measuring isotherms at multiple temperatures, the isosteric heat of adsorption (Qst) can be calculated using the Clausius-Clapeyron equation, which quantifies the strength of the gas-MOF interaction.

Protocol 2: Fixed-Bed Breakthrough Curve Measurement

This dynamic experiment simulates a real-world separation process by flowing a mixed gas stream through a packed bed of the MOF material. It provides a more realistic assessment of separation performance, accounting for both equilibrium and kinetic effects.[18][19][20]

Objective: To determine the ability of a MOF to selectively remove a component from a gas mixture under flow conditions.

Methodology Rationale: A packed column of the MOF adsorbent is exposed to a continuous flow of a gas mixture. The composition of the gas exiting the column is monitored over time. The "breakthrough" point occurs when the concentration of the more strongly adsorbed component at the outlet begins to rise significantly, indicating the adsorbent is becoming saturated. The shape and timing of this curve reveal the dynamic capacity and selectivity of the material.[19][20][21][22]

Step-by-Step Protocol:

  • Column Packing and Activation:

    • Action: Pack a stainless-steel column of a known dimension with a precisely weighed amount of the MOF material (often pelletized or mixed with an inert binder to reduce pressure drop).

    • Action: Install the column in the breakthrough apparatus. Activate the MOF in-situ by heating it under a continuous flow of an inert gas (e.g., Helium or Argon).

    • Causality: In-situ activation is crucial to ensure the MOF is clean and active immediately before the separation experiment begins, preventing re-adsorption of atmospheric contaminants.

  • System Purging:

    • Action: After activation, cool the column to the desired experimental temperature while maintaining the inert gas flow.

    • Causality: This ensures the column is at a stable, known temperature and that the initial gas phase within the bed is purely the inert carrier gas.

  • Breakthrough Experiment:

    • Action: At time t=0, switch the gas feed from the pure inert gas to the desired gas mixture (e.g., 10% CO₂ / 90% CH₄) at a constant total flow rate.

    • Action: Continuously monitor the composition of the gas exiting the column using a mass spectrometer or a gas chromatograph.

    • Causality: Initially, only the less-adsorbed component (CH₄) and the carrier gas will exit the column, as the CO₂ is selectively adsorbed by the MOF.

  • Data Acquisition and Analysis:

    • Output: Plot the normalized outlet concentration (C/C₀) of each component versus time.

    • Analysis:

      • Breakthrough Time: The time at which the CO₂ concentration at the outlet reaches a predefined threshold (e.g., 5% of the inlet concentration). A longer breakthrough time indicates a higher dynamic capacity for that component.

      • Separation Factor: The ratio of the breakthrough times of the strongly and weakly adsorbed components provides a measure of the dynamic separation efficiency.

      • Mass Transfer Zone (MTZ): The shape of the breakthrough curve provides information on the kinetics of adsorption. A sharp, steep curve indicates fast mass transfer, which is desirable for efficient separation. A broad, shallow curve suggests slow kinetics.

Stability: The Non-Negotiable Requirement for Industrial Application

While high capacity and selectivity are paramount, the long-term stability of a MOF under operational conditions is a critical, often overlooked, factor.[11][23][24][25] Industrial gas streams are rarely pure and often contain moisture, acidic gases (H₂S, SOx), and are subjected to temperature and pressure swings during regeneration cycles.

  • Hydrolytic Stability: Many MOFs, particularly those with carboxylate linkers and coordinatively unsaturated metal sites like Mg-MOF-74, are susceptible to degradation in the presence of water.[8] Zirconium-based MOFs like UiO-66 are renowned for their exceptional water stability due to the strength and inertness of the Zr-O bond.[11]

  • Thermal Stability: MOFs must withstand the temperatures required for regeneration (desorption of the captured gas). Most MOFs are stable to at least 300 °C, but this must be verified for each specific material and application.[11]

  • Chemical Stability: The material must resist degradation from other components in the gas stream.

Trustworthiness in reporting requires that any performance data be accompanied by stability testing, including characterization (e.g., via Powder X-ray Diffraction) of the MOF material before and after exposure to realistic gas mixtures and cycling, to validate that the porous structure remains intact.

Conclusion and Future Outlook

The selection of a MOF for a specific gas separation application is a multi-faceted process that must balance capacity, selectivity, and stability. While materials like Mg-MOF-74 offer exceptionally high CO₂ capacity, their moisture sensitivity may limit their use. Conversely, the robust nature of UiO-66 makes it a more practical candidate for many industrial settings, despite its more moderate separation performance. Kinetically-driven separations with materials like ZIF-8 offer another promising avenue, particularly where equilibrium selectivity is low.

The protocols and comparative data presented here provide a validated framework for your evaluation process. By systematically assessing both the equilibrium properties and dynamic performance of candidate MOFs, researchers and engineers can make informed decisions, accelerating the transition of these remarkable materials from the laboratory to industrial-scale applications that address critical energy and environmental challenges.

References

A Senior Application Scientist's Guide to Assessing Binding Affinity of Derivatives to Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the precise quantification of binding affinity between a therapeutic candidate and its biological target is a cornerstone of successful lead optimization and mechanism-of-action studies. This guide provides a comparative analysis of key biophysical techniques used to determine this critical parameter. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Central Role of Binding Affinity in Drug Development

Binding affinity, often expressed as the equilibrium dissociation constant (Kd), quantifies the strength of the interaction between a ligand (e.g., a drug derivative) and its target protein.[1] A lower Kd value indicates a stronger binding affinity. This metric is paramount for:

  • Potency Assessment: Directly correlates with the concentration of a drug required to elicit a biological response.

  • Structure-Activity Relationship (SAR) Studies: Guides medicinal chemists in modifying chemical structures to enhance binding.

  • Target Validation: Confirms that a drug candidate interacts with its intended target with high specificity.

This guide will compare the following widely-used techniques for assessing binding affinity:

  • Surface Plasmon Resonance (SPR)

  • Isothermal Titration Calorimetry (ITC)

  • Biolayer Interferometry (BLI)

  • Fluorescence Polarization (FP)

  • Microscale Thermophoresis (MST)

  • Radioligand Binding Assays

Surface Plasmon Resonance (SPR): Real-Time Kinetics on a Chip

SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[2][3][4] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[4][5]

Causality of Experimental Choices

The choice to use SPR is often driven by the need for detailed kinetic information. Unlike endpoint assays, SPR provides real-time association (kon) and dissociation (koff) rates, from which the Kd can be calculated (Kd = koff/kon). This is crucial for understanding not just if a molecule binds, but how it binds and for how long (residence time). The immobilization of the ligand is a critical step; direct covalent linkage is often preferred for protein-small molecule interactions to ensure a stable baseline.[6][7]

Experimental Workflow: Protein-Small Molecule Interaction

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare Protein (Ligand) & Small Molecule (Analyte) Immobilize 3. Immobilize Protein on Sensor Chip Prep->Immobilize Buffer 2. Prepare Running Buffer (e.g., HBS-EP+) Equilibrate 4. Equilibrate with Running Buffer Buffer->Equilibrate Immobilize->Equilibrate Inject 5. Inject Small Molecule (Association) Equilibrate->Inject Dissociate 6. Flow Buffer (Dissociation) Inject->Dissociate Sensorgram 8. Obtain Sensorgram Regenerate 7. Regenerate Surface Dissociate->Regenerate Fit 9. Fit Data to Binding Model Sensorgram->Fit Kinetics 10. Determine k_on, k_off, K_d Fit->Kinetics

Figure 1: SPR Experimental Workflow.

Detailed Protocol:
  • Immobilization: Covalently attach the protein to a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of the small molecule in the running buffer.

  • Binding Measurement:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject the small molecule dilutions sequentially, from lowest to highest concentration.

    • Follow each injection with a dissociation phase where only running buffer flows over the chip.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters.[8][9]

Example Data:

A typical SPR sensorgram shows the change in response units (RU) over time, with distinct association and dissociation phases.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11] It is considered a gold standard because it is a label-free, in-solution technique that directly measures the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[10]

Causality of Experimental Choices

ITC is the method of choice when a comprehensive understanding of the thermodynamic drivers of binding is required. The ability to measure both enthalpy and entropy changes provides deep insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). It is an equilibrium-based technique, making it highly accurate for determining Kd.

Experimental Workflow: Kinase Inhibitor Binding

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare Kinase (Macromolecule) & Inhibitor (Ligand) Buffer 2. Dialyze both against identical ITC buffer Prep->Buffer Load 3. Load Kinase into Sample Cell & Inhibitor into Syringe Buffer->Load Equilibrate 4. Equilibrate System at desired temperature Load->Equilibrate Thermogram 6. Obtain Thermogram Titrate 5. Titrate Inhibitor into Kinase solution Equilibrate->Titrate Integrate 7. Integrate Peaks Thermogram->Integrate Fit 8. Fit Binding Isotherm Integrate->Fit Thermo 9. Determine K_d, n, ΔH, ΔS Fit->Thermo BLI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare Antibody (Ligand) & Antigen (Analyte) Hydrate 3. Hydrate Biosensors Prep->Hydrate Buffer 2. Prepare Kinetics Buffer Baseline 5. Establish Baseline in Buffer Buffer->Baseline Load 4. Load Antibody onto Biosensor Hydrate->Load Load->Baseline Associate 6. Dip into Antigen (Association) Baseline->Associate Dissociate 7. Dip into Buffer (Dissociation) Associate->Dissociate Sensorgram 8. Obtain Sensorgram Fit 9. Fit Data to Binding Model Sensorgram->Fit Kinetics 10. Determine k_on, k_off, K_d Fit->Kinetics FP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare GPCR (Protein) & Fluorescent Ligand Mix 3. Mix constant concentration of Fluorescent Ligand with serial dilutions of GPCR Prep->Mix Buffer 2. Prepare Assay Buffer Buffer->Mix Incubate 4. Incubate to reach equilibrium Mix->Incubate Plot 6. Plot FP vs. GPCR concentration Read 5. Read Fluorescence Polarization Incubate->Read Fit 7. Fit data to a sigmoidal dose-response curve Plot->Fit Kd 8. Determine K_d Fit->Kd MST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare Fluorescently Labeled Protein (Target) & Unlabeled Protein (Ligand) Mix 3. Mix constant concentration of Target with serial dilutions of Ligand Prep->Mix Buffer 2. Prepare Assay Buffer Buffer->Mix Load 4. Load samples into capillaries Mix->Load Plot 6. Plot change in thermophoresis vs. Ligand concentration Measure 5. Measure Thermophoresis Load->Measure Fit 7. Fit data to a binding curve Plot->Fit Kd 8. Determine K_d Fit->Kd RBA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare Cell Membranes & Radioligand Incubate 3. Incubate membranes with increasing concentrations of Radioligand (Total Binding) & in presence of excess unlabeled ligand (Non-specific) Prep->Incubate Buffer 2. Prepare Assay Buffer Buffer->Incubate Separate 4. Separate bound from free (e.g., filtration) Incubate->Separate Calculate 6. Calculate Specific Binding (Total - Non-specific) Count 5. Quantify radioactivity Separate->Count Plot 7. Plot Specific Binding vs. Radioligand concentration Calculate->Plot Fit 8. Fit data to a saturation binding curve Plot->Fit Params 9. Determine K_d and B_max Fit->Params

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Pyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Pyridin-2-yl)benzoic acid, a heterocyclic aromatic compound. Synthesizing regulatory standards with practical laboratory experience, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is critical. This compound (CAS No. 4467-07-6) is a solid substance whose hazard profile is derived from its constituent pyridine and benzoic acid moieties.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential risks.

Core Principle: The first step in safe disposal is recognizing that a chemical becomes "waste" the moment it is no longer intended for use.[2] All chemical waste, unless explicitly confirmed as non-hazardous by an environmental health and safety (EHS) professional, should be treated as hazardous.[2]

Hazard ClassificationGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

These classifications mandate careful handling to prevent ingestion, skin/eye contact, and inhalation of dust.[3]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins long before the waste container is sealed. It starts with safe handling during the experimental phase. The causality is simple: minimizing exposure during use directly reduces the risk during waste accumulation and disposal.

Engineering Controls:

  • Fume Hood: All weighing and handling of solid this compound, as well as the transfer of its solutions or waste, must be conducted within a certified chemical fume hood. This is crucial to mitigate the risk of inhaling irritating dust or vapors.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially harmful dust or vapors.[4]

Personal Protective Equipment (PPE): PPE is a non-negotiable last line of defense.[4] The following must be worn when handling this compound in any form:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against dust particles and splashes.[3][5]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves offer insufficient protection against many chemicals.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]

  • Protective Clothing: A standard laboratory coat must be worn and kept fully buttoned.[4] For larger quantities or in the event of a spill, additional protective clothing may be necessary.[7]

Waste Segregation and Containerization: The Foundation of Proper Disposal

Improper segregation of chemical waste is a primary cause of laboratory incidents. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire.[1]

Core Directive: Do not mix this compound waste with other waste streams without first verifying compatibility.

Segregation Protocol:

  • Identify Incompatibilities: As a benzoic acid derivative, this compound should be segregated from strong bases, strong oxidizing agents, and strong reducing agents.[5] The pyridine moiety means it should also be kept away from strong acids.[8]

  • Designate a Waste Stream: This compound should be disposed of as solid organic chemical waste. If dissolved in a solvent, it should be disposed of in the appropriate solvent waste stream (e.g., non-halogenated solvent waste).

  • Use Compatible Containers: Waste must be stored in containers that are chemically compatible, free from damage, and have secure, leak-proof closures.[6] High-density polyethylene (HDPE) containers are a common and suitable choice. The original product container, if in good condition, is often an ideal choice for waste accumulation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the process from generating waste at the bench to its removal by trained EHS personnel. The entire process must be documented and adhere to institutional and regulatory guidelines, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Workflow for Disposal of this compound

G cluster_0 At the Bench cluster_1 Waste Handling cluster_2 Storage & Pickup A Step 1: Identify Waste Is this compound or its container waste? B Step 2: Don PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Step 3: Select Container Use original or a labeled, compatible waste container. B->C D Step 4: Transfer Waste Inside a fume hood, carefully transfer solid waste to container. C->D E Step 5: Secure & Label Close container tightly. Affix a 'Hazardous Waste' label. D->E F Step 6: Complete Label Write full chemical name, date, and PI information. E->F G Step 7: Move to SAA Place container in designated Satellite Accumulation Area. F->G H Step 8: Ensure Segregation Store away from incompatible materials (acids, bases, oxidizers). G->H I Step 9: Request Pickup Contact EHS/Safety Office for waste removal. H->I

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Waste Identification: Clearly identify the material to be discarded as waste. This includes residual solids, contaminated items (e.g., weigh boats, gloves), and empty stock containers.

  • PPE Confirmation: Before handling the waste, ensure all required PPE is correctly worn.[3]

  • Container Selection: Obtain a designated hazardous waste container. The container must be clean, in good condition, and made of a compatible material.[1]

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the designated container. Use a spatula or brush to avoid generating dust.[6] For empty containers, triple-rinse with a suitable solvent (e.g., methanol or acetone), and collect the rinsate as hazardous waste. Note: Never dispose of even "empty" unrinsed chemical containers in the regular trash.[2]

  • Secure and Label: Securely cap the waste container.[1] Affix a "Hazardous Waste" label, which is typically provided by your institution's EHS department.[9]

  • Complete the Label: Using a permanent marker, fill out the label completely. This must include:

    • The words "Hazardous Waste".[9]

    • The full, unabbreviated chemical name: "this compound".[9]

    • The date when waste was first added to the container (the "accumulation start date").[6]

    • Principal Investigator's name and contact information.[6]

  • Move to Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[1][10]

  • Verify Segregation: Within the SAA, ensure the container is stored with compatible waste types and that secondary containment (such as a tub or tray) is used.[1][6]

  • Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), contact your EHS department to schedule a waste pickup.[1][10] Do not allow waste to accumulate beyond the 55-gallon SAA limit.[3]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your institution's emergency number.

  • Control and Contain (if safe to do so): For small spills of solid material, and only if you are trained and equipped to do so, prevent the dust from spreading. Do not use a dry brush.

  • Clean-up: Gently cover the spill with an absorbent material. Moisten the material slightly with water to prevent dust generation.[11] Carefully scoop the mixture into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill clean-up waste as "Debris contaminated with this compound" and dispose of it following the protocol above.

Final Word: This guide provides a comprehensive framework for the safe disposal of this compound. However, it is not a substitute for institutional policies and federal, state, and local regulations. Always consult your institution's Chemical Hygiene Plan and EHS department for specific requirements. By integrating these expert-validated protocols into your daily workflow, you contribute to a culture of safety, responsibility, and scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Pyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a thorough understanding of the material's properties. This guide provides essential, field-tested safety and logistical information for handling 3-(Pyridin-2-yl)benzoic acid, ensuring the well-being of researchers and the integrity of your work. The protocols outlined below are designed to be a self-validating system, explaining not just what to do, but why it's a critical step in safe laboratory practice.

Hazard Profile of this compound

Understanding the specific risks associated with a compound is the foundation of any safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that directly inform our choice of Personal Protective Equipment (PPE).

The primary hazards are:

  • Acute Oral Toxicity (Harmful if swallowed) [1][2][3]

  • Skin Irritation (Causes skin irritation) [1][2][3]

  • Serious Eye Irritation (Causes serious eye irritation) [1][2]

  • Respiratory Irritation (May cause respiratory irritation) [1][2]

This profile indicates that exposure via ingestion, skin contact, eye contact, and inhalation must be prevented. The compound is typically a solid powder, meaning dust formation is a significant concern during handling.[4][5]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the concentration of the substance. The following table summarizes the essential PPE for handling this compound.

Protection Area Required PPE Rationale and Expert Insight
Eye & Face Protection Chemical splash goggles and a face shield.[2]The compound causes serious eye irritation.[1][2] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from airborne dust and splashes.[6][7] A face shield worn over goggles offers a final barrier, protecting the entire face, which is critical when weighing or transferring the powder.
Hand Protection Double-layered, chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6][8]Direct contact causes skin irritation.[1][2] Nitrile gloves offer good resistance to a range of organic acids.[9] Double-gloving is a best practice that provides an extra layer of protection against tears and contamination during glove removal.[7][8] Always inspect gloves for any signs of degradation or puncture before use.[2][4]
Body Protection Chemical-resistant lab coat or a disposable gown.A standard cotton lab coat can absorb spills. A chemical-resistant or polyethylene-coated polypropylene gown will prevent the compound from reaching your personal clothing and skin.[8] This is crucial for preventing the transfer of chemical dust outside the laboratory.
Respiratory Protection Work within a certified chemical fume hood. If not feasible, a NIOSH-approved N95 (or higher) respirator is mandatory.[5][8]Inhalation may cause respiratory tract irritation.[1][2] The primary engineering control is to handle the solid powder inside a fume hood to contain dust and vapors.[8][10][11] If weighing the compound on an open bench or if dust is generated, an N95 respirator will filter airborne particles.[9]
Foot Protection Closed-toe, chemical-resistant shoes.[8]This is a fundamental laboratory safety rule. It protects the feet from spills and dropped equipment.

PPE Selection Workflow

The specific combination of PPE depends on the task. This workflow diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE_Workflow cluster_start cluster_tasks cluster_env cluster_ppe start Task Assessment: Handling this compound solid Handling Solid (Weighing, Transferring) start->solid Is it a powder? solution Handling Dilute Solution start->solution Is it a solution? fume_hood_solid Inside Fume Hood solid->fume_hood_solid Work Environment? open_bench_solid On Open Bench (High-Risk Scenario) solid->open_bench_solid Work Environment? fume_hood_solution Inside Fume Hood solution->fume_hood_solution Work Environment? open_bench_solution On Open Bench solution->open_bench_solution Work Environment? ppe_solid_hood Mandatory PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat fume_hood_solid->ppe_solid_hood ppe_solid_bench Mandatory PPE: - Double Nitrile Gloves - Chemical Goggles & Face Shield - Lab Coat - N95 Respirator open_bench_solid->ppe_solid_bench ppe_solution_hood Mandatory PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat fume_hood_solution->ppe_solution_hood ppe_solution_bench Mandatory PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat open_bench_solution->ppe_solution_bench

Caption: PPE selection workflow for this compound.

Operational Plan: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat/Gown: Put on your chemical-resistant lab coat and fasten it completely.

  • Respirator (if required): If working outside a fume hood, perform a seal check on your N95 respirator.

  • Goggles and Face Shield: Put on your chemical splash goggles first, followed by the face shield.

  • Gloves: Put on the first pair of nitrile gloves. Then, put the second pair on over the first, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence (Taking Off)

This process should ideally be done in an anteroom or designated area to contain contamination.

  • Outer Gloves: Remove the outer pair of gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the contaminated outer surface.[4] Dispose of them immediately in a designated hazardous waste container.[8]

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated surface is contained within the roll. Dispose of it in the appropriate waste stream.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same safe technique as before.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][4]

Disposal and Spill Management Plan

Disposal of Contaminated PPE

All disposable items that have come into contact with this compound, including gloves, disposable gowns, and absorbent pads, are considered hazardous waste.[8][10]

  • Collection: Place all contaminated PPE and materials into a designated, clearly labeled, and sealed hazardous waste container.[10][11]

  • Regulations: Ensure disposal follows all local, state, and federal environmental regulations.[12] Never dispose of this material in the regular trash or down the drain.[11]

Spill Management

In the event of a spill, a swift and safe response is necessary.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

  • Containment (Small Spills): For small powder spills, and while wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[10][11]

  • Clean-up: Carefully sweep the contained material into a designated hazardous waste container.[13] Avoid actions that create dust.

  • Decontamination: Clean the spill area thoroughly.

By adhering to these detailed protocols, you establish a robust safety framework that protects you and your colleagues while handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.